Dmmda
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
15183-13-8 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6,13H2,1-3H3 |
InChI Key |
GRGRGLVMGTVCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1OC)OCO2)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
DMMDA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound belonging to the substituted amphetamine family. First synthesized by Alexander Shulgin, it is structurally related to MMDA and other psychedelic phenethylamines. This technical guide provides a comprehensive overview of the chemical structure, properties, and purported pharmacological profile of this compound, intended to serve as a foundational resource for the scientific community.
Chemical Structure and Properties
This compound is a chiral molecule, existing as a racemic mixture of two enantiomers. Its core structure is a phenyl ring substituted with two methoxy groups, a methylenedioxy group, and an aminopropane chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine | PubChem[1] |
| Synonyms | This compound, 2,5-Dimethoxy-3,4-methylenedioxyamphetamine | Wikipedia[2] |
| Molecular Formula | C₁₂H₁₇NO₄ | PubChem[1] |
| Molecular Weight | 239.27 g/mol | PubChem[1] |
| CAS Number | 15183-13-8 | PubChem[1] |
| Appearance | Not reported | N/A |
| Solubility | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Synthesis
The synthesis of this compound has been described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved). The primary precursor for the synthesis described is apiole, a naturally occurring phenylpropene. The general synthetic route involves the isomerization of apiole to isoapiole, followed by nitration and subsequent reduction to the final amine.
A detailed, step-by-step experimental protocol for the synthesis of a related compound, 2,5-dimethoxy-4-methylamphetamine (DOM), provides a relevant example of the chemical transformations involved.
Example Synthetic Protocol (for DOM)
A mixture of 2,5-dimethoxy-p-tolualdehyde (20.0 g, 0.111 mol), 15.0 g (0.20 mol) of nitroethane, and 8.0 g (0.10 mol) of anhydrous ammonium acetate are heated on a steam bath for 90 minutes. The reaction mixture is then poured into 500 mL of water, and the resulting solid is removed by filtration, washed with water, and air-dried to constant weight. The product, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene, can be recrystallized from boiling methanol.
A suspension of 10.0 g of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (THF) is stirred and heated to a gentle reflux. To this is added, dropwise, a solution of 15.0 g (0.063 mol) of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene in 100 mL of anhydrous THF. After the addition is complete, the reaction mixture is refluxed for an additional 24 hours. After cooling, the excess LAH is destroyed by the cautious addition of 10 mL of water, followed by 10 mL of 15% sodium hydroxide solution, and finally another 30 mL of water. The inorganic salts are removed by filtration, and the filter cake is washed with THF. The combined filtrate and washes are stripped of solvent under vacuum, and the residue is dissolved in 200 mL of dilute sulfuric acid. The aqueous solution is washed with three 50 mL portions of methylene chloride, made basic with 25% sodium hydroxide, and extracted with three 75 mL portions of methylene chloride. Removal of the solvent from the combined extracts under vacuum yields the product as an oil, which can be distilled and converted to a salt if desired.
Pharmacological Profile
Table 2: Pharmacological Data for this compound
| Parameter | Receptor | Value | Source |
| Binding Affinity (Kᵢ) | 5-HT₂ₐ | Not Available | N/A |
| 5-HT₂C | Not Available | N/A | |
| 5-HT₁ₐ | Not Available | N/A | |
| Functional Activity (EC₅₀/IC₅₀) | 5-HT₂ₐ | Not Available | N/A |
Table 3: Pharmacokinetic Data for this compound
| Parameter | Value | Source |
| Cₘₐₓ | Not Available | N/A |
| Tₘₐₓ | Not Available | N/A |
| Half-life (t₁/₂) | Not Available | N/A |
| Metabolism | Not reported | N/A |
| Excretion | Not reported | N/A |
Mechanism of Action: 5-HT₂ₐ Receptor Signaling
Agonist binding to the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), is known to initiate a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the psychedelic effects of 5-HT₂ₐR agonists.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the study of this compound and other psychedelic compounds.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT₂ₐR).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Add scintillation cocktail to each well and quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is commonly used to screen for psychedelic potential.
Methodology:
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Animals: Use male C57BL/6J mice, housed under standard laboratory conditions.
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Habituation: Habituate the mice to the observation chambers for a set period before the experiment.
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Drug Administration: Administer this compound or a vehicle control (e.g., saline) via a specific route (e.g., intraperitoneal injection).
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Observation: Immediately after injection, place the mouse in an observation chamber and record its behavior for a predetermined duration (e.g., 30-60 minutes).
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Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is characterized by a rapid, rotational movement of the head.
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Data Analysis: Compare the frequency of head twitches between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Conclusion
This compound remains a relatively understudied psychedelic compound. While its chemical structure and a likely mechanism of action via the 5-HT₂ₐ receptor can be inferred from its chemical family, a significant lack of empirical data on its pharmacology and pharmacokinetics exists. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific properties of this compound. Such studies are crucial for a comprehensive understanding of its potential effects and for advancing the field of psychedelic science. Researchers are encouraged to pursue studies that will generate the quantitative data necessary to fill the current knowledge gaps.
References
An In-depth Technical Guide on 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound belonging to the amphetamine class. First synthesized and documented by Alexander Shulgin, this compound is structurally related to MMDA and the DOx series of psychedelic amphetamines. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, synthesis, and postulated mechanism of action. Due to the limited research on this specific compound, this guide also outlines detailed, theoretical experimental protocols for its synthesis and pharmacological evaluation based on established methodologies for analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine, also referred to as this compound or this compound-1, is a psychoactive substance first synthesized by Alexander Shulgin in the 1960s and detailed in his 1991 book, "PiHKAL" (Phenethylamines I Have Known And Loved).[1] this compound is a structural analog of MMDA and is part of a broader class of substituted amphetamines known for their hallucinogenic properties. Shulgin's qualitative reports describe this compound as producing subjective effects similar to LSD, including visual imagery, mydriasis, ataxia, and time dilation, with a typical oral dosage ranging from 30 to 75 mg and a duration of 6 to 8 hours.[1]
Despite its early synthesis, this compound has not been extensively studied, and there is a significant lack of quantitative pharmacological and toxicological data in the scientific literature. This guide aims to consolidate the available information and provide a technical framework for future research into this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine[1] |
| Other Names | This compound, this compound-1 |
| CAS Number | 15183-13-8[1] |
| Molecular Formula | C₁₂H₁₇NO₄[1] |
| Molar Mass | 239.271 g/mol [1] |
| Appearance | (Not specified in literature) |
| Solubility | (Not specified in literature) |
| SMILES | CC(N)Cc1cc(OC)c2OCOc2c1OC[1] |
| InChI | InChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6,13H2,1-3H3[1] |
Synthesis of this compound
Two primary synthetic routes for this compound have been described, originating from the natural essential oil apiole.
Shulgin's Synthesis via Nitrostyrene Intermediate
This method, as detailed in "PiHKAL," involves the nitration of isoapiole.[1]
Experimental Protocol:
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Step 1: Isomerization of Apiole to Isoapiole. Apiole is isomerized to isoapiole by heating with a solution of ethanolic potassium hydroxide on a steam bath.
-
Step 2: Nitration of Isoapiole. The resulting isoapiole is dissolved in a solution of acetone and pyridine and cooled in an ice bath. Tetranitromethane is then added to the stirred solution to yield 2-nitro-isoapiole. Pyridine acts as a catalyst in this reaction. It is important to note that tetranitromethane is a highly toxic and potentially explosive reagent, making this synthesis route hazardous by modern laboratory standards.[1]
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Step 3: Reduction to this compound. The 2-nitro-isoapiole is reduced to the freebase of this compound using a strong reducing agent such as lithium aluminum hydride in a refluxing suspension of diethyl ether under an inert atmosphere.[1]
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Step 4: Salt Formation. The this compound freebase is then converted to its hydrochloride salt for stability and ease of handling.
Safer Alternative Synthesis via Phenyl-2-Propanone Intermediate
A safer synthetic route avoids the use of tetranitromethane and proceeds through a phenyl-2-propanone intermediate, analogous to the synthesis of MDA from safrole.[1]
Experimental Protocol:
-
Step 1: Wacker Oxidation of Apiole. Apiole is oxidized to 2,5-dimethoxy-3,4-methylenedioxyphenylpropan-2-one (DMMDP2P) using a Wacker oxidation with benzoquinone as the reoxidant for the palladium catalyst.[1]
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Step 2: Reductive Amination. The DMMDP2P intermediate is then subjected to reductive amination to yield this compound. This can be achieved through various methods, such as the Leuckart reaction or using a reducing agent like sodium cyanoborohydride in the presence of an ammonia source.
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Step 3: Purification and Salt Formation. The resulting this compound is purified, typically through distillation or chromatography, and then converted to a salt form.
Postulated Mechanism of Action and Pharmacology
The precise mechanism of action for this compound has not been empirically determined. However, based on its structural similarity to other psychedelic amphetamines and Shulgin's qualitative comparison of its effects to LSD, it is strongly suggested to be an agonist or partial agonist at the serotonin 5-HT₂ₐ receptor.[1] This receptor is the primary target for classic psychedelics and is responsible for mediating their hallucinogenic effects.
Quantitative Pharmacological Data for this compound is currently unavailable in the public domain.
Theoretical Experimental Protocol for In Vitro Receptor Binding Assay
To determine the binding affinity of this compound for various serotonin receptors, a competitive radioligand binding assay could be employed.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₁ₐ) are prepared from transfected cell lines.
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Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is prepared.
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Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is selected (e.g., [³H]ketanserin for 5-HT₂ₐ).
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Competition Assay: A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.
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Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Analytical Methods
Standard analytical techniques can be applied for the identification and quantification of this compound.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of amphetamine derivatives. The compound would likely be derivatized prior to analysis to improve its chromatographic properties.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the structural elucidation and confirmation of synthesized this compound.
Metabolism and Toxicology
There is no experimental data on the metabolism or toxicology of this compound. Computationally, it is predicted to be metabolized by the cytochrome P450 enzyme CYP3A4.[1] Potential metabolic pathways could involve demethylation of the methoxy groups or hydroxylation of the phenyl ring, similar to related compounds.[1] The toxicological profile of this compound is unknown.
Conclusion
2,5-Dimethoxy-3,4-methylenedioxyamphetamine is a psychoactive compound with a long history but a very limited scientific profile. The existing information, primarily from the work of Alexander Shulgin, suggests it is a potent psychedelic with a mechanism of action likely centered on the 5-HT₂ₐ receptor. Significant research is required to quantitatively characterize its pharmacology, pharmacokinetics, metabolism, and toxicology. The theoretical experimental protocols provided in this guide offer a starting point for researchers interested in further investigating this compound.
Visualizations
Synthetic Pathways of this compound
Caption: Synthetic routes to this compound from apiole.
Postulated Signaling Pathway of this compound
Caption: Postulated 5-HT2A receptor signaling cascade for this compound.
Experimental Workflow for Receptor Binding Assay
References
The Enigmatic Mechanism of DMMDA: A Technical Guide to a Putative Psychedelic
Disclaimer: The following document collates the currently available, though limited, information regarding the mechanism of action of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). The pharmacological data on this compound is scarce, and therefore, much of the proposed mechanism is speculative and inferred from its structural similarity to other well-characterized psychedelic compounds and qualitative human reports. This guide is intended for researchers, scientists, and drug development professionals and should be interpreted with a critical understanding of the existing knowledge gaps.
Introduction
This compound is a lesser-known psychedelic drug of the amphetamine class, first synthesized and described by Alexander Shulgin.[1][2] Anecdotal reports from Shulgin's book "PiHKAL" describe its effects at a dosage of 30-75 mg as being comparable to those of LSD, including visual distortions, mydriasis, ataxia, and time dilation, with a duration of 6 to 8 hours.[1][2] This phenomenological similarity to classic serotonergic psychedelics forms the primary basis for the speculation surrounding its mechanism of action.
Speculated Mechanism of Action
The prevailing hypothesis, based on the subjective effects of this compound, is that it acts as a serotonin 5-HT2A receptor agonist or partial agonist.[1] The 5-HT2A receptor is the primary molecular target for classic psychedelics like LSD, psilocybin, and mescaline. Agonism at this receptor, particularly in cortical pyramidal neurons, is believed to initiate a cascade of intracellular signaling events that ultimately lead to the characteristic alterations in perception, cognition, and mood associated with the psychedelic experience.
Structurally, this compound is an analogue of MMDA and a positional isomer of this compound-2.[3] While MMDA is thought to act as both a 5-HT2A agonist and a serotonin releasing agent, its isomer MMDA-2 is suggested to be a more selective 5-HT2A agonist with negligible effects on monoamine release.[3][4] Given this precedent within structurally related molecules, it is plausible that this compound's primary psychedelic effects are mediated by direct 5-HT2A receptor activation.
However, without empirical data, the potential for this compound to interact with other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), or monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT) cannot be ruled out. These interactions could contribute to the nuances of its overall psychoactive profile.
Quantitative Pharmacological Data
A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound. To highlight this knowledge gap and provide a comparative context, the following table includes available data for the related compound 3,4-Dimethoxyamphetamine (3,4-DMA).
| Target | Ligand | Species | Assay Type | Value (nM) |
| 5-HT2A Receptor | This compound | - | - | Data not available |
| 5-HT2A Receptor | 3,4-DMA | Rat | Receptor Binding (Ki) | 43,300[5] |
| 5-HT1 Receptor | This compound | - | - | Data not available |
| 5-HT1 Receptor | 3,4-DMA | Rat | Receptor Binding (Ki) | 64,600[5] |
| Monoamine Oxidase A (MAO-A) | This compound | - | - | Data not available |
| Monoamine Oxidase A (MAO-A) | 3,4-DMA | - | Inhibition (IC50) | 20,000[5] |
| Monoamine Oxidase B (MAO-B) | This compound | - | - | Data not available |
| Monoamine Oxidase B (MAO-B) | 3,4-DMA | - | Inhibition (IC50) | >100,000[5] |
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a systematic pharmacological characterization is necessary. The following outlines a key initial experiment.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a panel of central nervous system receptors, with a primary focus on serotonin receptors and monoamine transporters.
Methodology:
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Receptor Source: Commercially available cell lines stably expressing recombinant human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (e.g., D1, D2), adrenergic receptors (e.g., α1A, α2A), and monoamine transporters (DAT, NET, SERT). Alternatively, rodent brain tissue preparations (e.g., cortical, striatal, hippocampal homogenates) can be used.
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Radioligand: A specific high-affinity radioligand for each target receptor will be used (e.g., [3H]ketanserin for 5-HT2A, [3H]citalopram for SERT).
-
Assay Buffer: A buffer appropriate for the specific receptor target will be used (e.g., Tris-based buffers).
-
Procedure: a. Cell membranes or brain homogenates are incubated with a fixed concentration of the radioligand and a range of concentrations of this compound (e.g., 10-11 to 10-5 M). b. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand for the target receptor. c. Incubations are carried out at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. e. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. f. The radioactivity retained on the filters is quantified using liquid scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound for each receptor target. The Ki value represents the affinity of the compound for the receptor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling cascade of this compound at the 5-HT2A receptor.
Caption: A logical workflow for the pharmacological characterization of this compound.
Conclusion
The mechanism of action of this compound remains largely speculative, with the primary hypothesis pointing towards 5-HT2A receptor agonism based on anecdotal reports of its psychedelic effects. There is a critical need for empirical research, starting with comprehensive in vitro receptor binding and functional assays, to elucidate its pharmacological profile. The information presented in this guide serves as a framework for directing future research into this enigmatic compound. Researchers should proceed with a clear understanding of the current limitations in knowledge and the necessity of rigorous scientific investigation to validate these hypotheses.
References
The Psychoactive Profile of DMMDA: A Technical Guide for Researchers
Executive Summary
DMMDA is a lesser-known psychedelic compound of the amphetamine class, first synthesized by Alexander Shulgin. Qualitative reports suggest LSD-like subjective effects in humans. Its psychoactive profile in animal models is presumed to be mediated primarily by its agonist activity at the serotonin 5-HT2A receptor. This document outlines the anticipated effects of this compound in key preclinical behavioral assays—locomotor activity, drug discrimination, and the head-twitch response—based on data from the closely related compound 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA) and other phenylalkylamine psychedelics. Detailed experimental protocols for these assays are provided, alongside a depiction of the canonical 5-HT2A receptor signaling pathway.
Predicted Psychoactive Effects of this compound in Animal Models
Due to the absence of specific quantitative data for this compound, the following tables summarize expected outcomes based on studies of the structurally and pharmacologically related compound, MMDA, and general findings for phenylalkylamine 5-HT2A agonists.
Locomotor Activity
Table 1: Predicted Effects of this compound on Locomotor Activity in Rodents
| Species | Dose Range (mg/kg, i.p.) | Predicted Effect | Comments |
| Rat | 1.0 - 10.0 | Biphasic: Low doses may cause hypoactivity, while higher doses are expected to induce hyperlocomotion. | The initial suppression of activity is a common effect of many serotonergic psychedelics, followed by stimulation. |
| Mouse | 1.0 - 10.0 | Likely increase in locomotor activity. | Mice often show a more straightforward stimulant response to phenylalkylamines compared to rats. |
Note: Data is extrapolated from studies on MMDA and other related phenylalkylamines. Dose ranges are estimates and would require empirical determination for this compound.
Drug Discrimination
Table 2: Predicted Discriminative Stimulus Effects of this compound in Rats Trained to Discriminate a Psychedelic from Saline
| Training Drug | Test Drug | Predicted Substitution | Predicted ED₅₀ (mg/kg) | Comments |
| LSD or DOM | This compound | Full | 1.0 - 3.0 | This compound is expected to fully substitute for a classic serotonergic psychedelic, indicating a shared mechanism of action at the 5-HT2A receptor. |
| Amphetamine | This compound | No substitution | N/A | Unlike MDMA, this compound is not expected to have significant dopamine-releasing activity, and therefore should not substitute for a classic psychostimulant. |
Note: ED₅₀ values are estimations based on the potencies of structurally similar compounds and require experimental validation.
Head-Twitch Response (HTR)
Table 3: Predicted Head-Twitch Response (HTR) Elicited by this compound in Mice
| Species | Dose Range (mg/kg, i.p.) | Predicted Effect | Comments |
| Mouse (C57BL/6J) | 0.5 - 5.0 | Dose-dependent increase in head twitches. | The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation by psychedelics. |
Note: The dose-response curve for HTR is often bell-shaped, with very high doses leading to a decrease in the response.
In Vitro Pharmacology
While specific binding affinity (Ki) and functional activity (EC₅₀) values for this compound at the 5-HT2A receptor are not available in the public domain, it is predicted to be a potent agonist based on its reported human psychoactivity. For context, data for the related compound MMDA is provided below.
Table 4: 5-HT2A Receptor Binding Affinity and Functional Activity for MMDA
| Compound | Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference |
| MMDA | Human 5-HT2A | Radioligand Binding | Data not available | ||
| MMDA | Human 5-HT2A | Calcium Flux | Data not available |
Note: The lack of available in vitro data for this compound and even its more well-known analog MMDA highlights a significant gap in the scientific literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Locomotor Activity Assessment (Open Field Test)
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Apparatus: A square or circular arena (e.g., 40 x 40 x 40 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is divided into a central and a peripheral zone. Automated tracking is achieved using an overhead video camera and computer software.
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Procedure:
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Acclimatize the animals to the testing room for at least 60 minutes before the experiment.
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Administer this compound or vehicle control intraperitoneally (i.p.).
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Place the animal in the center of the open field arena.
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Record activity for a set period (e.g., 30-60 minutes).
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The primary measures recorded are distance traveled, time spent in the center versus the periphery, and rearing frequency.
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Thoroughly clean the arena with a 70% ethanol solution between each animal to eliminate olfactory cues.
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Drug Discrimination
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Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.
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Procedure:
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Training Phase:
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Rats are trained to press one lever (the "drug" lever) to receive a food reward after being administered a known psychedelic drug (e.g., LSD or DOM).
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On alternate days, they are given a saline injection and must press the other lever (the "saline" lever) to receive a reward.
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Training continues until the rats reliably press the correct lever (>80% accuracy) based on the injection they received.
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Testing Phase:
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Once trained, the rats are administered various doses of the test compound (this compound).
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The percentage of responses on the drug-associated lever is measured.
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Full substitution (≥80% on the drug lever) indicates that the test compound has similar subjective effects to the training drug.
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Head-Twitch Response (HTR) Assay
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Apparatus: A transparent cylindrical observation chamber. A high-speed camera or a magnetometer system can be used for automated detection and quantification.
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Procedure:
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Acclimatize the mice to the observation chambers for approximately 30 minutes.
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Administer this compound or vehicle control (i.p.).
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Immediately place the mouse back into the observation chamber.
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Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
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For automated detection, a small magnet can be affixed to the mouse's head, and the movements are recorded by a magnetometer surrounding the chamber.
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Mandatory Visualizations
Signaling Pathway
The Pharmacological Profile of DMMDA: A Technical Guide
Disclaimer: This document provides a summary of the available pharmacological information on 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). It is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and informational purposes only and does not constitute medical advice. This compound is a controlled substance in many jurisdictions, and its use is subject to legal regulations.
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (this compound) is a lesser-known psychedelic compound belonging to the amphetamine class. First synthesized by Alexander Shulgin, it is structurally related to MMDA and other psychoactive phenethylamines.[1] The scientific literature on the pharmacological profile of this compound is sparse, with much of the existing knowledge derived from qualitative reports in Shulgin's book, PiHKAL (Phenethylamines I Have Known and Loved).[1][2]
Due to the significant lack of quantitative experimental data for this compound, this guide provides an overview of its known qualitative effects and presents a comparative analysis of quantitative data from its close structural analogs, primarily 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2,5-Dimethoxy-4-bromoamphetamine (DOB). This approach aims to offer an inferred pharmacological profile for this compound, highlighting areas where further research is critically needed.
Qualitative Pharmacological Profile of this compound
Subjective Effects
According to Shulgin's reports, this compound produces subjective effects that are comparable to those of LSD.[1] The typical oral dosage is reported to be in the range of 30 to 75 mg, with the effects lasting for 6 to 8 hours.[1]
Key reported subjective effects include:
-
Visual alterations, including imagery with eyes open or closed[1]
-
Time dilation[1]
-
Mydriasis (pupil dilation)[1]
-
Ataxia (impaired coordination)[1]
Shulgin equated the subjective effects of a 75 mg dose of this compound to be as potent as 75 to 100 µg of LSD.[1]
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been empirically determined. However, based on the similarity of its subjective effects to classic psychedelics like LSD, it is hypothesized to act as an agonist or partial agonist at the serotonin 5-HT₂A receptor.[1] This receptor is the primary target for most psychedelic drugs and is known to mediate their hallucinogenic and psychoactive effects.
Inferred Quantitative Pharmacology (Based on Structural Analogs)
Given the absence of published in vitro and in vivo quantitative data for this compound, this section presents data from structurally similar compounds from the DOx chemical class. These compounds share the 2,5-dimethoxyamphetamine core structure and are known 5-HT₂A receptor agonists. It is important to note that while this data provides a likely approximation, the specific pharmacological profile of this compound may differ.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, in nM) for DOM and DOB at the human 5-HT₂A receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| DOM | 5-HT₂A | [³H]ketanserin | 533 | [3] |
| DOB | 5-HT₂A | [³H]ketanserin | 59 | [3] |
Functional Activity
Functional assays measure the ability of a compound to activate a receptor. The EC₅₀ value represents the concentration of a compound that produces 50% of the maximal response. A lower EC₅₀ value indicates greater potency.
No direct functional activity data (e.g., EC₅₀ values) for this compound or its close analogs were found in the public scientific literature during the search.
Pharmacokinetics
Detailed pharmacokinetic studies on this compound have not been published. Computational predictions suggest that this compound may be metabolized by the cytochrome P450 enzyme CYP3A4.[1] The metabolism may involve the demethylation of its methoxy groups.[1]
For comparison, the duration of effects for the related compound DOM is reported to be between 14 and 20 hours.
Experimental Protocols
As no specific experimental studies on this compound have been published, this section outlines general methodologies for key experiments that would be used to determine its pharmacological profile.
Radioligand Receptor Binding Assay (for 5-HT₂A Receptor)
This assay determines the affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound at the human 5-HT₂A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT₂A receptor.
-
Radioligand (e.g., [³H]ketanserin).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the functional activity of a compound at a Gq-coupled receptor like the 5-HT₂A receptor.
Objective: To determine the EC₅₀ and efficacy of this compound at the human 5-HT₂A receptor.
Materials:
-
Cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye.
-
Test compound (this compound).
-
Assay buffer.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.
-
Plot the peak fluorescence response against the concentration of this compound.
-
The EC₅₀ is the concentration of this compound that produces 50% of the maximal fluorescence response.
Visualizations
Hypothesized Signaling Pathway of this compound at the 5-HT₂A Receptor
Caption: Hypothesized 5-HT₂A receptor signaling cascade initiated by this compound.
General Experimental Workflow for Pharmacological Characterization
Caption: A general workflow for the pharmacological evaluation of a novel compound.
Conclusion and Future Directions
This compound is a psychoactive compound with a pharmacological profile that is largely uncharacterized by modern scientific methods. The available information, primarily from anecdotal reports, strongly suggests that it is a potent psychedelic with a mechanism of action likely centered on the 5-HT₂A receptor.
To fully understand the pharmacological profile of this compound, comprehensive in vitro and in vivo studies are necessary. These should include:
-
Comprehensive Receptor Screening: To determine the binding affinity of this compound at a wide range of CNS receptors.
-
Functional Characterization: To determine its efficacy and potency at key receptors, particularly the 5-HT₂A receptor.
-
Detailed Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion in animal models.
-
In Vivo Behavioral Studies: To correlate its pharmacological activity with its behavioral effects in animal models.
Such studies would not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships within this class of psychedelic compounds.
References
The Structural and Pharmacological Nexus of DMMDA, MMDA, and MDA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and pharmacological relationships between three psychoactive compounds: 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA), and 3,4-Methylenedioxyamphetamine (MDA). This document delves into their chemical synthesis, comparative pharmacology, and the experimental methodologies used to elucidate their mechanisms of action, offering valuable insights for researchers in pharmacology and drug development.
Introduction: A Shared Phenylisopropylamine Backbone
This compound, MMDA, and MDA are all substituted phenylisopropylamines, sharing a core amphetamine structure. Their distinct psychoactive properties arise from variations in methoxy and methylenedioxy substitutions on the phenyl ring. MDA, the parent compound of the methylenedioxyamphetamine series, is a well-known entactogen and psychedelic.[1][2] MMDA and this compound are analogs of MDA, with the addition of one and two methoxy groups, respectively, which significantly alters their interaction with serotonergic and other neurotransmitter systems.[3][4][5]
Chemical Structures and Synthesis Overview
The foundational structure for these compounds is the amphetamine skeleton. The key differentiators are the substituents on the aromatic ring.
-
MDA (3,4-Methylenedioxyamphetamine): Features a methylenedioxy group at the 3 and 4 positions of the phenyl ring.[1][2]
-
MMDA (3-Methoxy-4,5-methylenedioxyamphetamine): Also known as 5-methoxy-MDA, it incorporates a methoxy group at the 3-position and a methylenedioxy bridge at the 4,5-positions.[3][6]
-
This compound (2,5-Dimethoxy-3,4-methylenedioxyamphetamine): This analog has two methoxy groups at the 2 and 5 positions, in addition to the methylenedioxy ring at the 3,4-positions.[4][5]
The synthesis of these compounds often starts from naturally occurring essential oils.
Synthesis of MDA
MDA is commonly synthesized from precursors like safrole or piperonal.[1][7] A typical route involves the reaction of safrole's alkene group with a halogen-containing mineral acid, followed by amine alkylation.[1]
Synthesis of MMDA
MMDA synthesis can be achieved from myristicin, a component of nutmeg, or from protocatechualdehyde.[3][8][9][10] The synthesis from myristicin is noteworthy as it highlights the potential for in-vivo formation of MMDA from natural sources, although this has not been conclusively demonstrated in humans.[3]
Synthesis of this compound
Alexander Shulgin first synthesized this compound from apiole.[4] Safer, more modern synthetic methods have since been developed.[4]
Comparative Pharmacology
The primary pharmacological target for these compounds is the serotonin system, particularly the 5-HT₂A receptor, which is believed to mediate their psychedelic effects.[1][3][4] However, their affinities for and activities at various serotonin and other neurotransmitter receptors and transporters differ, leading to their unique psychoactive profiles.
MDA is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a 5-HT₂ receptor agonist.[1] This broad activity profile contributes to its stimulant and entactogenic effects alongside its psychedelic properties.[1] In contrast, MMDA is described as a non-neurotoxic serotonin-releasing agent and a 5-HT₂A receptor agonist, with a profile that is reportedly more psychedelic and less stimulating than MDA.[3] this compound's effects are described as being LSD-like, suggesting a primary and potent agonism at the 5-HT₂A receptor.[4][5]
Quantitative Pharmacological Data
| Compound | Primary Mechanism of Action | Subjective Effects | Typical Dosage | Duration of Effects |
| MDA | SNDRA, 5-HT₂ Receptor Agonist[1] | Entactogenic, Stimulant, Psychedelic[1][2] | 80-160 mg | 6-8 hours[1] |
| MMDA | Serotonin Releasing Agent, 5-HT₂A Receptor Agonist[3] | Psychedelic, Entactogenic[3] | 100-250 mg[3] | Moderate[3] |
| This compound | Presumed 5-HT₂A Receptor Agonist[4] | Psychedelic (LSD-like)[4][5] | 30-75 mg[4] | 6-8 hours[4] |
Signaling Pathways and Relationships
The interaction of these compounds with the 5-HT₂A receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the proposed primary signaling pathway and the structural relationships between these molecules.
Experimental Protocols
General Synthesis Protocol Outline
The following provides a generalized workflow for the synthesis of these amphetamine derivatives. Specific reaction conditions, catalysts, and purification methods will vary depending on the starting materials and the target molecule.
Radioligand Binding Assay Protocol
To determine the binding affinity of the compounds for specific receptors (e.g., 5-HT₂A), a competitive radioligand binding assay is typically employed.
-
Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (MDA, MMDA, or this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In-Vitro Functional Assay: Calcium Mobilization
To assess the functional activity of the compounds as agonists at Gq-coupled receptors like 5-HT₂A, a calcium mobilization assay can be used.
-
Cell Culture: Cells stably expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the test compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting changes in the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency. The maximal effect (Eₘₐₓ) relative to a known full agonist is also determined to assess efficacy.
Metabolism
The metabolism of these compounds is complex. For instance, MDA is a known metabolite of MDMA, formed through N-demethylation.[11][12] This metabolic conversion is significant as MDA itself is psychoactive. The metabolism of this compound is predicted to proceed via cytochrome P450 enzymes, potentially through demethylation of its methoxy groups.[4] The metabolic pathways of MMDA have been less extensively studied in humans.[13]
Conclusion
This compound, MMDA, and MDA represent a fascinating case study in structure-activity relationships within the phenylisopropylamine class. The subtle additions of methoxy groups to the core MDA structure profoundly alter their pharmacological profiles, shifting the balance between entactogenic, stimulant, and psychedelic effects. For researchers and drug development professionals, understanding these nuances is crucial for the design of novel compounds with specific therapeutic actions, particularly in the context of renewed interest in the therapeutic potential of psychedelics. Further research, especially direct, quantitative comparative studies on the receptor binding profiles, functional activities, and metabolic pathways of these three compounds, will be invaluable in fully elucidating their complex pharmacology.
References
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. MMDA (drug) - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [chemeurope.com]
- 6. 3-Methoxy-4,5-methylenedioxyamphetamine | C11H15NO3 | CID 26175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMDA [mdma.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. MDA vs. MDMA: Effects, Dangers, and More [healthline.com]
- 12. Stereochemical differences in the metabolism of 3,4-methylenedioxymethamphetamine in vivo and in vitro: a pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for 5-Methoxy-3,4-methylenedioxyamphetamine (HMDB0254817) [hmdb.ca]
The Enigmatic Psychedelic: A Technical Guide to the History and Discovery of DMMDA by Alexander Shulgin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound belonging to the amphetamine family. First synthesized and explored by the iconoclastic chemist Alexander Shulgin in the 1960s, its discovery and experiential data are almost exclusively documented in his seminal work, PiHKAL: A Chemical Love Story.[1] Despite its intriguing chemical structure, which combines features of the potent DOx series of psychedelics with the empathogenic methylenedioxy ring of MDA, this compound has remained largely uninvestigated by the broader scientific community. This guide provides a comprehensive technical overview of the history, synthesis, and qualitative effects of this compound as detailed by its discoverer, while also highlighting the significant gaps in our understanding of its pharmacology.
History and Discovery
Alexander Shulgin, renowned for his systematic exploration of psychoactive phenethylamines, first synthesized this compound in the 1960s as part of his extensive structure-activity relationship studies. His work aimed to understand how subtle molecular modifications to the amphetamine backbone could drastically alter its psychoactive properties. This compound is listed as entry #58 in the second part of PiHKAL, which serves as a detailed "cookbook" for the synthesis and a log of the subjective effects of 179 different psychedelic compounds. Shulgin's explorations were often conducted with a small group of trusted individuals, and the qualitative commentary reflects these personal and introspective bioassays.
Quantitative and Qualitative Data
Due to the limited research on this compound, a comprehensive quantitative dataset on its pharmacological properties is not available in the public domain. The information that exists is primarily descriptive and qualitative, as documented by Shulgin.
| Parameter | Value/Description | Source |
| Chemical Name | 2,5-Dimethoxy-3,4-methylenedioxyamphetamine | PiHKAL |
| Dosage Range | 30 - 75 mg | [1] |
| Duration of Effects | 6 - 8 hours | [1] |
| Qualitative Effects | LSD-like subjective effects, including visual imagery, mydriasis (pupil dilation), ataxia (loss of full control of bodily movements), and time dilation. | [1] |
| Potency Comparison | Shulgin noted that 75 mg of this compound produced effects equivalent to 75-100 µg of LSD. He also equated its potency to 12 "mescaline units". | [1] |
Experimental Protocols: Synthesis of this compound from Apiole
The following experimental protocol for the synthesis of this compound is adapted directly from Alexander Shulgin's PiHKAL.
Starting Material: Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene), which can be isolated from Oil of Parsley by fractional distillation.
Step 1: Isomerization of Apiole to Isoapiole
-
A solution of 19.8 grams of apiole in a mixture of 43 grams of potassium hydroxide (KOH) and 60 mL of hot ethanol (EtOH) is heated on a steam bath for 24 hours.
-
With vigorous stirring, water is slowly added to the reaction mixture. The rate of addition should be such that the crystals of isoapiole that form spontaneously can accumulate from the generated turbidity.
-
Once the addition of water leads to persistent oiling out of the material, the reaction mixture is filtered to yield an amber solid.
-
The crude product is recrystallized from 20 mL of boiling hexane, filtering while hot to remove any insoluble impurities.
-
Upon cooling the filtrate, 9.3 grams of 2,5-dimethoxy-3,4-methylenedioxy-1-propenylbenzene (isoapiole) are obtained as pale cream-colored solids.
Step 2: Nitration of Isoapiole to 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene
-
A stirred solution of 8.8 grams of isoapiole and 3.9 grams of pyridine in 45 mL of acetone is cooled to ice-bath temperatures (0 °C).
-
7.9 grams of tetranitromethane are added to the cooled solution. Caution: Tetranitromethane is a toxic, carcinogenic, and potentially explosive compound. This synthesis should only be attempted by qualified professionals in a controlled laboratory setting.
-
The resulting dark reaction mixture is stirred at 0 °C for 5 minutes.
-
The reaction is then quenched by the addition of a solution of 2.6 grams of KOH in 45 mL of water.
-
With continued stirring, yellow crystals of 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene precipitate.
-
The product is collected by filtration, washed with 50% acetone, and air-dried to yield 8.0 grams of the nitrostyrene with a melting point of 110-111 °C.
Step 3: Reduction of the Nitrostyrene to this compound
-
To a well-stirred and gently refluxing suspension of 6.3 grams of lithium aluminum hydride (LAH) in 500 mL of anhydrous diethyl ether (Et2O) under an inert atmosphere, 7.5 grams of the nitrostyrene from the previous step is added. The addition is performed by leaching the nitrostyrene from a thimble in a modified Soxhlet condenser apparatus over a period of 1.5 hours.
-
The reaction mixture is maintained at reflux for an additional 3 hours.
-
After cooling, the excess LAH is destroyed by the cautious addition of 300 mL of 1.5 N sulfuric acid (H2SO4).
-
The aqueous phase is brought to a pH of 6 with sodium carbonate (Na2CO3).
-
The mixture is heated to 80 °C and clarified by filtration through paper.
-
The addition of a stoichiometric amount of picric acid in boiling ethanol results in the precipitation of the product picrate as non-crystalline globs.
-
These are washed with cold water and then dissolved in 30 mL of 5% sodium hydroxide (NaOH).
-
The free base is extracted with two 75 mL portions of Et2O.
-
The solvent is removed from the pooled extracts to yield 3.1 grams of an oily residue.
-
This residue is dissolved in 250 mL of Et2O and saturated with anhydrous hydrogen chloride (HCl) gas to precipitate white crystals of this compound hydrochloride.
Pharmacology and Signaling Pathways
The precise mechanism of action of this compound has not been empirically determined. However, based on its structural similarity to other 2,5-dimethoxy-substituted amphetamines (the DOx series) and the LSD-like subjective effects reported by Shulgin, it is hypothesized to be a potent agonist or partial agonist at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, is thought to initiate a cascade of intracellular signaling events leading to the profound alterations in perception, cognition, and mood characteristic of classic psychedelics.
The diagram below illustrates the putative signaling pathway of this compound, assuming its primary mechanism of action is through 5-HT2A receptor agonism.
Conclusion and Future Directions
This compound remains a chemical entity of significant interest, primarily due to its unique structural characteristics and the intriguing, albeit limited, subjective reports from Alexander Shulgin. The complete absence of modern pharmacological data represents a substantial knowledge gap. Future research should prioritize the in vitro characterization of this compound's receptor binding profile and functional activity at the 5-HT2A receptor and other potential targets. Such studies would not only elucidate its mechanism of action but also provide a rationale for its reported potency and qualitative effects. Furthermore, exploring safer and more efficient synthetic routes would be a prerequisite for any future preclinical or clinical investigations. Until such research is undertaken, this compound will remain a fascinating but poorly understood molecule from the pioneering era of psychedelic exploration.
References
The Enigmatic Isomers of DMMDA: A Deep Dive into Their Chemical Divergence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) represents a fascinating but understudied psychedelic phenethylamine. Like many chiral amphetamines, this compound exists as a collection of isomers, each with the potential for unique pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the known and anticipated chemical differences between the isomers of this compound, drawing upon available data and analogous information from structurally related compounds. It aims to equip researchers, scientists, and drug development professionals with a foundational understanding of the nuances of this compound isomerism, highlighting critical data gaps and outlining key experimental methodologies for their further characterization. This document summarizes the current state of knowledge, presents comparative data in structured tables, details relevant experimental protocols, and visualizes key concepts through signaling pathway and workflow diagrams.
Introduction to this compound and its Isomeric Complexity
This compound is a substituted amphetamine and a structural analog of 3,4-methylenedioxyamphetamine (MDA). First synthesized by Alexander Shulgin, its psychoactive effects are reported to be similar to those of LSD, suggesting a primary mechanism of action involving the serotonin 5-HT₂A receptor. The chemical structure of this compound allows for several points of isomeric variation, leading to a family of related but distinct molecules.
The isomeric landscape of this compound is twofold:
-
Regioisomers: Variations in the substitution pattern on the aromatic ring give rise to six potential regioisomers. The most well-documented of these are this compound (also referred to as this compound-1) and this compound-2.
-
Enantiomers: Due to the chiral center at the alpha-carbon of the ethylamine side chain, each regioisomer can exist as a pair of enantiomers: (R)-DMMDA and (S)-DMMDA.
While the subjective effects of this compound and this compound-2 have been qualitatively described, a significant dearth of quantitative pharmacological data exists for these isomers. This guide will synthesize the available information and leverage data from the more extensively studied isomers of MDA to infer potential differences and guide future research.
Comparative Pharmacology of this compound and its Isomers
Direct quantitative comparisons of the pharmacological properties of this compound isomers are scarce in peer-reviewed literature. Alexander Shulgin's qualitative assessment in "PiHKAL" suggests that this compound is more potent than its regioisomer, this compound-2, assigning them "mescaline unit" scores of 12 and 5, respectively.[1][2] However, these subjective measures lack the precision required for rigorous pharmacological comparison.
To illustrate the potential for significant pharmacological divergence between isomers of this class of compounds, the following tables present quantitative data for the enantiomers of the closely related compound, 3,4-methylenedioxyamphetamine (MDA). It is hypothesized that this compound isomers will exhibit similar stereoselective pharmacology.
Receptor Binding and Functional Activity (Comparative Data from MDA Isomers)
The primary molecular target for psychedelic amphetamines is the serotonin 5-HT₂A receptor. Differences in the affinity and efficacy of isomers at this and other receptors can lead to profound differences in their overall pharmacological profiles.
| Isomer | Receptor | Assay Type | Value | Species | Reference |
| (R)-(-)-MDA | 5-HT₂A | PI Hydrolysis | More Potent than (S)-isomer | Cultured Cells | [3] |
| (S)-(+)-MDA | 5-HT₂A | PI Hydrolysis | Less Potent than (R)-isomer | Cultured Cells | [3] |
| (R)-(-)-MDA | 5-HT₂C | PI Hydrolysis | Equipotent to (S)-isomer | Cultured Cells | [3] |
| (S)-(+)-MDA | 5-HT₂C | PI Hydrolysis | Equipotent to (R)-isomer | Cultured Cells | [3] |
Table 1: Comparative in vitro activity of MDA enantiomers at serotonin 2A and 2C receptors. Data for this compound isomers is currently unavailable.
Neurochemical Effects (Comparative Data from MDA Isomers)
The in vivo neurochemical effects of amphetamine isomers can also vary significantly, particularly concerning their impact on monoamine neurotransmitter systems.
| Isomer | Neurochemical Parameter | Brain Region | Effect | Species | Reference |
| (d)-MDA | Serotonin Concentration | Frontal Cortex, Hippocampus | More potent decrease than (l)-isomer | Rat | [4] |
| (l)-MDA | Serotonin Concentration | Frontal Cortex, Hippocampus | Less potent decrease than (d)-isomer | Rat | [4] |
| (d)-MDA | Nigral Neurotensin | Substantia Nigra | Substantially greater increase than (l)-isomer | Rat | [4] |
| (l)-MDA | Nigral Neurotensin | Substantia Nigra | Lesser effect | Rat | [4] |
Table 2: Comparative in vivo neurochemical effects of MDA isomers. Data for this compound isomers is currently unavailable.
Postulated Signaling Pathway of this compound Isomers
Given the psychedelic effects of this compound, it is highly probable that its isomers act as agonists or partial agonists at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor is known to initiate a cascade of intracellular signaling events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine isomers on central serotonergic, dopaminergic and nigral neurotensin systems of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predicted Toxicology of DMMDA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic drug of the amphetamine class. First synthesized by Alexander Shulgin, its pharmacological and toxicological properties are not extensively documented in experimental literature.[1] This technical guide provides a comprehensive overview of the predicted toxicology of this compound based on available in silico data, with comparative insights from structurally related compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The information presented herein is intended to guide future research and inform early-stage drug development safety assessments.
Predicted Toxicological Profile of this compound
The toxicological profile of this compound has been computationally predicted using the ProTox-II webserver.[2][3] These predictions are based on the analysis of chemical structure against a large database of toxicological data for other compounds.
Quantitative In Silico Predictions
The following table summarizes the computationally predicted toxicological endpoints for this compound.
| Toxicological Endpoint | Prediction | Probability |
| Respiratory Toxicity | Toxic | 0.76 |
| Nephrotoxicity | Toxic | 0.58 |
| Ecotoxicity | Toxic | 0.54 |
| Carcinogenicity | Toxic | 0.51 |
| Blood-Brain Barrier Penetration | Active | 0.80 |
Data sourced from ProTox-3.0 predictions.
Experimental Toxicology of Structurally Related Compounds (MDA and MDMA)
Due to the limited experimental data on this compound, the toxicological profiles of the structurally and pharmacologically similar compounds, MDA and MDMA, are presented below for read-across purposes. These compounds are known to exert their effects through interactions with monoamine neurotransmitter systems, primarily serotonin.[4][5]
Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Reference |
| MDMA | Mouse | Intraperitoneal | 97 mg/kg | [6] |
| MDMA | Rat | Intravenous | 49 mg/kg | [6] |
| MDA | Mouse | Intraperitoneal | 105 mg/kg | [6] |
| MDA | Dog | Oral | 12.5 mg/kg | [6] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[7]
Predicted Metabolism and Pharmacokinetics
Metabolic Pathways
This compound is predicted to be metabolized primarily by the cytochrome P450 enzyme CYP3A4, with a probability of 0.60. Based on the metabolism of similar compounds, it is hypothesized that the metabolism of this compound may involve the demethylation of its methoxy groups. A potential metabolic pathway could lead to the formation of 3,4-dihydroxy-2,5-dimethoxy-1-α-methylphenylethylamine.
Pharmacokinetics
This compound is predicted to cross the blood-brain barrier with a high probability (0.80), suggesting significant central nervous system activity.
Mechanisms of Toxicity
The primary mechanism of action for this compound is suggested to be agonism or partial agonism at the serotonin 5-HT2A receptor, similar to other psychedelic amphetamines. The toxic effects of related compounds like MDMA are linked to the increased release of monoamine neurotransmitters, particularly serotonin, which can lead to serotonin syndrome at high doses.[5]
Experimental Protocols
In Silico Toxicology Prediction using ProTox-II
The toxicological predictions for this compound were generated using the ProTox-II webserver, a computational tool for predicting the toxicity of chemicals.[3][8][9][10][11]
Methodology:
-
Input: The chemical structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using a chemical editor.[10]
-
Descriptor Calculation: The software calculates various molecular descriptors for the input structure. These descriptors are numerical representations of the chemical's properties.
-
Model Application: ProTox-II employs a combination of predictive models, including:
-
Machine Learning Models: Algorithms trained on large datasets of compounds with known toxicological properties.[1]
-
Pharmacophore Models: Identification of essential 3D arrangements of atoms responsible for a biological effect.[8]
-
Fragment Propensities: Analysis of the contribution of different chemical fragments to toxicity.[8]
-
Molecular Similarity: Comparison of the input molecule to structurally similar compounds with known toxicity data.[8]
-
-
Prediction Output: The server provides predictions for various toxicological endpoints, including acute toxicity, organ toxicity, and carcinogenicity, along with confidence scores for each prediction.[3]
In Vitro Cytochrome P450 3A4 (CYP3A4) Metabolism Assay
This protocol describes a general method to experimentally determine if a compound is a substrate of CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Test compound (this compound)
-
NADPH regenerating system
-
Control substrate (e.g., Luciferin-BE)
-
Incubation buffer (e.g., potassium phosphate buffer)
-
96-well microtiter plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP3A4 enzyme in the incubation buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the microtiter plate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of metabolites using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
A parallel assay with a known CYP3A4 substrate can be run as a positive control.[12][13]
In Vitro 5-HT2A Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of a compound to the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[14]
-
Radioligand with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin).[15]
-
Test compound (this compound)
-
Assay buffer (e.g., HEPES buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Incubate at room temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[15][16]
Conclusion
The available in silico data suggests that this compound may possess several toxicological liabilities, including respiratory toxicity, nephrotoxicity, and carcinogenicity. Its predicted ability to cross the blood-brain barrier indicates a potential for central nervous system effects, consistent with its classification as a psychedelic. The predicted metabolism via CYP3A4 and potential interaction with the 5-HT2A receptor provide initial targets for experimental investigation. Due to the absence of empirical toxicological data for this compound, a cautious approach is warranted. The provided experimental protocols for in silico prediction, metabolism, and receptor binding assays offer a framework for future studies to validate these predictions and build a comprehensive safety profile for this compound. Further research, including in vivo acute and repeated-dose toxicity studies, is essential to fully characterize the toxicological risks associated with this compound.
References
- 1. toxometris.ai [toxometris.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental studies on 3,4-methylenedioxymethamphetamine (MDA, "ecstasy") and its potential to damage brain serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of MDA (3,4-methylenedioxyamphetamine) considered for relevance to hazards of MDMA (Ecstasy) abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Median lethal dose - Wikipedia [en.wikipedia.org]
- 8. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ajpt.asmepress.com [ajpt.asmepress.com]
- 11. mdc-berlin.de [mdc-berlin.de]
- 12. promega.com [promega.com]
- 13. 2.7. CYP3A4 Activity Assay [bio-protocol.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Serotonergic Profile of DMMDA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dimethoxy-5-methoxydimethylamphetamine (DMMDA) is a lesser-known psychedelic compound belonging to the phenethylamine class. While its structural relative, 3,4-methylenedioxymethamphetamine (MDMA), has been extensively studied, this compound remains largely uncharacterized in the scientific literature. This technical guide synthesizes the available information on this compound, focusing on its anticipated serotonergic effects based on qualitative reports and the pharmacology of structurally related compounds. Due to a significant lack of published quantitative data, this document will also outline the standard experimental protocols required to elucidate the precise serotonergic mechanism of action of this compound.
Introduction
This compound, or 2,5-dimethoxy-3,4-methylenedioxyamphetamine, was first synthesized and described by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)".[1][2][3] Shulgin's qualitative bioassay reports suggest that this compound produces psychedelic effects comparable to those of LSD, with a dosage range of 30-75 mg and a duration of 6-8 hours.[1][2][3] These effects strongly imply an interaction with the serotonergic system, a hallmark of classic psychedelic compounds. This guide aims to provide a detailed, albeit theoretical, framework for understanding the potential serotonergic pharmacology of this compound.
Quantitative Data on Serotonergic Activity
A comprehensive review of scientific literature reveals a notable absence of quantitative data regarding the serotonergic effects of this compound. Key metrics such as binding affinities (Ki) and functional activities (EC50 or IC50) at serotonin (5-HT) receptors and the serotonin transporter (SERT) have not been publicly reported.
To facilitate future research and provide a comparative context, the following table outlines the kind of data that would be essential for characterizing this compound's serotonergic profile. Data for the structurally related and well-studied compound MDMA is provided for illustrative purposes.
| Target | Parameter | This compound | MDMA (for comparison) |
| 5-HT₂A Receptor | Binding Affinity (Ki, nM) | Data Not Available | ~2,000 - 5,000 |
| Functional Activity (EC50, nM) | Data Not Available | Partial agonist, variable | |
| 5-HT₂C Receptor | Binding Affinity (Ki, nM) | Data Not Available | ~3,000 |
| Functional Activity (EC50, nM) | Data Not Available | Agonist | |
| 5-HT₁A Receptor | Binding Affinity (Ki, nM) | Data Not Available | ~10,000 |
| Functional Activity (EC50, nM) | Data Not Available | Weak partial agonist | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki, nM) | Data Not Available | ~400 - 1,000 |
| Inhibition of 5-HT uptake (IC50, nM) | Data Not Available | ~300 - 800 |
Inferred Mechanism of Action and Signaling Pathways
Based on the LSD-like effects described by Shulgin and the pharmacology of related phenethylamines, this compound is hypothesized to exert its primary psychedelic effects through agonism at the serotonin 5-HT₂A receptor.[1] This interaction is believed to initiate a cascade of intracellular signaling events, leading to alterations in consciousness, perception, and mood.
The following diagram illustrates the putative signaling pathway for this compound at the 5-HT₂A receptor.
Caption: Putative 5-HT₂A receptor signaling cascade for this compound.
Additionally, many substituted amphetamines interact with monoamine transporters. It is plausible that this compound could also inhibit the reuptake and/or promote the release of serotonin, dopamine, and norepinephrine, although Shulgin's qualitative reports do not strongly suggest a pronounced stimulant effect typical of potent releasing agents.
Recommended Experimental Protocols for Serotonergic Characterization
To rigorously determine the serotonergic effects of this compound, a series of in vitro and in vivo experiments are necessary. The following outlines standard methodologies.
In Vitro Radioligand Binding Assays
This protocol is designed to determine the binding affinity of this compound for various serotonin receptors and the serotonin transporter.
Caption: Workflow for radioligand binding assays.
Methodology:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₂A, 5-HT₂C, 5-HT₁A) or the serotonin transporter. Homogenize cells and prepare a membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to generate a competition curve. Calculate the IC50 value, which is then used to determine the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays determine whether this compound acts as an agonist, antagonist, or inverse agonist at serotonin receptors.
Example: Calcium Flux Assay for 5-HT₂A Receptor Activation
Methodology:
-
Cell Culture: Use a cell line expressing the 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an influx of intracellular calcium, a downstream effect of 5-HT₂A receptor activation.
-
Data Analysis: Plot the change in fluorescence against the this compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
In Vivo Microdialysis
This technique measures the effect of this compound on extracellular serotonin levels in the brains of living animals.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., prefrontal cortex or nucleus accumbens).
-
Baseline Collection: Perfuse the probe with an artificial cerebrospinal fluid and collect baseline samples of the dialysate.
-
Drug Administration: Administer a systemic dose of this compound.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: An increase in extracellular serotonin levels would suggest that this compound either inhibits serotonin reuptake or promotes its release.
Conclusion
While this compound is a structurally intriguing psychedelic compound, its serotonergic pharmacology remains largely unexplored. The qualitative reports from Alexander Shulgin's "PiHKAL" strongly suggest that this compound's primary mechanism of action involves agonism at the 5-HT₂A receptor, similar to other classic psychedelics. However, without rigorous quantitative data, this remains a well-founded hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively characterize the serotonergic effects of this compound. Such studies are crucial for a comprehensive understanding of its pharmacological profile, potential therapeutic applications, and safety. Researchers in the field are encouraged to undertake these investigations to fill the existing knowledge gap.
References
DMMDA Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic drug of the amphetamine class, first synthesized by Alexander Shulgin.[1] While anecdotal reports suggest subjective effects comparable to LSD, a well-characterized partial agonist of the serotonin 5-HT₂A receptor, there is a notable scarcity of published quantitative data on its receptor binding affinity and pharmacological profile.[1] This guide aims to provide an in-depth overview of the current understanding of this compound's likely molecular targets, based on the pharmacology of structurally related compounds. It also outlines the standard experimental protocols used to determine receptor binding affinities for this class of molecules.
Due to the absence of specific binding data for this compound in peer-reviewed literature, this document presents data from analogous compounds to infer a potential binding profile for this compound. The primary hypothesized mechanism of action for this compound, based on its structural similarity to other psychedelic amphetamines, is agonism at the 5-HT₂A receptor.[1]
Receptor Binding Affinities of Structurally Related Compounds
To provide a comparative context for the potential receptor binding profile of this compound, the following table summarizes the binding affinities (Ki, in nM) of structurally related and more extensively studied psychedelic compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA), 3,4-Methylenedioxyamphetamine (MDA), and representative compounds from the DOx series. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C | SERT | NET | DAT | Reference |
| MDMA | >10,000 | 500 | >10,000 | 930 | 4,900 | 10,000 | [2][3] |
| MDA | ~1,000-3,000 | - | - | 230 | 1,400 | 2,100 | [4] |
| DOB | 0.4 | - | 1.1 | - | - | - | [5] |
| DOI | 0.7 | 12 | 2.4 | - | - | - | [5] |
| DOM | 2.5 | - | 7.6 | - | - | - | [6] |
Data for SERT, NET, and DAT represent transporter inhibition constants (Ki, nM).
Experimental Protocols: Radioligand Displacement Assay
The following protocol describes a standard methodology for determining the binding affinity of a test compound, such as this compound, to specific receptors using a competitive radioligand displacement assay. This method is widely used for characterizing the pharmacology of novel psychoactive substances.
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT₂A receptor.
Materials:
-
Test Compound: this compound
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂A receptor antagonist).
-
Non-specific Binding Control: Mianserin or another suitable high-affinity antagonist.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂, CaCl₂).
-
Scintillation Cocktail
-
Microplates (e.g., 96-well plates)
-
Cell Harvester and Filter Mats
-
Liquid Scintillation Counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
HEK 293 cells expressing the 5-HT₂A receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is set up in microplates with three types of wells:
-
Total Binding: Contains the cell membrane preparation and the radioligand ([³H]Ketanserin) at a fixed concentration.
-
Non-specific Binding: Contains the cell membrane preparation, the radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM Mianserin) to saturate all specific binding sites.
-
Competitive Binding: Contains the cell membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).
-
-
The reaction is initiated by adding the membrane preparation to the wells.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filter mats using a cell harvester to separate the bound from the free radioligand.
-
The filter mats are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The filter mats are dried, and scintillation cocktail is added to each filter circle.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are used to generate a dose-response curve, plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the dose-response curve using non-linear regression analysis.
-
The Ki value (the inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Hypothesized this compound signaling via the 5-HT2A Gq-coupled pathway.
Conclusion
While direct experimental data on the receptor binding profile of this compound is currently unavailable in the public domain, its structural similarity to well-characterized psychedelic amphetamines strongly suggests that its primary mechanism of action involves interaction with serotonin receptors, particularly the 5-HT₂A subtype. The provided experimental protocol for radioligand displacement assays offers a standard and robust method for elucidating the precise binding affinities of this compound at these and other potential targets. Further research is necessary to definitively characterize the pharmacological profile of this compound and to understand its downstream signaling effects, which will be crucial for any future therapeutic development or risk assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
Preliminary In-Vitro Analysis of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA): A Technical Guide
Disclaimer: Publicly available in-vitro research data specifically for DMMDA is scarce. This document provides a technical guide based on established methodologies for structurally similar compounds, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The quantitative data presented herein is illustrative and drawn from studies on these related compounds to provide a framework for the potential in-vitro analysis of this compound.
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (this compound) is a lesser-known psychedelic drug of the amphetamine family. First synthesized by Alexander Shulgin, it is structurally related to MMDA and MDA.[1][2] The subjective effects are reported to be similar to LSD, suggesting a potential interaction with the serotonergic system, particularly the 5-HT2A receptor.[1] This guide outlines a series of preliminary in-vitro assays to characterize the pharmacological and toxicological profile of this compound.
Core In-Vitro Assays
A comprehensive preliminary in-vitro analysis of this compound would involve assessing its interaction with key central nervous system targets and evaluating its metabolic stability and potential cytotoxicity.
Receptor Binding Affinity
The primary hypothesized mechanism of action for psychedelic amphetamines is agonism or partial agonism at the serotonin 5-HT2A receptor.[1] Therefore, determining the binding affinity of this compound for this and other relevant receptors is crucial.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A, 5-HT2C, Dopamine D2).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is used.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the cell membranes and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of Related Compounds
| Compound | 5-HT2A | 5-HT2C |
| MDA | 230 | 1800 |
| MDMA | 3200 | 2960 |
| This compound | Data Not Available | Data Not Available |
Data for MDA and MDMA are indicative and sourced from studies on these compounds.
Monoamine Transporter Interaction
Substituted amphetamines are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This interaction can involve uptake inhibition and/or substrate-mediated release.
Experimental Protocol: Monoamine Uptake Inhibition Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SERT, DAT, or NET are used.
-
Assay Medium: A buffer such as Krebs-Ringer-HEPES is used.
-
Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET) is added, and the incubation continues for a short period.
-
Termination and Lysis: Uptake is terminated by washing with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is measured by scintillation counting.
-
Data Analysis: The IC₅₀ values for the inhibition of uptake are determined.
Table 2: Illustrative Monoamine Transporter Inhibition (IC₅₀, nM) of Related Compounds
| Compound | SERT | DAT | NET |
| MDA | 360 | 110 | 190 |
| MDMA | 580 | 350 | 120 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data for MDA and MDMA are indicative and sourced from studies on these compounds.
Metabolic Stability
The in-vitro metabolic stability of a compound provides an early indication of its potential in-vivo half-life and clearance. This is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture: this compound is incubated with pooled human liver microsomes in a phosphate buffer containing a regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Samples are centrifuged to precipitate proteins.
-
Analysis: The concentration of this compound remaining in the supernatant is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The in-vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Table 3: Illustrative Metabolic Stability of a Hypothetical Compound
| Parameter | Value |
| In-vitro Half-life (t₁/₂, min) | Data Not Available for this compound |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available for this compound |
Cytotoxicity
Preliminary assessment of cytotoxicity is essential to identify potential safety concerns. The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: A suitable cell line (e.g., SH-SY5Y, a human neuroblastoma cell line) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the concentration that reduces cell viability by 50% (IC₅₀) is calculated.
Table 4: Illustrative Cytotoxicity of a Hypothetical Compound
| Assay | Cell Line | IC₅₀ (µM) |
| MTT | SH-SY5Y | Data Not Available for this compound |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized 5-HT2A receptor signaling pathway for this compound.
Caption: Experimental workflow for the metabolic stability assay.
Conclusion
The in-vitro analysis of this compound is a critical step in understanding its pharmacological and toxicological properties. The methodologies outlined in this guide, focusing on receptor binding, monoamine transporter interaction, metabolic stability, and cytotoxicity, provide a robust framework for the preliminary characterization of this compound. While specific data for this compound is not yet available in the public domain, the protocols and illustrative data from related compounds serve as a valuable starting point for future research in this area. Further investigation is warranted to elucidate the precise in-vitro profile of this compound and to validate the hypotheses presented in this guide.
References
DMMDA Stability and Storage: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of the anticipated stability and storage considerations for 3,4-Dimethoxy-N,N-dimethylamphetamine (DMMDA). It is crucial to note that, as of the writing of this guide, specific, publicly available stability studies on this compound are exceptionally limited. The information presented herein is largely extrapolated from the known stability profiles of structurally related phenethylamine and amphetamine compounds, as well as established principles of pharmaceutical stability testing. Researchers and drug development professionals must conduct their own empirical stability studies to determine the precise degradation pathways and optimal storage conditions for this compound.
Introduction
3,4-Dimethoxy-N,N-dimethylamphetamine (this compound) is a substituted amphetamine. As with any compound intended for research or pharmaceutical development, a thorough understanding of its chemical stability is paramount. The stability of a drug substance impacts its safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This guide outlines the likely stability challenges for this compound and provides a framework for its systematic evaluation.
Inferred Stability Profile of this compound
Based on the chemical structure of this compound, a member of the phenethylamine class, several factors can be predicted to influence its stability. The presence of a tertiary amine and methoxy groups on the aromatic ring suggests potential susceptibility to oxidation and hydrolysis under certain conditions.
General Stability of Related Compounds:
-
Amphetamines: The stability of amphetamine and its derivatives can be influenced by storage time, temperature, and the purity of the sample[1].
-
MDMA: The hydrochloride salt of 3,4-Methylenedioxymethamphetamine (MDMA) is considered stable under recommended storage conditions, which are typically refrigerated (2-8°C)[2][3].
-
Cathinones: Fresh plant material containing cathinones, which are structurally similar to amphetamines, shows that cathinone can decompose to cathine at room temperature, indicating that freezing is necessary for stabilization[4].
Given these points, it is reasonable to hypothesize that this compound is likely to be more stable in its salt form (e.g., hydrochloride) and when stored at low temperatures, protected from light and moisture.
Forced Degradation Studies: A Framework for this compound
Forced degradation, or stress testing, is essential for identifying the likely degradation products and pathways of a drug substance.[5][6][7] These studies help in the development of stability-indicating analytical methods.[5] The following table summarizes the typical stress conditions that should be applied to this compound to assess its intrinsic stability.
| Stress Condition | Typical Methodology | Potential Degradation Pathway for this compound (Hypothesized) |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60°C | Potential for hydrolysis of the methoxy groups. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60°C | Similar to acid hydrolysis, potential for methoxy group cleavage. |
| Oxidation | 3% to 30% H₂O₂ at room temperature | Oxidation of the tertiary amine to an N-oxide, and potential reactions at the benzene ring. |
| Thermal Degradation | Dry heat (e.g., 60°C to 80°C) | General decomposition. |
| Photostability | Exposure to light under ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic degradation, potentially involving the aromatic ring and amine group. |
Recommended Storage Conditions
While specific long-term stability data for this compound is unavailable, the following general storage conditions are recommended to minimize degradation, based on the properties of related compounds:
| Condition | Recommendation | Rationale |
| Temperature | Refrigerated (2-8°C) or Frozen (-20°C) for long-term storage. | Low temperatures slow down chemical degradation processes. |
| Light | Store in amber vials or protect from light. | To prevent photolytic degradation. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation and hydrolysis from atmospheric moisture. |
| Form | Store as a solid crystalline salt (e.g., hydrochloride) rather than as a free base in solution. | Salts are generally more stable than the corresponding free bases. |
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. For this compound, the following techniques would be appropriate for developing such a method:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection: This is the most common and powerful technique for separating and quantifying the parent drug and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of unknown degradation products.
Visualizations
Experimental Workflow for a Forced Degradation Study
Caption: A typical experimental workflow for conducting forced degradation studies on this compound.
Factors Influencing the Stability of Amphetamine-like Compounds
Caption: Key intrinsic and extrinsic factors that are likely to influence the chemical stability of this compound.
Conclusion
The stability of this compound is a critical parameter that requires thorough investigation. While direct data is currently lacking, an understanding of the stability of related amphetamine compounds provides a basis for predicting its behavior. It is imperative that researchers conduct comprehensive forced degradation studies to elucidate the specific degradation pathways and establish a validated stability-indicating analytical method. For long-term storage, it is recommended to keep this compound as a solid salt at low temperatures, protected from light and moisture. This approach will help to ensure the integrity and purity of the compound for research and development purposes.
References
- 1. Stability of amphetamine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+/-)-3,4-METHYLENEDIOXYMETHAMPHETAMINE CAS#: 42542-10-9 [m.chemicalbook.com]
- 3. 3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. biomedres.us [biomedres.us]
Methodological & Application
Application Notes and Protocols for the Optimized Synthesis of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), a lesser-known psychedelic of the amphetamine class. This document outlines and compares different synthetic strategies, offering detailed experimental protocols and data to aid in the optimization of this compound production for research purposes.
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (this compound) is a substituted amphetamine first synthesized by Alexander Shulgin.[1][2] It is structurally related to MMDA and is known for its psychedelic effects, which are reported to be similar to those of LSD.[1][2] The primary mechanism of action for this compound is believed to be agonism at the serotonin 5-HT2A receptor, a common target for classic psychedelics.[1] This document details two primary synthetic routes from the common precursor apiole (or its isomer dillapiole), summarizing key quantitative data and providing optimized experimental protocols.
Comparative Synthesis Data
The synthesis of this compound typically begins with the isomerization of apiole or dillapiole to their more reactive iso-forms. Following this, two main pathways are commonly employed: a classical route involving nitration and a more contemporary, safer route proceeding through a ketone intermediate (DMMDP2P).
Table 1: Isomerization of Apiole/Dillapiole to Isoapiole/Isodillapiole
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Melting Point (°C) | Reference |
| Dillapiole (500 ml) | 85% KOH (10g) | Reflux under medium vacuum for 11 hours. | Isodillapiole | 450 ml | 38 | [3] |
| Apiole | Ethanolic Potassium Hydroxide | Held at steam bath temperature. | Isoapiole | Not specified | Not specified | [1] |
Table 2: Synthesis of DMMDP2P (2,5-dimethoxy-3,4-methylenedioxyphenylpropan-2-one)
| Starting Material | Method | Reagents | Reaction Conditions | Product | Yield | Boiling Point (°C/mmHg) | Reference |
| Isodillapiole (300g) | Peroxyacid Oxidation | 85% HCOOH (337g), H2O2 (206g), DCM (811ml), NaHCO3 (68g); then 15% H2SO4 (189g) | Light reflux for 24 hours, then 80°C for 2 hours. | DMMDP2P | 230g | 151-156/6 | [4][5] |
| Isoapiole | Wacker Oxidation | Benzoquinone, Palladium Catalyst (details not specified) | Not specified | DMMDP2P | Not specified | Not specified | [1] |
Table 3: Conversion of Intermediates to this compound
| Starting Intermediate | Method | Reagents | Reaction Conditions | Final Product | Yield | Melting Point (°C) | Reference |
| 2-Nitro-isoapiole | Reduction | Lithium Aluminium Hydride, Diethyl Ether | Refluxing, inert atmosphere. | This compound (freebase) | Not specified | Not specified | [1] |
| DMMDP2P Oxime (7g) | Reduction | Activated Aluminum (10g), Dry THF (150ml), Glacial Acetic Acid (18g) | Stirred at room temperature overnight. | This compound-2 HCl | 3.75g | 178-180 | [4] |
| DMMDP2P (18.3g) | Reductive Amination | Aluminum (14g), Hg2Cl2 (50mg), Methanol (400ml), Methylamine Nitrate (13.7g) | Stirred overnight. | DMMDMA-2 HCl | 15.5g | 147-148 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the DMMDP2P Intermediate (Safer Route)
This protocol is a multi-step synthesis that avoids the use of hazardous nitrating agents.
Step 1: Isomerization of Dillapiole to Isodillapiole
-
Combine 500 ml of dillapiole with 10 g of 85% potassium hydroxide in a round-bottom flask.
-
Heat the mixture to reflux under a medium vacuum for 11 hours.
-
After cooling, set up for vacuum distillation to purify the product.
-
Collect the isodillapiole fraction at a boiling point of 145-146°C at 6 mmHg.[3]
-
The resulting isodillapiole can be recrystallized from boiling petroleum ether to yield clear prisms.[3]
Step 2: Oxidation of Isodillapiole to DMMDP2P
-
In a suitable reaction vessel, combine 300 g of isodillapiole, 811 ml of dichloromethane (DCM), and 68 g of sodium bicarbonate.
-
In a separate beaker, slowly add 337 g of 85% formic acid to 206 g of hydrogen peroxide with stirring to form performic acid.
-
Add the performic acid solution dropwise to the stirred isodillapiole mixture.
-
Maintain the reaction under a light reflux for 24 hours.
-
After the reaction period, allow the layers to settle and separate the DCM layer.
-
Remove the DCM by rotary evaporation.
-
To the residue, add 189 g of sulfuric acid diluted to 15% with deionized water.
-
Stir this mixture at 80°C for 2 hours to facilitate hydrolysis and dehydration.
-
Separate the organic layer and extract the acidic aqueous layer with 100 ml of DCM.
-
Combine the organic layers, wash with a sodium bicarbonate solution, then with water.
-
Purify the resulting ketone (DMMDP2P) by vacuum distillation, collecting the fraction at 151-156°C at 6 mmHg.[4][5]
Step 3A: Synthesis of this compound-2 from DMMDP2P via the Oxime
-
Dissolve 195 g of sodium acetate trihydrate in 140 ml of deionized water.
-
Add 725 ml of methanol, 230 g of DMMDP2P, and 83 g of hydroxylamine hydrochloride.
-
Heat the stirred suspension to reflux on a water bath for 1.5 hours.
-
Slowly add 350 ml of cold deionized water down the condenser and allow the mixture to cool to room temperature with vigorous stirring.
-
Refrigerate for 2-3 hours to precipitate the oxime, then collect by vacuum filtration.
-
For the reduction, dissolve 7 g of the dried oxime in 150 ml of dry tetrahydrofuran (THF).
-
Pour this solution over 10 g of activated aluminum foil.
-
Add 18 g of glacial acetic acid and stir the mixture at room temperature overnight.
-
Basify the reaction mixture with 50% sodium hydroxide.
-
Separate the top THF layer and remove the solvent under low vacuum.
-
Dissolve the residue in 2M HCl, then basify and extract with toluene.
-
Remove the toluene under vacuum, dissolve the residue in acetone, and gas with dry HCl to precipitate this compound-2 as the hydrochloride salt.[4]
Step 3B: Reductive Amination of DMMDP2P to DMMDMA-2
-
Amalgamate 14 g of aluminum foil in 400 ml of methanol with 50 mg of mercuric chloride (Hg2Cl2) by heating to reflux.
-
Cool the flask and add a solution of 18.3 g of DMMDP2P and 13.7 g of methylamine nitrate in 50 ml of methanol dropwise over 15 minutes.
-
Allow the reaction to stir overnight.
-
Slowly add 500 ml of 50% sodium hydroxide.
-
Extract the mixture with 400 ml of toluene, followed by a second extraction with 150 ml of toluene.
-
Combine the toluene extracts, wash twice with deionized water and once with brine.
-
Dry the organic layer over magnesium sulfate and gas with dry HCl to precipitate DMMDMA-2 as the hydrochloride salt.[4]
Protocol 2: Shulgin's Synthesis of this compound (Hazardous Route)
Note: This method utilizes tetranitromethane, which is highly toxic, carcinogenic, and potentially explosive. This protocol is provided for informational purposes and extreme caution is advised.
Step 1: Isomerization of Apiole to Isoapiole
-
Prepare a solution of ethanolic potassium hydroxide.
-
Add apiole to this solution and heat on a steam bath to induce isomerization to isoapiole.[1]
Step 2: Nitration of Isoapiole
-
In a flask cooled in an ice bath, prepare a stirred solution of acetone and pyridine.
-
Add the isoapiole to this cooled solution.
-
Slowly add tetranitromethane to the reaction mixture. The pyridine acts as a catalyst. This reaction yields 2-nitro-isoapiole.[1]
Step 3: Reduction of 2-Nitro-isoapiole to this compound
-
Prepare a well-stirred, refluxing suspension of lithium aluminium hydride (LAH) in diethyl ether under an inert atmosphere.
-
Slowly add the 2-nitro-isoapiole to the LAH suspension.
-
After the reaction is complete, carefully quench the excess LAH.
-
Work up the reaction to isolate the this compound freebase.
-
The freebase can be converted to its hydrochloride salt for stability and ease of handling.[1]
Mandatory Visualizations
This compound Synthesis Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LSD - Wikipedia [en.wikipedia.org]
- 3. Activation of 5-HT2A/C Receptors Counteracts 5-HT1A Regulation of N-Methyl-D-aspartate Receptor Channels in Pyramidal Neurons of Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound [chemeurope.com]
Application Notes and Protocols for the Quantification of DMMDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3,4-dimethoxy-alpha-methylphenethylamine (DMMDA) is a substituted phenethylamine with potential psychoactive properties. As interest in related compounds for therapeutic applications grows, robust and reliable analytical methods for the quantification of this compound in various matrices are essential for research, forensic analysis, and clinical development. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of published validated methods specifically for this compound, the following protocols have been adapted from established and validated methods for structurally similar phenethylamine analogues and substituted amphetamines.[1][2][3][4] These methods provide a strong foundation for the development and validation of a specific this compound quantification assay.
Analytical Methods Overview
The primary methods for the quantification of this compound and related compounds are GC-MS and LC-MS/MS. Both techniques offer high sensitivity and selectivity, which are crucial for the analysis of trace amounts of substances in complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds. Derivatization is often employed for phenethylamines to improve their chromatographic properties and mass spectral fragmentation.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity, often with simpler sample preparation ("dilute and shoot") compared to GC-MS, and is suitable for a wider range of compounds without the need for derivatization.[2][3][4]
Proposed Analytical Protocols
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol is adapted from a validated method for the quantification of phenethylamine-type designer drugs in human blood plasma.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an appropriate internal standard (e.g., this compound-d3).
-
Perform a mixed-mode solid-phase extraction (e.g., using a HCX cartridge).
-
Wash the cartridge sequentially with 0.1 M HCl, methanol, and ethyl acetate.
-
Elute the analyte with a mixture of ethyl acetate/ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 25 µL of heptafluorobutyric anhydride (HFBA).
-
Heat at 70°C for 30 minutes.
-
Evaporate the solvent and reconstitute in 50 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Proposed SIM Ions | To be determined based on the mass spectrum of derivatized this compound |
| Internal Standard | This compound-d3 |
4. Quantitative Data Summary (Hypothetical)
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-HFBA | ~8.5 | TBD | TBD | TBD |
| This compound-d3-HFBA (IS) | ~8.4 | TBD | TBD | TBD |
TBD: To be determined through experimental analysis of this compound standard.
5. Validation Parameters (Based on similar compounds)
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 5 µg/L |
| Accuracy | ±15% of nominal concentration (±20% at LOQ) |
| Precision (%CV) | < 15% (< 20% at LOQ) |
Protocol 2: Quantification of this compound in Urine by LC-MS/MS
This protocol is adapted from validated methods for the quantification of amphetamines in urine.[2][3][4]
1. Sample Preparation ("Dilute and Shoot")
-
To 100 µL of urine, add 900 µL of an internal standard solution (e.g., this compound-d3 in methanol/water).
-
Vortex to mix.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound-d3 |
3. Quantitative Data Summary (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | TBD | TBD | 0.05 | TBD | TBD |
| This compound (Qualifier) | TBD | TBD | 0.05 | TBD | TBD |
| This compound-d3 (IS) | TBD | TBD | 0.05 | TBD | TBD |
TBD: To be determined through infusion and optimization of a this compound standard.
4. Validation Parameters (Based on similar compounds)
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy | ±15% of nominal concentration (±20% at LOQ) |
| Precision (%CV) | < 15% (< 20% at LOQ) |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent and reproducible |
Experimental Workflows and Signaling Pathway
Experimental Workflow for Sample Analysis
Proposed Signaling Pathway of this compound
Based on its structural similarity to other psychedelic phenethylamines, this compound is hypothesized to act as a serotonin 5-HT2A receptor agonist. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.
References
- 1. Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
DMMDA detection by GC-MS analysis
An Application Note for the Detection of 3,4-Dimethoxy-N,N-dimethylamphetamine (DMMDA) by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3,4-Dimethoxy-N,N-dimethylamphetamine (this compound) is a lesser-known substituted amphetamine. As with many designer drugs, robust analytical methods are crucial for its identification and quantification in forensic, clinical, and research settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification.[1][2] However, the polar nature of amphetamines, stemming from the amine group, can lead to poor peak shape and interactions with the GC system.[1][2] To mitigate these issues, derivatization is often employed to increase volatility and thermal stability, thereby improving chromatographic performance.[1][3]
This application note provides a detailed protocol for the detection and quantification of this compound in a sample matrix. The methodology is based on established GC-MS procedures for structurally similar compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1][4] The protocol includes sample preparation involving liquid-liquid extraction and derivatization with trifluoroacetic anhydride (TFA), followed by GC-MS analysis.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined below.
Caption: Overall workflow for this compound analysis by GC-MS.
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable deuterated analog) as internal standard (IS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sodium Hydroxide (NaOH), 1N solution
-
Trifluoroacetic anhydride (TFA)
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
GC-MS vials with inserts
-
Syringe filters (0.45 µm)
Experimental Protocols
Standard and Sample Preparation
-
Calibration Standards : Prepare a stock solution of this compound in methanol. Perform serial dilutions to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Spiking : Add a fixed concentration of the internal standard (e.g., this compound-d5 at 100 ng/mL) to all samples, calibration standards, and quality controls.
-
Sample Extraction (Liquid-Liquid Extraction) :
-
To 1 mL of the sample (e.g., urine, diluted serum), add 200 µL of 1N NaOH to basify the solution.
-
Add 5 mL of an extraction solvent (e.g., chloroform or a mixture of isopropanol/ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
Derivatization of the secondary amine in this compound with trifluoroacetic anhydride (TFA) produces a more volatile and thermally stable trifluoroacetyl derivative, improving its chromatographic properties.[5]
Caption: Derivatization of this compound with TFA.
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFA).
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess derivatizing reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[6]
GC-MS Analysis
The following parameters are suggested and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or similar |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Results and Discussion
Mass Spectrometry and Fragmentation
Upon electron ionization, the this compound-TFA derivative is expected to undergo fragmentation. The primary fragmentation pathway for similar phenethylamines involves an alpha-cleavage (beta-cleavage to the phenyl ring) at the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation, which is often the base peak in the mass spectrum.[5][7]
Caption: Proposed fragmentation pathway for the this compound-TFA derivative.
Proposed Ions for SIM Mode: Based on the structure of this compound-TFA, the following ions (m/z) would be logical choices for Selected Ion Monitoring (SIM). Exact masses would need to be confirmed by analyzing a reference standard.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TFA | [Predicted Base Peak] | [Predicted Fragment 1] | [Predicted Fragment 2] |
| This compound-d5-TFA (IS) | [Predicted Base Peak + 5] | [Predicted Fragment + 5] | [Predicted Fragment + 5] |
Note: The specific m/z values must be determined experimentally by running a full scan analysis of the this compound-TFA derivative.
Quantitative Performance
The method should be validated according to established guidelines.[8] The following table shows example performance data based on typical results for related amphetamine analyses.[4]
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85 - 105% |
Conclusion
This application note details a comprehensive GC-MS method for the analysis of this compound. The protocol involves a liquid-liquid extraction followed by derivatization with TFA to enhance the chromatographic performance of the analyte. The use of an internal standard and Selected Ion Monitoring (SIM) mode allows for sensitive and selective quantification. While the specific mass fragments and retention times for this compound must be determined empirically, this protocol provides a robust framework for researchers, forensic scientists, and drug development professionals to develop and validate a method for the detection of this compound.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Loyola eCommons - Undergraduate Research and Engagement Symposium: New GC-MS Assay for MDA and MDMA [ecommons.luc.edu]
- 3. youtube.com [youtube.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
Application Note and Protocols for the Purification of 3,4-dimethoxy-N,N-dimethylamphetamine (DMMDA) using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dimethoxy-N,N-dimethylamphetamine (DMMDA) is a substituted amphetamine with psychedelic properties.[1][2] First synthesized by Alexander Shulgin, its study and potential applications in neuroscience and pharmacology necessitate highly purified material.[1][2] Chemical synthesis of this compound, often starting from precursors like apiole or 2,5-dimethoxy-3,4-methylenedioxybenzaldehyde, results in a crude product containing unreacted starting materials, byproducts, and reaction impurities.[1] While classical purification techniques such as distillation, extraction, and recrystallization are often employed, achieving the high purity required for analytical standards and pharmaceutical development often necessitates a final polishing step using liquid chromatography.[3][4]
This document provides detailed protocols for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). While specific preparative HPLC methods for this compound are not extensively detailed in published literature, the protocols herein are developed based on established analytical methods for this compound and related substituted amphetamines, as well as general principles of reversed-phase chromatography for amine-containing compounds.[5][6][7][8][9]
Pre-Purification Workflow: From Crude Synthesis to Chromatographic Readiness
Prior to preparative HPLC, the crude reaction mixture containing this compound should be subjected to a preliminary workup to remove bulk impurities and prepare the sample for chromatographic injection. A typical workflow is outlined below.
Caption: Initial workup and sample preparation workflow for this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Crude this compound
This protocol describes the extraction of this compound freebase from a crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Basify the aqueous layer to a pH > 10 with the NaOH solution.
-
Extract the aqueous layer three times with an equal volume of DCM.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine solution to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound freebase.
Protocol 2: Preparative HPLC Purification of this compound
This protocol details a reversed-phase HPLC method for the final purification of this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 stationary phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Crude this compound freebase, dissolved in a minimal amount of the initial mobile phase composition
-
0.45 µm syringe filters
-
Fraction collector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Column Temperature | Ambient |
| Gradient Program | See Table 1 |
Table 1: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90.0 | 10.0 |
| 5.0 | 90.0 | 10.0 |
| 25.0 | 30.0 | 70.0 |
| 30.0 | 30.0 | 70.0 |
| 32.0 | 90.0 | 10.0 |
| 40.0 | 90.0 | 10.0 |
Procedure:
-
Prepare the mobile phases.
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Prepare the this compound sample by dissolving the crude freebase in the initial mobile phase composition and filtering through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run the gradient program and monitor the chromatogram.
-
Collect fractions corresponding to the this compound peak using a fraction collector.
-
Analyze the collected fractions for purity using analytical HPLC or GC-MS.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound. The product will be the TFA salt; further processing may be required to obtain the freebase or a different salt form.
Caption: Preparative HPLC system and purification workflow.
Data Presentation
The following table presents representative data from the purification of a hypothetical batch of crude this compound using the preparative HPLC protocol described above.
Table 2: Representative Purification Data
| Parameter | Before Preparative HPLC | After Preparative HPLC |
| Sample Load (mg) | 500 | - |
| Purity (by area %) | ~75% | >99% |
| Retention Time (min) | - | ~18.5 |
| Recovery (%) | - | ~85% |
| Yield (mg) | - | ~318 |
Discussion
The proposed reversed-phase HPLC method is a robust approach for the purification of this compound. The use of a C18 column is suitable for retaining the moderately polar this compound molecule. The mobile phase, consisting of water and acetonitrile with TFA as an additive, serves multiple purposes. Acetonitrile provides good elution strength for this compound, while TFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte and ensuring its protonation.
The gradient elution allows for the separation of early-eluting polar impurities and late-eluting non-polar byproducts from the this compound peak. UV detection at 285 nm is appropriate for the substituted benzene ring chromophore in the this compound structure.
It is important to note that the collected fractions will contain this compound as its TFA salt. If the freebase or a different salt form (e.g., hydrochloride) is desired, a subsequent salt formation or basification and extraction step will be necessary. The recovery and final purity are dependent on the complexity of the crude mixture and the optimization of the chromatographic conditions. For scaling up the purification, the column dimensions, flow rate, and sample load can be proportionally increased.
Conclusion
This application note provides a comprehensive workflow and detailed protocols for the purification of this compound, from initial crude workup to final polishing using preparative HPLC. The methods are designed to be a starting point for researchers and can be adapted and optimized based on the specific impurity profile of the synthesized this compound. The use of preparative HPLC is a critical step in obtaining high-purity this compound suitable for rigorous scientific investigation and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. scribd.com [scribd.com]
- 4. Complete synthesis of this compound-2 and DMMDMA-2 , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unodc.org [unodc.org]
- 7. dea.gov [dea.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sensitive enantiomer-specific high-performance liquid chromatographic analysis of methamphetamine and amphetamine from serum using precolumn fluorescent derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMMDA Administration in Rodent Studies
Disclaimer: Scientific literature containing specific, peer-reviewed rodent studies on the administration of 3,4-dimethoxy-N,N-dimethylamphetamine (DMMDA) is scarce. The following application notes and protocols are constructed based on the limited available information on this compound and by drawing parallels with structurally and pharmacologically similar compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and 2,5-dimethoxy-4-iodoamphetamine (DOI). These guidelines are intended to serve as a starting point for researchers and should be adapted based on pilot studies and further empirical data.
Introduction
This compound (2,5-Dimethoxy-3,4-methylenedioxyamphetamine) is a lesser-known psychedelic drug of the amphetamine family.[1][2] It was first synthesized by Alexander Shulgin, who described its effects in his book PiHKAL.[1][2] Based on its structural similarity to other psychedelic phenethylamines, this compound is presumed to act as an agonist or partial agonist at serotonin 5-HT2A receptors, similar to LSD.[1] Human dosages are reported to be in the range of 30 to 75 mg with effects lasting 6 to 8 hours.[1][2] Due to the lack of preclinical data, rodent studies are essential to characterize the pharmacological profile, and behavioral effects, and to determine the safety of this compound.
Quantitative Data Summary (Hypothetical Pilot Study)
Given the absence of published data, the following table is a template for summarizing quantitative findings from a hypothetical pilot study in rodents. The dose ranges are extrapolated from human data and information on similar compounds.
| Animal Model | Route of Administration | Dose Range (mg/kg) | Key Behavioral Observations | Physiological Changes | Neurochemical Changes (Target Brain Region) |
| C57BL/6 Mouse | Intraperitoneal (IP) | 1 - 10 | Head-twitch response (HTR), locomotor activity changes, conditioned place preference (CPP) | Mydriasis, changes in core body temperature | Alterations in serotonin (5-HT) and dopamine (DA) levels in the prefrontal cortex and striatum |
| Sprague-Dawley Rat | Oral Gavage (PO) | 1 - 15 | Drug discrimination, prepulse inhibition (PPI) deficits | Changes in heart rate and blood pressure | Increased expression of c-Fos in cortical and limbic regions |
Experimental Protocols
The following are detailed, hypothetical protocols for initiating rodent studies with this compound.
Protocol 1: Assessment of Psychedelic-like Effects using the Head-Twitch Response (HTR) in Mice
Objective: To determine if this compound induces the head-twitch response, a behavioral proxy for 5-HT2A receptor activation in rodents.
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile saline solution (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard mouse observation chambers
-
Video recording equipment (optional)
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of this compound in 10 mL of saline. Further dilutions can be made to achieve the desired final concentrations for different dose groups. It is crucial to ensure the substance is fully dissolved. Sonication may be used if necessary.
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins. Place each mouse individually into an observation chamber and allow for a 30-minute habituation period within the chamber.
-
Administration: Weigh each mouse to determine the precise injection volume. Administer this compound or vehicle (saline) via IP injection at a volume of 10 mL/kg. Suggested dose groups for a pilot study: Vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg this compound.
-
Observation: Immediately after injection, begin observing and counting the number of head twitches for a period of 60 minutes. A head twitch is a rapid, rotational jerk of the head that is distinct from grooming or exploratory movements. If using video recording, the videos can be scored later by a blinded observer.
-
Data Analysis: Compare the mean number of head twitches across the different dose groups using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests for pairwise comparisons against the vehicle group.
Protocol 2: Evaluation of Locomotor Activity in Rats
Objective: To assess the effects of this compound on spontaneous locomotor activity.
Materials:
-
This compound hydrochloride
-
Sterile water or saline
-
Sprague-Dawley rats (male, 250-300 g)
-
Open-field activity chambers equipped with infrared beams
-
Oral gavage needles
-
Animal scale
Procedure:
-
Drug Preparation: Prepare a solution of this compound in sterile water or saline suitable for oral administration. The concentration should be calculated to deliver the desired dose in a volume of 5 mL/kg.
-
Animal Acclimation: Handle the rats for several days prior to the experiment to reduce stress. On the testing day, allow the rats to acclimate to the testing room for at least 60 minutes.
-
Administration: Weigh each rat and administer this compound or vehicle via oral gavage. Suggested dose groups: Vehicle, 1 mg/kg, 5 mg/kg, and 15 mg/kg this compound.
-
Locomotor Activity Measurement: Immediately after administration, place each rat in the center of an open-field chamber. Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for 90 minutes using the automated activity monitoring system.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of effects. Total activity over the entire session can be compared across dose groups using a one-way ANOVA.
Visualizations
Signaling Pathway
Based on its structural similarity to other 5-HT2A agonists, the primary hypothesized signaling pathway for this compound involves the activation of the 5-HT2A receptor, a Gq-coupled receptor.
Caption: Hypothesized 5-HT2A receptor signaling cascade for this compound.
Experimental Workflow
The following diagram illustrates a general workflow for a behavioral study of this compound in rodents.
Caption: General workflow for a rodent behavioral study of this compound.
Conclusion
The study of this compound in rodent models is a necessary step to bridge the significant gap in knowledge regarding its pharmacology and toxicology. The protocols and frameworks provided here offer a starting point for researchers. It is critical to begin with dose-finding studies to establish a safe and effective range for subsequent, more complex behavioral and neurochemical experiments. All work should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
Application Notes and Research Protocols for 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound of the amphetamine class.[1] First synthesized by Alexander Shulgin, it is structurally related to MMDA and other psychedelic phenethylamines.[1] Preliminary information suggests that its psychoactive effects are likely mediated through interaction with the serotonin 5-HT2A receptor, similar to classic psychedelics like LSD and psilocybin.[1] Due to the limited research on this compound, a structured research protocol is essential to characterize its pharmacological and toxicological profile.
These application notes provide a comprehensive research protocol for the initial characterization of this compound, from its synthesis and purification to in vitro pharmacological and toxicological evaluation.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine | Wikipedia |
| Molecular Formula | C₁₂H₁₇NO₄ | PubChem |
| Molar Mass | 239.27 g/mol | PubChem |
| Dosage (Reported) | 30 - 75 mg | PiHKAL[1][2] |
| Duration (Reported) | 6 - 8 hours | PiHKAL[1][2] |
| Predicted Metabolism | Cytochrome P450 3A4 (CYP3A4) | ProTox-3.0[1] |
Comparative Pharmacological Data
Due to the lack of specific binding affinity and functional assay data for this compound, the following table presents data for structurally related 2,5-dimethoxyphenethylamines and amphetamines to provide a comparative context for experimental design.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (%) |
| 2C-O-2 | 5-HT₂ₐ | 170 | 69 | 84 |
| 5-HT₂𝒸 | 390 | 120 | 79 | |
| 2C-O-4 | 5-HT₂ₐ | 8.2 | 16 | 77 |
| 5-HT₂𝒸 | 20 | 25 | 73 | |
| TMA-2 | 5-HT₂ₐ | 4400 | >10000 | <20 |
| 5-HT₂𝒸 | 12000 | >10000 | <20 | |
| DOB | 5-HT₂ₐ | 0.49 | 1.8 | 100 |
| 5-HT₂𝒸 | 2.5 | 3.9 | 90 | |
| DOI | 5-HT₂ₐ | 0.69 | 3.7 | 100 |
| 5-HT₂𝒸 | 3.1 | 6.8 | 95 |
Data sourced from Luethi et al., 2018.
Experimental Protocols
Synthesis and Purification
Objective: To synthesize this compound hydrochloride and purify it for in vitro and in vivo studies. While Shulgin's original synthesis from apiole using tetranitromethane is documented, a safer, more modern approach is recommended.[1] A plausible route involves the reductive amination of 2,5-dimethoxy-3,4-methylenedioxyphenylpropan-2-one (DMMDP2P).
Protocol:
-
Synthesis of DMMDP2P from Apiole:
-
Isomerize apiole to isoapiole using a strong base (e.g., potassium hydroxide in ethanol).
-
Perform a Wacker oxidation on isoapiole using a palladium catalyst and a suitable oxidant (e.g., benzoquinone) to yield DMMDP2P.
-
-
Reductive Amination of DMMDP2P:
-
Dissolve DMMDP2P in a suitable solvent (e.g., methanol).
-
Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
-
Purification and Salt Formation:
-
Quench the reaction and perform a liquid-liquid extraction to isolate the freebase this compound.
-
Purify the freebase by column chromatography.
-
Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by bubbling hydrogen chloride gas through the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
-
Analytical Characterization:
-
Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Pharmacology: 5-HT₂ₐ Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of this compound at the human 5-HT₂ₐ receptor.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor in appropriate media.
-
-
Radioligand Binding Assay (Affinity):
-
Prepare cell membranes from the cultured cells.
-
In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of this compound.
-
Incubate at room temperature for a specified time.
-
Separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value for this compound using competitive binding analysis software.
-
-
Calcium Flux Functional Assay (Potency and Efficacy):
-
Plate the 5-HT₂ₐ-expressing HEK293 cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence over time using a plate reader.
-
Calculate the EC₅₀ and Emax values for this compound relative to a known 5-HT₂ₐ agonist (e.g., serotonin).
-
In Vitro Metabolism
Objective: To investigate the metabolic stability of this compound and identify the primary cytochrome P450 enzymes involved in its metabolism.
Protocol:
-
Metabolic Stability in Human Liver Microsomes (HLMs):
-
Incubate this compound at a known concentration with pooled HLMs in the presence of NADPH.
-
Take samples at various time points and quench the reaction.
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
-
CYP450 Reaction Phenotyping:
-
Incubate this compound with a panel of recombinant human CYP450 enzymes (including CYP3A4, CYP2D6, CYP1A2, etc.) in the presence of NADPH.
-
Alternatively, incubate this compound with HLMs in the presence of specific chemical inhibitors for each major CYP isoform.
-
Analyze the formation of metabolites by LC-MS/MS to identify which CYP enzymes are responsible for this compound metabolism.
-
In Vitro Toxicology
Objective: To assess the potential for this compound to cause cytotoxicity and cardiac liability.
Protocol:
-
Cytotoxicity Assay (MTT Assay):
-
Culture a suitable cell line (e.g., HepG2, a human liver cell line) in 96-well plates.
-
Expose the cells to a range of concentrations of this compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC₅₀ value, the concentration of this compound that causes a 50% reduction in cell viability.
-
-
hERG Channel Inhibition Assay:
-
Use a validated automated patch-clamp system with HEK293 cells stably expressing the hERG potassium channel.
-
Apply a range of concentrations of this compound to the cells.
-
Measure the hERG channel current and determine the percent inhibition at each concentration.
-
Calculate the IC₅₀ value for hERG channel inhibition.
-
Visualizations
Caption: Proposed 5-HT2A receptor signaling pathway for this compound.
Caption: Experimental workflow for the characterization of this compound.
References
Application Notes and Protocols for DMMDA in In-Vitro Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended to provide a foundational framework for the in-vitro investigation of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). Due to a notable scarcity of published in-vitro research specific to this compound, the experimental designs and hypothetical data presented herein are extrapolated from established methodologies for structurally and pharmacologically related compounds, such as other psychedelic phenethylamines and serotonin 5-HT2A receptor agonists. These protocols are intended as a starting point and require empirical validation for this compound.
Introduction to this compound
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (this compound) is a lesser-known psychedelic drug of the amphetamine family, structurally related to MMDA.[1] First synthesized by Alexander Shulgin, it is described as producing subjective effects similar to LSD, suggesting a potential interaction with the serotonergic system.[1] While computational predictions suggest this compound can cross the blood-brain barrier, there is a significant lack of empirical data on its pharmacological properties, metabolism, and toxicity in the context of in-vitro neuroscience.[1] These application notes aim to provide researchers with a structured approach to begin characterizing the neuropharmacological profile of this compound.
Postulated Mechanism of Action: 5-HT2A Receptor Agonism
Based on its structural similarity to other psychedelic compounds and its reported LSD-like effects, it is hypothesized that this compound's primary mechanism of action involves agonism at the serotonin 5-HT2A receptor.[1][2] Activation of the 5-HT2A receptor, a Gq-protein coupled receptor, is known to initiate a signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This subsequently results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC), ultimately modulating neuronal excitability.[2]
Caption: Postulated signaling pathway for this compound via the 5-HT2A receptor.
Experimental Workflow for Characterizing this compound
The following workflow provides a logical progression for the in-vitro characterization of this compound, from initial receptor interaction to functional neuronal outcomes.
References
Application Notes and Protocols for DMMDA in Psychedelic Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound. As of the current date, there is a significant scarcity of published, peer-reviewed scientific literature detailing its pharmacological properties and mechanism of action. The information and protocols provided herein are based on the foundational work of Alexander Shulgin, comparisons to structurally related compounds, and standardized methodologies for psychedelic drug research. These notes are intended to serve as a guide for researchers on how this compound could be systematically investigated as a tool for psychedelic research.
Introduction to this compound
This compound is a psychedelic amphetamine first synthesized and described by Alexander Shulgin.[1] It is structurally related to other psychedelic phenethylamines such as MMDA and the DOx series of compounds.[2][3] Shulgin's qualitative reports in his book PiHKAL describe this compound as producing LSD-like subjective effects, suggesting a mechanism of action common to classic psychedelics.[1][2]
Chemical Structure:
-
IUPAC Name: 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine[1]
-
Molecular Formula: C₁₂H₁₇NO₄
-
Molar Mass: 239.271 g/mol [1]
Postulated Mechanism of Action
The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A receptor (5-HT₂ₐR).[3][4] Based on the subjective effects reported by Shulgin, it is hypothesized that this compound is also a 5-HT₂ₐR agonist.[1] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events, leading to the characteristic psychedelic effects.
Hypothesized Signaling Pathway
The diagram below illustrates the generally accepted signaling cascade following 5-HT₂ₐ receptor activation by a psychedelic agonist like this compound.
Caption: Hypothesized 5-HT₂ₐ receptor signaling cascade for this compound.
Pharmacological Data
To date, there is no publicly available quantitative pharmacological data for this compound. The following tables are presented as a template for the types of data that need to be generated to characterize this compound. Data for the well-studied psychedelic DOI (2,5-Dimethoxy-4-iodoamphetamine) is included for comparison.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₂ₐ | 5-HT₂B | 5-HT₂C | D₂ | SERT |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| (R)-DOI | 0.69 | 2.0 | 2.4 | >10,000 | >10,000 |
Data for (R)-DOI from relevant pharmacological literature.
Table 2: In Vitro Functional Activity (EC₅₀, nM)
| Compound | 5-HT₂ₐ (Calcium Flux) | 5-HT₂ₐ (IP₁ Accumulation) |
| This compound | Data not available | Data not available |
| (R)-DOI | 0.8 | 1.1 |
Data for (R)-DOI from relevant pharmacological literature.
Table 3: Human Psychopharmacology
| Compound | Dosage Range | Duration | Subjective Effects | Potency Comparison |
| This compound | 30 - 75 mg[1] | 6 - 8 hours[1] | LSD-like images, mydriasis, ataxia, time dilation[1] | 75 mg this compound ≈ 75-100 µg LSD[1] |
| LSD | 50 - 200 µg | 8 - 12 hours | Visuals, altered consciousness, synesthesia | - |
Experimental Protocols
The following are generalized protocols that can be adapted for the comprehensive pharmacological characterization of this compound.
Protocol 4.1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors, with a primary focus on serotonin receptor subtypes.
Methodology:
-
Receptor Source: Use commercially available cell lines stably expressing human recombinant receptors (e.g., HEK293 cells expressing h5-HT₂ₐR) or prepared animal brain tissue homogenates (e.g., rat frontal cortex).
-
Radioligand: Select a suitable radioligand for each receptor target. For example, [³H]ketanserin for 5-HT₂ₐR, [³H]LSD for 5-HT₂BR, and [³H]mesulergine for 5-HT₂CR.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of the chosen radioligand.
-
Add the membrane preparation containing the target receptor.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known non-labeled ligand (e.g., 10 µM mianserin for 5-HT₂ₐR).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4.2: In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the 5-HT₂ₐ receptor.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human 5-HT₂ₐ receptor and a G-protein that couples to a calcium-sensitive fluorescent probe (e.g., Fluo-4 AM).
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate in the dark.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Use a fluorescent imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add the this compound dilutions to the wells and continue to measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each concentration of this compound.
-
Plot the response against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Emax values.
-
Compare the Emax of this compound to that of a full agonist (e.g., serotonin) to determine its efficacy.
-
Protocol 4.3: In Vivo Animal Behavioral Assay (Head-Twitch Response in Mice)
Objective: To assess the in vivo 5-HT₂ₐR agonist activity of this compound. The head-twitch response (HTR) is a behavioral proxy for 5-HT₂ₐR activation in rodents.
Methodology:
-
Animals: Use male C57BL/6J mice. Acclimatize the animals to the housing and testing environment.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer various doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle-only group should be included as a control.
-
-
Observation:
-
Immediately after injection, place each mouse into an individual observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
-
Data Analysis:
-
Plot the mean number of head twitches against the dose of this compound.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the dose-dependent effect of this compound on HTR.
-
To confirm 5-HT₂ₐR mediation, a separate experiment can be conducted where animals are pre-treated with a selective 5-HT₂ₐR antagonist (e.g., M100907) before this compound administration.
-
Synthesis Overview
This compound can be synthesized from apiole, a naturally occurring compound.[1]
Caption: Simplified overview of this compound synthesis from apiole.
Caution: The nitration step using tetranitromethane as described by Shulgin is hazardous.[1] Safer, modern synthetic methods, such as a Wacker oxidation of apiole to form the corresponding phenyl-2-propanone followed by reductive amination, should be considered.[1]
Conclusion and Future Directions
This compound represents an understudied psychedelic compound with potential for research into the structure-activity relationships of psychedelic phenethylamines. Comprehensive characterization, starting with the fundamental in vitro and in vivo protocols outlined above, is necessary to understand its pharmacological profile and potential as a research tool. Future studies should focus on:
-
Full Receptor Screening: To determine its selectivity profile.
-
In Vitro Signaling Bias: To investigate if this compound preferentially activates certain downstream signaling pathways (e.g., G-protein vs. β-arrestin).
-
Advanced Animal Models: To explore its effects on cognition, mood, and social behavior.
-
Metabolite Identification: To understand its biotransformation and duration of action.
References
Application Notes and Protocols for the Metabolic Pathway Analysis of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of the metabolic pathways of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), a lesser-known psychedelic drug of the amphetamine family. Due to the limited specific research on this compound metabolism, this document outlines a proposed metabolic pathway based on the metabolism of structurally similar compounds, such as MDMA and other substituted amphetamines. Detailed experimental protocols for the elucidation and quantification of this compound and its putative metabolites are also provided.
Proposed Metabolic Pathway of this compound
The metabolic pathway of this compound has not been empirically established. However, based on computational predictions and the known metabolic fates of analogous compounds like MDMA, a hypothetical pathway can be proposed. The primary metabolic transformations are expected to involve O-demethylation, demethylenation, and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP3A4.[1]
Key Proposed Metabolic Steps:
-
O-Demethylation: The two methoxy groups on the phenyl ring are likely sites for O-demethylation, leading to the formation of hydroxylated metabolites.
-
Demethylenation: The methylenedioxy bridge can be cleaved, resulting in the formation of catechol-type metabolites.
-
N-Dealkylation: While less common for amphetamines compared to methamphetamines, N-dealkylation of the amine group is a possible minor pathway.
-
Conjugation: The resulting hydroxylated metabolites are expected to undergo further conjugation with glucuronic acid or sulfate for excretion.
Below is a diagram illustrating the proposed primary metabolic pathway of this compound.
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from this compound metabolic studies. The values presented are hypothetical and for illustrative purposes.
Table 1: Putative this compound Metabolites and their Predicted Mass Spectrometric Data
| Analyte | Abbreviation | Chemical Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| This compound | - | C₁₂H₁₇NO₄ | 239.1158 | 240.1230 |
| 2-Hydroxy-5-Methoxy-3,4-methylenedioxyamphetamine | 2-OH-5-MeO-MDA | C₁₁H₁₅NO₄ | 225.0998 | 226.1071 |
| 5-Hydroxy-2-Methoxy-3,4-methylenedioxyamphetamine | 5-OH-2-MeO-MDA | C₁₁H₁₅NO₄ | 225.0998 | 226.1071 |
| 3,4-Dihydroxy-2,5-dimethoxyamphetamine | DH-DMA | C₁₁H₁₇NO₄ | 227.1158 | 228.1230 |
Table 2: Example Pharmacokinetic Parameters of this compound in an In Vitro Human Liver Microsome Model
| Parameter | Value |
| Vmax (pmol/min/mg protein) | 150 ± 25 |
| Km (µM) | 50 ± 10 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 3.0 |
| Half-life (t₁/₂, min) | 231 |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of MDMA and its metabolites and can be applied to the study of this compound.[2][3]
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to identify the primary metabolites of this compound and to determine the kinetics of its metabolism.
Materials:
-
This compound hydrochloride
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS grade water
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
In a microcentrifuge tube, combine 5 µL of the this compound stock solution, 475 µL of 0.1 M phosphate buffer (pH 7.4), and 10 µL of pooled human liver microsomes (20 mg/mL).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Caption: In Vitro Metabolism Experimental Workflow.
Analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method is for the separation and identification of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Resolution: 60,000
-
Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.
In Vivo Metabolism Study in a Rodent Model
This protocol outlines a basic in vivo study to identify this compound metabolites in urine and plasma.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Acclimate rats for at least 3 days prior to the experiment.
-
Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
House rats in metabolic cages for urine and feces collection over 24 hours.
-
Collect blood samples via tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Centrifuge blood samples to obtain plasma.
-
Store urine and plasma samples at -80°C until analysis.
Sample Preparation for Analysis:
-
Plasma: Perform protein precipitation as described in the in vitro protocol (Section 3.1).
-
Urine: To analyze conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase prior to solid-phase extraction (SPE).
Solid-Phase Extraction (SPE) of Urine:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample.
-
Wash the cartridge with water and then methanol.
-
Elute the analytes with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate and reconstitute for LC-MS analysis.
Conclusion
The provided application notes and protocols offer a robust framework for initiating the investigation of this compound's metabolic fate. While the proposed metabolic pathway is hypothetical, the experimental designs and analytical methods are based on well-established procedures for similar compounds and will enable researchers to identify and quantify this compound and its metabolites, thereby elucidating its biotransformation and contributing valuable data to the fields of pharmacology, toxicology, and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of DMMDA Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of 3,4-dimethoxy-N,N-dimethylamphetamine (DMMDA) enantiomers. The following methods are based on established techniques for the resolution of structurally similar amphetamine derivatives, such as MDMA, and offer robust starting points for developing a validated separation protocol for this compound.
Introduction
The enantiomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and analyze the individual enantiomers of psychoactive compounds like this compound is crucial for research, forensic analysis, and pharmaceutical development.[1][2] This document outlines two primary strategies for the chiral resolution of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[2] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Based on successful separations of related compounds like MDMA, a cyclodextrin-based CSP is a promising choice for this compound.[3]
Experimental Protocol: Chiral HPLC of this compound Enantiomers
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound using chiral HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: Cyclodextrin-based column (e.g., Astec CYCLOBOND I 2000)
-
Mobile Phase: Methanol:Ammonium acetate buffer (pH 6.0, 100mM) (30:70, v/v)
-
This compound racemic standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 100mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.
-
Adjust the pH of the buffer to 6.0 using acetic acid or ammonium hydroxide.
-
Mix the buffer with methanol in a 70:30 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral column
-
Mobile Phase: Methanol:Ammonium acetate buffer (pH 6.0, 100mM) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 284 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the prepared this compound sample onto the HPLC system.
-
Record the chromatogram and identify the two peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Data Presentation: Expected Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | t₁ |
| Retention Time (Enantiomer 2) | t₂ |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Ratio (e.r.) | Determined from peak areas |
Note: Actual retention times and resolution will depend on the specific column and system used and should be determined experimentally.
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of this compound enantiomers using HPLC.
Method 2: Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic this compound (a base) with a chiral resolving agent (an acid) to form diastereomeric salts.[4][5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Experimental Protocol: Diastereomeric Salt Crystallization of this compound
Objective: To separate the enantiomers of this compound by forming diastereomeric salts with a chiral acid.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-Tartaric acid or a derivative)
-
Suitable solvent (e.g., Ethanol, Methanol, or a mixture)
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH meter
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve the racemic this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the this compound solution while stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
-
Separation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer. This can be collected and processed separately.
-
-
Liberation of the Free Base:
-
Dissolve the collected crystals in water.
-
Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to liberate the free this compound enantiomer.
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Determination of Enantiomeric Purity:
-
Analyze the enantiomeric purity of the obtained this compound using the chiral HPLC method described above.
-
Data Presentation: Expected Outcome of Crystallization
| Parameter | Result |
| Yield of Diastereomeric Salt | Dependent on experimental conditions |
| Enantiomeric Excess (e.e.) of isolated this compound | To be determined by chiral HPLC |
| Optical Rotation | [α]ᴅ (specific rotation) |
Workflow for Diastereomeric Salt Crystallization
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for Cell-Based Assays to Determine DMMDA Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). This compound is a lesser-known psychedelic drug of the amphetamine class.[1] Its mechanism of action is not fully established, but it is suggested to be a serotonin 5-HT2A receptor agonist, similar to other psychedelic compounds like LSD.[1][2] Structurally related compounds are known to interact with monoamine oxidases (MAO) and trace amine-associated receptors (TAARs).[3][4][5][6] The following protocols are designed to investigate these potential activities in a cell-based format.
Serotonin 5-HT2A Receptor Agonist Activity
The primary hypothesized mechanism for the psychedelic effects of this compound is its interaction with the serotonin 5-HT2A receptor.[1][2] The following assays are designed to determine the binding affinity and functional agonism of this compound at this receptor.
Competitive Radioligand Binding Assay for 5-HT2A Receptor
This assay determines the binding affinity (Ki) of this compound for the human 5-HT2A receptor by measuring its ability to displace a known radiolabeled antagonist.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest cells at 80-90% confluency and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA) and determine the protein concentration using a BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a non-labeled antagonist like ketanserin (10 µM) (for non-specific binding).
-
25 µL of a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).
-
25 µL of a fixed concentration of a radiolabeled antagonist, such as [3H]-ketanserin (typically at its Kd concentration).
-
25 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the membranes onto a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Experimental Value | Calculated Value |
| Ketanserin (Control) | Known Value | Known Value |
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Monoamine Oxidase Assays [cellbiolabs.com]
- 4. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 5. DOx - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neurochemical Effects of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, there is a significant lack of publicly available, peer-reviewed experimental data on the specific neurochemical effects of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) in brain tissue. The information that is available is largely anecdotal, stemming from the reports of Alexander Shulgin, who synthesized the compound. These reports suggest this compound has subjective effects similar to LSD, pointing towards a potential interaction with the serotonin 5-HT2A receptor.[1]
The following application notes and protocols are therefore presented as a comprehensive guide for initiating research into the neurochemical profile of novel psychoactive compounds like this compound. The methodologies described are standard, robust techniques in neuropharmacology, and the example data provided in the tables are for the related compound 3,4-methylenedioxymethamphetamine (MDMA) to illustrate data presentation.
Application Note: In Vitro Receptor Binding Profile of this compound
Introduction
To characterize the interaction of this compound with key central nervous system (CNS) receptors, competitive radioligand binding assays are the gold standard. This note describes the protocol for determining the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor, the dopamine transporter (DAT), and the serotonin transporter (SERT), which are common targets for psychedelic amphetamines.
Principle
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor or transporter in brain tissue homogenates. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the binding affinity constant (Ki).
Data Presentation
Quantitative data should be summarized to compare the affinity of this compound across different targets.
Table 1: Illustrative Receptor and Transporter Binding Affinities (Ki) of a Test Compound (Example Data for MDMA)
| Target | Radioligand | Brain Region | Ki (nM) |
| 5-HT2A Receptor | [³H]Ketanserin | Frontal Cortex | 4,700[2] |
| Serotonin Transporter (SERT) | [³H]Paroxetine | Brainstem | 222[2] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Striatum | 2,300[2] |
Note: The Ki values presented are for R-MDMA and S-MDMA respectively, as illustrative examples. Researchers would populate this table with experimentally determined values for this compound.
Experimental Protocol: Radioligand Binding Assay
1.4.1 Materials and Reagents
-
Rat brain tissue (e.g., frontal cortex for 5-HT2A, striatum for DAT, brainstem for SERT)
-
Radioligands: [³H]Ketanserin (for 5-HT2A), [³H]WIN 35,428 (for DAT), [³H]Paroxetine (for SERT)
-
Unlabeled ("cold") ligands for non-specific binding determination (e.g., Mianserin for 5-HT2A, Nomifensine for DAT, Fluoxetine for SERT)
-
This compound hydrochloride (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
1.4.2 Brain Tissue Preparation
-
Dissect the desired brain regions from rats on ice.
-
Homogenize the tissue in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane suspension using a standard method (e.g., Bradford assay).
1.4.3 Assay Procedure
-
Prepare serial dilutions of this compound.
-
In a 96-well plate or individual tubes, set up the assay in triplicate for:
-
Total Binding: Radioligand + Membrane homogenate + Assay buffer.
-
Non-specific Binding: Radioligand + Membrane homogenate + High concentration of unlabeled ligand.
-
This compound Competition: Radioligand + Membrane homogenate + this compound at various concentrations.
-
-
Add the membrane homogenate (typically 100-200 µg protein per well).
-
Add the radioligand at a concentration near its Kd value.
-
Add either assay buffer, unlabeled ligand, or this compound.
-
Incubate the mixture at room temperature (or 37°C, depending on the specific assay) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to sit for several hours.
-
Count the radioactivity in a scintillation counter.
1.4.4 Data Analysis
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Experimental Workflow
Caption: Workflow for In Vitro Radioligand Binding Assay.
Application Note: In Vitro Neurotransmitter Release Profile of this compound
Introduction
This note details a protocol to assess the effect of this compound on neurotransmitter release, specifically focusing on dopamine (DA) and serotonin (5-HT), from isolated nerve terminals (synaptosomes). This assay can determine if this compound acts as a neurotransmitter releaser and/or a reuptake inhibitor.
Principle
Synaptosomes are prepared from brain tissue and pre-loaded with a radiolabeled neurotransmitter ([³H]DA or [³H]5-HT). The synaptosomes are then superfused with buffer, and fractions of the superfusate are collected over time. Exposure to this compound will increase the amount of radioactivity in the superfusate if it induces release.
Data Presentation
The potency of this compound to induce neurotransmitter release is quantified by its EC50 value (the concentration that elicits 50% of the maximal response).
Table 2: Illustrative Neurotransmitter Release Potency (EC50) of a Test Compound (Example Data for MDMA)
| Neurotransmitter | Brain Region | EC50 (nM) |
| Dopamine (DA) | Striatum | 350[1] |
| Serotonin (5-HT) | Hippocampus | Data Not Available |
Note: The EC50 value is an illustrative example for MDMA-induced dopamine release. Researchers would populate this table with experimentally determined values for this compound.
Experimental Protocol: Synaptosome Neurotransmitter Release Assay
2.4.1 Materials and Reagents
-
Rat brain tissue (e.g., striatum for DA, hippocampus for 5-HT)
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin
-
Krebs-Ringer buffer
-
This compound hydrochloride
-
Superfusion system with fraction collector
-
Scintillation fluid and counter
2.4.2 Synaptosome Preparation
-
Dissect and homogenize the desired brain region in a sucrose buffer.
-
Layer the homogenate over a Percoll or Ficoll density gradient.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes.
-
Collect the synaptosome fraction from the interface of the gradient layers.
-
Wash the synaptosomes by resuspending in Krebs-Ringer buffer and centrifuging.
2.4.3 Release Assay Procedure
-
Resuspend the synaptosome pellet in Krebs-Ringer buffer.
-
Incubate the synaptosomes with the radiolabeled neurotransmitter (e.g., 50 nM [³H]DA) for 15 minutes at 37°C to allow for uptake.
-
Trap the loaded synaptosomes on a filter in the superfusion chamber.
-
Begin superfusion with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Collect baseline fractions of the superfusate (e.g., every 5 minutes).
-
Switch to a buffer containing this compound at a specific concentration and continue collecting fractions.
-
After a period of drug exposure, switch back to the drug-free buffer to observe washout.
-
At the end of the experiment, lyse the synaptosomes on the filter to determine the total remaining radioactivity.
-
Add scintillation fluid to all collected fractions and the lysed synaptosome sample.
-
Count the radioactivity.
2.4.4 Data Analysis
-
Express the radioactivity in each fraction as a percentage of the total radioactivity (sum of all fractions + remaining in synaptosomes).
-
Plot the percentage of release per fraction over time.
-
Calculate the net drug-evoked release by subtracting the average baseline release.
-
Perform the experiment with a range of this compound concentrations to generate a dose-response curve.
-
Calculate the EC50 and Emax (maximal effect) from the dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for In Vitro Neurotransmitter Release Assay.
Application Note: In Vivo Neurochemical Effects of this compound
Introduction
In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. This protocol describes the use of microdialysis to determine how systemic administration of this compound affects dopamine and serotonin levels in a key brain area like the nucleus accumbens.
Principle
A microdialysis probe with a semi-permeable membrane is implanted into the target brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse from the extracellular fluid into the dialysate. The collected dialysate is then analyzed by high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations.
Data Presentation
Results are typically presented as the percentage change from baseline neurotransmitter levels after drug administration.
Table 3: Illustrative In Vivo Neurotransmitter Changes Following Systemic Administration of a Test Compound (Example Data for MDMA)
| Brain Region | Neurotransmitter | Dose (mg/kg, s.c.) | Peak Increase (% of Baseline) |
| Striatum | Dopamine (DA) | 10 | ~800%[3] |
| Striatum | Serotonin (5-HT) | 10 | ~1500%[3] |
Note: These values are illustrative examples for MDMA. Researchers would populate this table with experimentally determined values for this compound.
Experimental Protocol: In Vivo Microdialysis
3.4.1 Materials and Reagents
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Infusion pump and liquid swivel
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical or fluorescence detection
-
Anesthetics (e.g., isoflurane)
3.4.2 Surgical Procedure
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drill a small hole in the skull above the target brain region (e.g., nucleus accumbens).
-
Slowly lower the microdialysis guide cannula to the correct stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
3.4.3 Microdialysis Experiment
-
Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
Connect the probe inlet to the infusion pump and the outlet to a collection vial.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect at least three stable baseline samples (e.g., every 20 minutes).
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the drug's effect and duration.
-
At the end of the experiment, euthanize the animal and verify probe placement via brain histology.
3.4.4 Sample Analysis
-
Inject the collected dialysate samples into the HPLC system.
-
Separate neurotransmitters using a reverse-phase column.
-
Detect and quantify the neurotransmitters using an electrochemical or fluorescence detector.
-
Calculate the concentration of each neurotransmitter in each sample based on a standard curve.
3.4.5 Data Analysis
-
Average the concentrations from the three baseline samples to establish the 100% level.
-
Express the concentration in each post-injection sample as a percentage of the baseline average.
-
Plot the percent change from baseline against time.
-
Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences from baseline.
Visualization of Hypothesized Signaling Pathway
Based on its structural similarity to other psychedelic amphetamines and anecdotal reports, this compound is hypothesized to be a 5-HT2A receptor agonist.[1]
References
Application Notes and Protocols for DMMDA Behavioral Studies
Introduction
3,4-Dimethoxy-5-methoxyamphetamine (DMMDA) is a lesser-known psychedelic compound structurally related to MMDA. Like many psychedelic drugs, its behavioral effects are presumed to be mediated primarily through agonism at the serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[2] Understanding the behavioral pharmacology of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
These application notes provide a comprehensive framework for designing and conducting preclinical behavioral studies on this compound in rodent models. The protocols detailed below focus on assessing psychedelic-like, anxiolytic/anxiogenic, and antidepressant-like activities.
Core Mechanism: 5-HT2A Receptor Signaling
The primary target for classic psychedelic compounds is the 5-HT2A receptor.[3] This receptor is coupled to the Gq/G11 signaling pathway.[2] Agonist binding, such as by this compound, initiates a conformational change in the receptor, activating the Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] This signaling cascade is believed to be fundamental to the psychedelic effects observed with 5-HT2A agonists.[6]
Caption: 5-HT2A receptor Gq signaling pathway activated by an agonist like this compound.
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable and reproducible data. The following workflow provides a general template for conducting behavioral studies with this compound.
Key Considerations:
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Animals: Male C57BL/6J mice are commonly used for HTR studies.[7] Age and weight-matched animals should be used for all experimental groups.
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Housing: Animals should be group-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. All testing should occur during the light phase.
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Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before any experiment begins.[8]
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Drug Preparation: this compound should be dissolved in a suitable vehicle, such as 0.9% saline. The solution should be prepared fresh on the day of testing.
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Dosing: A dose-response study is essential to characterize the effects of this compound. Based on related compounds, a starting range of 0.1 to 10 mg/kg (administered intraperitoneally, i.p.) could be explored.[9]
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Controls: A vehicle control group (receiving only the saline injection) is mandatory for every experiment.
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Blinding: The experimenter conducting the behavioral scoring should be blinded to the treatment conditions to prevent bias.[10]
Caption: General workflow for conducting this compound behavioral experiments in rodents.
Protocol 1: Head-Twitch Response (HTR)
Objective: To quantify the psychedelic-like potential of this compound. The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation.[11][12]
Apparatus:
-
Standard transparent rodent observation cages (e.g., 45 cm x 25 cm x 20 cm).
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Video recording equipment for later scoring, or an automated HTR detection system.
Procedure:
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Acclimate mice to the testing room for at least 30 minutes.
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Administer this compound (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg, i.p.) or vehicle to different groups of mice.
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Place each mouse individually into an observation cage immediately after injection.
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Allow a 10-minute latency period before starting observation.[9]
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Record the number of head twitches for a defined period, typically 10 to 60 minutes.[7][9] A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with normal grooming behavior.[12]
-
If scoring manually from video, two independent, blinded observers should count the twitches.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Total Head Twitches (Mean ± SEM) |
| Vehicle | 0 | 10 | 1.2 ± 0.4 |
| This compound | 0.1 | 10 | Data |
| This compound | 0.5 | 10 | Data |
| This compound | 1.0 | 10 | Data |
| This compound | 2.5 | 10 | Data |
Protocol 2: Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-increasing) effects of this compound. The test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[13]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).[14]
-
Two opposite arms are open (e.g., 25 cm x 5 cm), and two opposite arms are enclosed by high walls (e.g., 25 cm x 5 cm x 16 cm).[13]
-
A central platform (5 cm x 5 cm) connects the arms.[13]
-
Video tracking software (e.g., ANY-maze) is highly recommended for accurate data collection.[10]
Procedure:
-
Habituate the mouse to the dimly lit, quiet testing room for at least 30 minutes.
-
Administer this compound or vehicle i.p. and wait for the appropriate pretreatment time (e.g., 15-30 minutes).
-
Gently place the mouse on the central platform of the maze, facing one of the open arms.[15]
-
Allow the mouse to explore the maze freely for 5 minutes.[10][16]
-
Record the session with an overhead camera.
-
After each trial, clean the maze thoroughly with 10-70% ethanol or isopropyl alcohol to remove olfactory cues.[15]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 0 | Data | Data | Data |
| This compound | 0.5 | Data | Data | Data |
| This compound | 1.0 | Data | Data | Data |
| This compound | 2.5 | Data | Data | Data |
Note: Total distance traveled is a crucial measure of general locomotor activity. A drug-induced change in open arm exploration could be a secondary effect of hyperactivity or sedation.
Protocol 3: Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of this compound. The test measures the time an animal spends immobile when placed in an inescapable container of water, with immobility interpreted as a state of "behavioral despair."[8]
Apparatus:
-
A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter).
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Water maintained at 23-25°C, filled to a depth where the mouse cannot touch the bottom (approx. 15 cm).[8]
-
A video camera for recording the session.
Procedure:
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Habituate mice to the testing room.
-
Administer this compound or vehicle i.p. Allow for a 30-60 minute pretreatment time.
-
Gently place the mouse into the cylinder of water.
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The total test duration is 6 minutes.[8]
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Behavior is typically scored only during the last 4 minutes of the test.[8]
-
Measure the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.[17]
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After the test, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage to prevent hypothermia before returning it to its home cage.[17]
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Duration of Immobility (s) (Mean ± SEM) |
| Vehicle | 0 | 10 | Data |
| This compound | 0.5 | 10 | Data |
| This compound | 1.0 | 10 | Data |
| This compound | 2.5 | 10 | Data |
| Positive Control (e.g., Fluoxetine) | 20 | 10 | Data |
Note: A positive control, such as a known antidepressant, is recommended to validate the assay.
References
- 1. MMDA (drug) - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mushroomreferences.com [mushroomreferences.com]
- 7. labcorp.com [labcorp.com]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. albany.edu [albany.edu]
- 16. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: DMMDA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Methylenedioxy-N,N-dimethylamphetamine (DMMDA) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Question: My overall yield is low. What are the most likely causes?
Answer: Low overall yield in this compound synthesis can stem from several stages of the process. The primary areas to investigate are:
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Suboptimal Isomerization of the Precursor: In syntheses starting from apiole or dillapiole, the initial isomerization to isoapiole or isodillapiole is crucial. Incomplete conversion to the thermodynamically more stable internal alkene will result in a lower yield of the subsequent ketone intermediate.
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Inefficient Oxidation to the Ketone Intermediate: The oxidation of the isosafrole analogue (e.g., isoapiole) to the phenyl-2-propanone derivative (e.g., DMMDP2P) is a critical step. Side reactions, such as over-oxidation to form unwanted by-products, can significantly reduce the yield.[1] Temperature control is vital, as higher temperatures can favor these side reactions.
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Incomplete Reductive Amination: The final step of converting the ketone to the amine is highly dependent on the choice of reducing agent and reaction conditions. An inappropriate reducing agent or suboptimal conditions can lead to the formation of side products or unreacted starting material.
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Losses During Purification: Each purification step, whether it be distillation, crystallization, or extraction, can lead to a loss of product. This is particularly true if by-products with similar physical properties to the desired compound are formed.
Question: I am observing the formation of significant impurities. How can I minimize them?
Answer: Impurity formation is a common challenge. Here are some strategies to minimize it:
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Choice of Reducing Agent in Reductive Amination: The use of strong reducing agents like sodium borohydride can lead to the formation of side products. Sodium cyanoborohydride is often a better choice for reductive amination as it is more selective for the imine intermediate over the ketone starting material.
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Temperature Control: Reductive aminations are exothermic reactions.[2] It is essential to control the reaction temperature, for instance, by using an ice bath, to prevent overheating which can lead to the formation of degradation products and other impurities.
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Control of pH: The pH of the reaction mixture during reductive amination can influence the rate of imine formation and the efficacy of the reduction. It is important to maintain the optimal pH for the specific reaction conditions.
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Purity of Starting Materials: The purity of the starting materials, such as apiole or dillapiole, will directly impact the purity of the final product. Impurities in the starting material can be carried through the synthesis or participate in side reactions.
Question: My reductive amination reaction is not going to completion. What can I do?
Answer: If your reductive amination is sluggish or incomplete, consider the following:
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Choice of Reducing Agent: As mentioned, sodium cyanoborohydride is a good choice. Other options include catalytic hydrogenation.
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Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. While overheating should be avoided, some reactions may require gentle heating to proceed at a reasonable rate.
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Stoichiometry of Reagents: Check the stoichiometry of your reactants. An excess of the amine and the reducing agent may be necessary to drive the reaction to completion.
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Water Removal: The formation of the imine intermediate is a condensation reaction that produces water. In some cases, the removal of this water, for example by using a dehydrating agent or a Dean-Stark apparatus, can shift the equilibrium towards the imine and improve the overall conversion.
Question: I am having difficulty purifying the final this compound product. What are the best practices?
Answer: Purification can be challenging due to the nature of the compound. Here are some tips:
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Acid-Base Extraction: this compound is a basic amine and can be effectively purified by acid-base extraction. The crude product can be dissolved in a non-polar organic solvent and washed with an acidic aqueous solution to extract the amine as its salt. The aqueous layer can then be basified and the freebase amine re-extracted with an organic solvent.
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Crystallization: The hydrochloride salt of this compound can be crystallized from a suitable solvent, such as isopropanol/ether, to achieve high purity.
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Distillation: Vacuum distillation of the freebase can be an effective purification method, but care must be taken to avoid high temperatures that can cause decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes to this compound start from apiole:
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Shulgin's Synthesis: This classic route involves the isomerization of apiole to isoapiole, followed by nitration to 2-nitro-isoapiole, and finally reduction to this compound. However, this method uses tetranitromethane, which is a highly toxic and explosive reagent.
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Ketone Intermediate Route: A more common and often higher-yielding approach involves the conversion of apiole or its isomer to a ketone intermediate (2,5-dimethoxy-3,4-methylenedioxyphenyl-2-propanone or a similar structure). This can be achieved through a Wacker oxidation of apiole or a peroxyacid oxidation of isoapiole. The resulting ketone is then converted to this compound via reductive amination.
Q2: What is a typical yield for this compound synthesis?
A2: While specific yield data for this compound is not extensively published in comparative studies, data for the closely related analogue this compound-2 provides a good indication. A multi-step synthesis of this compound-2 from dillapiole has reported yields of approximately 82% for the isomerization step and 77% for the oxidation to the ketone.[1] The final reductive amination step is also expected to have a reasonably high yield, leading to a good overall yield for the process.
Q3: Are there any particularly hazardous reagents to be aware of?
A3: Yes. Shulgin's original synthesis of this compound uses tetranitromethane for the nitration step. This compound is highly toxic, carcinogenic, and prone to detonation, making it extremely hazardous to handle.[2] Alternative synthetic routes that avoid this reagent are strongly recommended.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Melting Point Analysis: For the crystalline salt form, a sharp melting point range is indicative of high purity.
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of this compound-2, a close analogue of this compound, starting from dillapiole. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Isomerization | Dillapiole | Iso-dillapiole | ~82% (recrystallized) | [1] |
| Peracid Oxidation | Iso-dillapiole | 2,3-Dimethoxy-4,5-Methylenedioxy-Phenyl-2-Propanone | ~77% | [1] |
Experimental Protocols
1. Isomerization of Dillapiole to Iso-dillapiole
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Procedure: 500 ml of dillapiole is refluxed with 10 g of 85% potassium hydroxide (KOH) under a medium vacuum for 11 hours. The reaction mixture is then transferred to a vacuum distillation apparatus, and iso-dillapiole is collected at a boiling point of 145-146 °C at 6 mmHg. The collected product can be further purified by recrystallization from an equivalent volume of boiling petroleum ether.[1]
2. Peracid Oxidation of Iso-dillapiole to the Ketone Intermediate
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Procedure: 337 g of 85% formic acid is added to 206 g of hydrogen peroxide with stirring. This mixture is then added dropwise to a stirred mixture of 300 g of iso-dillapiole, 811 ml of dichloromethane (DCM), and 68 g of sodium bicarbonate (NaHCO₃). The reaction is stirred under a light reflux for 24 hours and then allowed to settle. The DCM layer is separated and the solvent is removed. The residue is then stirred with 189 g of sulfuric acid (H₂SO₄) diluted to 15% with deionized water for 2 hours at 80 °C. The organic layer is separated, and the aqueous layer is extracted with 100 ml of DCM. The combined organic layers are washed with a NaHCO₃ solution and then with water. The product is purified by vacuum distillation at 151-156 °C at 6 mmHg to yield the ketone.[1]
Mandatory Visualization
Caption: Comparative workflows for this compound synthesis.
Caption: Logical workflow for troubleshooting low yield.
References
DMMDA Synthesis Byproduct Identification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the formation of byproducts during the synthesis of 2,5-dimethoxy-4-methylamphetamine (DMMDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is commonly synthesized from 2,5-dimethoxy-4-methylbenzaldehyde. This aldehyde is first reacted with nitroethane in a Henry reaction to form 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene. Subsequent reduction of the nitropropene yields this compound. Another established route involves the reductive amination of 2,5-dimethoxy-4-methylphenyl-2-propanone.
Q2: What are the potential byproducts I should be aware of during this compound synthesis via the nitropropene route?
A2: Several byproducts can form depending on the reaction conditions, particularly during the reduction of the nitropropene intermediate. These can include the corresponding oxime, ketone, and hydroxylamine. Incomplete reaction may also leave unreacted nitropropene. Over-reduction is also a possibility with certain reducing agents.
Q3: How can I minimize byproduct formation during the reduction of the nitropropene intermediate?
A3: The choice of reducing agent and careful control of reaction parameters are crucial. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent but can lead to over-reduction or the formation of azo compounds if not used carefully. Alternative reducing agents like sodium borohydride in the presence of a catalyst can offer better selectivity. Maintaining a low reaction temperature and ensuring a controlled addition of the reducing agent can also minimize side reactions.
Q4: What analytical techniques are best suited for identifying this compound and its byproducts?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. GC-MS allows for the separation and preliminary identification of volatile compounds based on their mass fragmentation patterns. NMR provides detailed structural information for the definitive identification of the main product and any significant impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purification and quantification.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reduction of the nitropropene. - Suboptimal reaction temperature or time. - Degradation of the product during workup. - Poor quality of starting materials or reagents. | - Monitor the reaction progress using TLC or GC-MS to ensure complete conversion. - Optimize the reaction temperature and time based on literature procedures or small-scale trials. - Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases. - Ensure all starting materials and reagents are pure and dry. |
| Presence of a significant amount of 2,5-dimethoxy-4-methylphenyl-2-propanone (ketone) byproduct | - Incomplete reduction leading to the formation of the oxime, which then hydrolyzes to the ketone during acidic workup. - Use of certain reducing agents that favor oxime formation. | - Ensure the reduction goes to completion. - Consider a reducing agent less prone to forming the oxime intermediate. - Perform the workup under neutral or slightly basic conditions to avoid hydrolysis of any oxime present. |
| Detection of a compound with a mass corresponding to a dimer | - Michael addition of the intermediate nitronate to the starting nitroalkene can occur, especially with sodium borohydride reductions. | - Use a large excess of the reducing agent to quickly consume the nitroalkene. - Maintain dilute reaction conditions to disfavor bimolecular reactions. |
| Formation of an unexpected colored impurity (e.g., reddish or brown) | - Formation of azo-compounds, particularly when using LiAlH4 for the reduction of aromatic nitro compounds. - Polymerization of the starting aldehyde or nitropropene. | - Use an alternative reducing agent to LiAlH4, such as catalytic hydrogenation. - Ensure the starting materials are free of impurities that could catalyze polymerization. - Purify the intermediate nitropropene before reduction. |
| Broad or multiple peaks for the product in GC-MS analysis | - Presence of regioisomers if the starting materials were not pure. - On-column degradation of the product or byproducts. - Improper GC-MS conditions. | - Verify the purity of the starting 2,5-dimethoxy-4-methylbenzaldehyde. - Derivatize the amine with a suitable reagent (e.g., trifluoroacetic anhydride) to improve its thermal stability and chromatographic behavior. - Optimize the GC temperature program and column type. |
Potential Byproduct Summary
The following table summarizes the likely byproducts in this compound synthesis via the nitropropene route, along with their expected mass spectral characteristics.
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| 2,5-dimethoxy-4-methylphenyl-2-propanone | C12H16O3 | 208.25 | 165 (M-CH3CO)+, 151, 121, 43 |
| 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene | C12H15NO4 | 237.25 | 237 (M+), 191, 165, 150 |
| 2,5-dimethoxy-4-methylphenyl-2-propanone oxime | C12H17NO3 | 223.27 | 223 (M+), 206 (M-OH)+, 165, 151 |
| N-hydroxy-DMMDA | C12H19NO3 | 225.28 | 225 (M+), 208 (M-OH)+, 165, 44 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Synthesis Reaction Mixture
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Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended): To a portion of the dried extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) and heat at 60-70°C for 30 minutes to convert the primary amine of this compound and any amine byproducts to their corresponding derivatives. This improves chromatographic peak shape and provides characteristic mass spectral fragmentation patterns.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Injector Temperature: 250°C.
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Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with reference spectra of authentic standards or by interpreting the fragmentation patterns.
Visualizations
Caption: this compound synthesis workflow and potential byproduct formation pathways.
Caption: A logical troubleshooting workflow for this compound synthesis issues.
Technical Support Center: DMMDA Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA).
Troubleshooting Guide: Resolving this compound Precipitation and Dissolution Failures
Issue: My this compound powder is not dissolving, or it precipitates out of solution upon standing or dilution.
This guide provides a systematic approach to troubleshoot and resolve common solubility issues encountered with this compound.
Troubleshooting Workflow
Technical Support Center: Optimizing In-Vivo Dosing for Novel Psychoactive Compounds
Disclaimer: There is a notable scarcity of published peer-reviewed in-vivo research for 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). Therefore, to provide a comprehensive and data-driven resource without fabricating information, this guide will use the well-researched related compound, 3,4-methylenedioxymethamphetamine (MDMA) , as a primary example. The principles and methodologies outlined here are intended to serve as a template for researchers investigating novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in-vivo dosage for a novel compound like this compound?
A1: The initial step is a thorough literature review to gather all available data on the compound and structurally similar molecules. For a compound with limited data like this compound, it's crucial to look at analogues. Following the literature review, in-vitro studies to determine receptor binding affinities and cellular responses can provide a preliminary indication of potency. The first in-vivo experiments should be dose-range finding studies in a small number of animals to establish a minimal effective dose and a maximum tolerated dose.
Q2: How do I select an appropriate animal model for my in-vivo experiments?
A2: The choice of animal model depends on the research question. For many central nervous system (CNS) active compounds, rodents (mice and rats) are common initial models due to their well-characterized genetics, physiology, and behavior.[1][2] It's important to consider that metabolic and pharmacokinetic differences exist between species, and even between different strains of the same species, which can significantly impact a drug's effects.[3]
Q3: What are the common routes of administration for compounds like MDMA in rodents?
A3: Common routes of administration in rodent studies include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection. The choice of route should be guided by the experimental goals and the physicochemical properties of the compound. For example, oral administration mimics the typical route of human recreational use of MDMA, while IV administration provides rapid and complete bioavailability.
Q4: What are the key parameters to monitor during an in-vivo experiment with a psychoactive compound?
A4: Key parameters include behavioral changes (e.g., locomotor activity, social interaction, stereotypy), physiological responses (e.g., body temperature, heart rate), and potential signs of toxicity.[4] For compounds with suspected neurotoxic effects, post-mortem analysis of brain tissue for markers of neuronal damage is also critical.[3]
Q5: How can I minimize stress in my experimental animals, and why is it important?
A5: Minimizing stress is crucial for both ethical reasons and data validity, as stress can significantly alter physiological and behavioral responses. Techniques include proper handling and acclimatization, using refined administration methods like micropipette-guided oral administration instead of gavage where possible, and providing appropriate housing conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in behavioral responses between animals. | - Genetic differences between animals.- Inconsistent drug administration.- Environmental stressors.- Differences in metabolism. | - Use a genetically homogenous animal strain.- Ensure consistent and accurate dosing technique.- Acclimatize animals to the experimental environment.- Consider potential sex differences in drug metabolism. |
| Unexpected animal mortality at a presumed safe dose. | - Acute toxicity.- Incorrect dose calculation or preparation.- Stress from handling or administration route. | - Immediately halt the experiment and review the dosing protocol.- Verify all calculations and the concentration of the dosing solution.- Consider a less stressful administration route.- Perform a more detailed dose-range finding study with smaller dose increments. |
| No observable effect at the calculated dose. | - Insufficient dose.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound. | - Increase the dose in a stepwise manner.- Consider an administration route with higher bioavailability (e.g., IP or IV).- Conduct pharmacokinetic studies to determine the compound's half-life in the chosen animal model. |
| Adverse reactions not predicted by in-vitro data. | - Off-target effects of the compound.- Production of toxic metabolites in-vivo. | - Conduct a comprehensive safety pharmacology screen.- Investigate the metabolic profile of the compound in the animal model. |
Quantitative Data Summary: MDMA Dosage in Rodents
The following table summarizes typical dosage ranges for MDMA in rats and mice from published literature. These are intended as a starting point for experimental design and should be adapted based on the specific research question and animal model.
| Species | Route of Administration | Dosage Range (mg/kg) | Observed Effects | Reference(s) |
| Rat | Oral (PO) | 5 - 20 | Increased locomotor activity, hyperthermia, neurotoxicity at higher doses. | [5] |
| Intraperitoneal (IP) | 1 - 10 | Pro-social behaviors, changes in anxiety-related responses. | [6] | |
| Subcutaneous (SC) | 5 - 15 | Serotonin and dopamine release, potential for neurotoxicity. | [5] | |
| Mouse | Oral (PO) | 10 - 30 | Increased sociability, dose-dependent increases in locomotor activity. | [7] |
| Intraperitoneal (IP) | 5 - 20 | Hyperthermia, behavioral changes. | [4] | |
| Subcutaneous (SC) | 15 (multiple doses) | Dopaminergic deficits. | [5] |
Experimental Protocols
Protocol 1: Dose-Range Finding for a Novel Compound in Mice
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Objective: To determine the minimum effective dose (MED) and maximum tolerated dose (MTD) of a novel compound.
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Animals: Male C57BL/6 mice, 8-10 weeks old.
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Procedure:
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Prepare a stock solution of the compound in a suitable vehicle (e.g., saline, DMSO/saline).
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Divide animals into groups of 3-5.
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Administer a single dose of the compound via the chosen route (e.g., IP injection). Start with a low dose (e.g., 0.1 mg/kg) and increase geometrically in subsequent groups (e.g., 0.3, 1, 3, 10, 30 mg/kg). Include a vehicle control group.
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Observe animals continuously for the first 4 hours and then at regular intervals for 24-48 hours.
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Record behavioral changes (e.g., locomotor activity, stereotypies) and clinical signs of toxicity (e.g., seizures, changes in posture, respiratory distress).
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-
Endpoint Analysis: The MED is the lowest dose that produces a statistically significant behavioral effect compared to the vehicle control. The MTD is the highest dose that does not cause mortality or severe signs of toxicity.
Protocol 2: Assessment of Behavioral Effects of MDMA in Mice
-
Objective: To evaluate the effect of MDMA on social interaction.
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Procedure:
-
Prepare MDMA in saline for injection.
-
Acclimatize mice to the testing arena (e.g., a three-chambered social approach apparatus).
-
Administer MDMA (e.g., 5 mg/kg, IP) or saline to the test mice and allow a 30-minute habituation period.
-
Place the test mouse in the center chamber of the apparatus. Place a novel "stranger" mouse in one of the side chambers (contained within a wire cage) and a novel object in the other side chamber.
-
Record the amount of time the test mouse spends in each chamber and the time spent interacting with the stranger mouse versus the novel object over a 10-minute period.
-
-
Endpoint Analysis: Compare the time spent in the chamber with the stranger mouse and the time spent interacting with the stranger mouse between the MDMA-treated and saline-treated groups. An increase in these parameters suggests a pro-social effect.[7]
Visualizations
Caption: A generalized workflow for in-vivo testing of novel psychoactive compounds.
Caption: Simplified signaling pathway for MDMA's primary mechanism of action.
References
- 1. Mice in ecstasy: advanced animal models in the study of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies of (±)-3,4-Methylenedioxymethamphetamine (MDMA) Metabolism and Disposition in Rats and Mice: Relationship to Neuroprotection and Neurotoxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
Technical Support Center: DMMDA Stability in Solution
This technical support center provides guidance on preventing the degradation of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) in solution. Due to limited publicly available stability data specific to this compound, this guide incorporates best practices for related phenethylamine compounds and general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: While specific degradation pathways for this compound are not extensively documented, based on the structure of related compounds, the primary factors contributing to degradation are likely:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of the methylenedioxy ring or other susceptible bonds.
-
Oxidation: The amine group and the electron-rich aromatic ring are susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants, or exposure to light.
-
Light Exposure (Photodegradation): UV or visible light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: Which solvents are recommended for preparing this compound solutions?
A3: The choice of solvent can impact stability. It is advisable to use high-purity (e.g., HPLC or LC-MS grade) solvents. Common solvents for similar compounds include methanol, acetonitrile, and purified water. If using aqueous solutions, it is crucial to control the pH with a suitable buffer system, preferably in the slightly acidic to neutral range. Avoid solvents that may contain reactive impurities like peroxides (e.g., aged ethers).
Q4: Are there any additives that can help prevent this compound degradation?
A4: While not specifically tested for this compound, the following additives are commonly used to stabilize similar compounds in solution:
-
Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be added in small concentrations to scavenge free radicals and prevent oxidative degradation.
-
Chelating Agents: EDTA can be used to chelate metal ions that can catalyze degradation reactions.
Troubleshooting Guide: this compound Degradation
| Symptom | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in chromatogram | Chemical Degradation | Review storage conditions (temperature, light exposure). Prepare fresh solutions. Consider performing a forced degradation study to identify potential degradants. |
| Discoloration of the solution | Oxidation or Photodegradation | Protect the solution from light. Store under an inert atmosphere. Consider adding an antioxidant. |
| Precipitation or cloudiness | Poor Solubility or Degradation | Ensure the concentration is within the solubility limit for the chosen solvent. Filter the solution. Check for signs of degradation that may lead to less soluble products. |
| Inconsistent experimental results | Solution Instability | Prepare fresh solutions for each experiment. Validate the stability of the stock solution under the experimental conditions (e.g., temperature, duration). |
Stability Data for Related Compounds
Disclaimer: The following data is for compounds structurally related to this compound and should be used as a general guide only. Specific stability of this compound may vary.
| Compound | Matrix | Storage Temperature (°C) | Duration | Stability |
| MDA | Water, Urine | -20, 4, 20 | 21 weeks | No significant loss observed.[1][2] |
| MDMA | Water, Urine | -20, 4, 20 | 21 weeks | No significant loss observed.[1][2] |
| MDEA | Water, Urine | -20, 4, 20 | 21 weeks | No significant loss observed.[1][2] |
| MDA | Serum | -20, 4, 20 | 17 weeks | Stable.[1][2] |
| MDMA | Serum | -20, 4, 20 | 17 weeks | Stable.[1][2] |
| MDEA | Serum | -20, 4, 20 | 17 weeks | Stable.[1][2] |
| MDA | Whole Blood | -20, 4, 20 | 5 weeks | Stable.[1][2] |
| MDMA | Whole Blood | -20, 4, 20 | 5 weeks | Stable.[1][2] |
| MDEA | Whole Blood | -20, 4, 20 | 5 weeks | Stable.[1][2] |
Experimental Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and sensitive conditions for this compound.
1. Objective: To investigate the stability of this compound under various stress conditions.
2. Materials:
-
This compound reference standard
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
Control Sample: Keep a vial of the stock solution at room temperature, protected from light.
4. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any degradation products.
Visualizations
Putative Degradation Pathway of this compound
Caption: A putative degradation pathway for this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Refining Analytical Detection of DMMDA Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and its metabolites.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of this compound metabolites.
Sample Preparation
| Question | Answer |
| What is the best sample preparation technique for this compound and its metabolites in biological matrices? | For complex matrices like blood, plasma, or urine, a thorough sample cleanup is crucial. Solid-Phase Extraction (SPE) is a highly effective and commonly used method for amphetamine-type substances and their metabolites.[1][2] It provides cleaner extracts compared to simple protein precipitation or liquid-liquid extraction (LLE), which can reduce matrix effects in LC-MS/MS analysis. Mixed-mode cation exchange SPE cartridges are particularly effective for extracting basic compounds like this compound and its metabolites.[3] |
| My recovery of this compound metabolites is low after SPE. What could be the cause? | Several factors can lead to low recovery. Ensure the SPE cartridge is properly conditioned with methanol and then an appropriate buffer (e.g., 100 mM phosphate buffer at pH 6.0) before loading the sample.[1] The pH of the sample and wash solutions is critical; ensure the pH is optimized to retain the analytes on the sorbent. Incomplete elution can also be a cause; use an appropriate elution solvent, often a mixture of an organic solvent with a small amount of a basic modifier like ammonium hydroxide, to ensure complete recovery of the basic analytes.[1] |
| I'm observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them? | Matrix effects, such as ion suppression, are a common challenge in bioanalysis and can lead to inaccurate quantification.[4][5][6][7] To mitigate this, improve your sample cleanup. As mentioned, SPE is generally more effective at removing interfering matrix components than LLE or protein precipitation.[8] Additionally, optimizing your chromatographic separation to resolve this compound and its metabolites from the bulk of the matrix components can significantly reduce ion suppression.[4][6] Using a stable isotope-labeled internal standard for each analyte is the gold standard for compensating for matrix effects.[9] |
| What are the best storage conditions for samples containing this compound and its metabolites? | The stability of synthetic cathinones and their metabolites in biological samples is a critical consideration. For long-term storage, it is recommended to keep whole blood and urine samples frozen at -40°C or lower.[10] Dihydro-metabolites have been shown to have better stability than the parent compounds in some cases, making them potentially more reliable long-term biomarkers.[10] Avoid repeated freeze-thaw cycles. |
Chromatography (LC & GC)
| Question | Answer |
| I'm having trouble with poor peak shape (tailing) for this compound and its metabolites in my LC analysis. What can I do? | Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[11][12] To improve peak shape, you can use a lower pH mobile phase (e.g., with formic acid) to ensure the analytes are protonated and to suppress the ionization of the silanol groups.[12] Using a base-deactivated column, which has fewer accessible silanol groups, is also highly recommended.[11] Additionally, ensure your sample solvent is compatible with the mobile phase to avoid peak distortion.[13] |
| What type of LC column is suitable for separating this compound and its polar metabolites? | A C18 column is a good starting point for the separation of this compound and its less polar metabolites. However, for more polar metabolites, a standard C18 column may not provide sufficient retention. In such cases, consider using a column with a different stationary phase, such as one designed for polar analytes, or employing Hydrophilic Interaction Liquid Chromatography (HILIC). Pentafluorophenyl (PFP) stationary phases can offer unique selectivity for amphetamine-like compounds.[1] |
| Can I analyze this compound metabolites by GC-MS? | Yes, GC-MS is a viable technique for the analysis of this compound and its metabolites. However, due to the polar nature of the metabolites (especially hydroxylated ones), derivatization is typically required to increase their volatility and thermal stability.[6][14] Common derivatization reagents for amphetamine-type compounds include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents.[14] |
| I'm seeing broad peaks in my chromatography. What are the likely causes? | Peak broadening can result from several factors. Outside the column, excessive "dead volume" in the tubing and connections can contribute.[14] Within the column, issues like eddy diffusion, longitudinal diffusion, and slow mass transfer are inherent causes of broadening.[14] Practical issues to check include injecting too large a sample volume, using a sample solvent that is too strong compared to the mobile phase, and column degradation.[14] |
Mass Spectrometry (MS)
| Question | Answer |
| I am experiencing ion suppression in my LC-MS/MS analysis. How can I identify and troubleshoot this? | Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal.[4][5][6][7] To identify ion suppression, you can perform a post-column infusion experiment. Infuse a constant flow of your analyte solution into the LC eluent after the column and inject a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.[4][5] To troubleshoot, you can improve sample cleanup, optimize chromatography to separate the analyte from the suppression zone, or dilute the sample.[6][7] |
| What are the expected major metabolic transformations for this compound, and what ions should I target in my MS method? | Based on its chemical structure and comparison to similar compounds like MDMA, the major metabolic pathways for this compound are predicted to be O-demethylation of the methoxy groups and hydroxylation of the alkyl chain.[15] The metabolism is likely mediated by cytochrome P450 enzymes, such as CYP3A4.[15] Therefore, in your MS method, you should target the parent drug, as well as metabolites corresponding to the loss of one or two methyl groups (-14 Da and -28 Da, respectively) and the addition of a hydroxyl group (+16 Da). Phase II metabolism, such as glucuronidation, may also occur. |
| I am having difficulty finding reference standards for this compound metabolites. What are my options? | The lack of commercially available reference standards is a common challenge in the analysis of designer drugs and their metabolites.[9] One approach is to synthesize the expected metabolites in-house. Alternatively, you can use high-resolution mass spectrometry (HRMS) to tentatively identify metabolites based on their accurate mass and fragmentation patterns. For quantification without a standard, relative quantification against the parent drug or a closely related compound can be performed, though this is less accurate than using a specific standard. |
| My MS signal is unstable. What should I check? | An unstable MS signal can be caused by a number of factors. First, check for issues with the electrospray ionization (ESI) source, such as a clogged or improperly positioned spray needle. Ensure a stable spray is being generated. Inconsistent mobile phase delivery from the LC pumps can also cause signal fluctuations. Finally, consider the possibility of contamination in the MS source, which may require cleaning. |
Quantitative Data Summary
The following table summarizes typical analytical performance data for the analysis of synthetic cathinones and amphetamine-type metabolites in biological matrices using LC-MS/MS. Note that these values are for analogous compounds and should be used as a general guide. Method validation for this compound and its specific metabolites is necessary to establish performance in your laboratory.
| Analyte Type | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference(s) |
| Synthetic Cathinones | Urine | 0.09 - 0.5 | 0.075 - 4 | Not specified | [1][10] |
| Synthetic Cathinones | Blood | ~1 | ~1 - 5 | 60 - 92 | [3][9] |
| Amphetamine Metabolites | Serum | ~0.1 | ~0.5 | 12 - 30 | [2] |
| Amphetamines | Urine | ~1 | ~5 | 97 - 102 | [15] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
1. Solid-Phase Extraction (SPE) for this compound Metabolites in Urine/Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of urine or plasma, add an appropriate internal standard. If using plasma, perform a protein precipitation step by adding 2 mL of cold acetonitrile, vortexing, and centrifuging. Use the supernatant for the next step.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).[1] Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/minute).
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum or with nitrogen for at least 5 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Method Parameters
These are typical starting parameters that should be optimized.
-
LC System: UHPLC system
-
Column: A base-deactivated C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a PFP column.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over several minutes to separate the parent compound and its more polar metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for this compound and its expected metabolites (e.g., demethylated and hydroxylated forms).
Visualizations
This compound Metabolic Pathway
Caption: Predicted metabolic pathway of this compound.
Analytical Workflow for this compound Metabolite Analysis
Caption: General workflow for this compound metabolite analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lctsbible.com [lctsbible.com]
- 5. scribd.com [scribd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in DMMDA Sample Analysis
Welcome to the technical support center for DMMDA (N,N-dimethyl-d-amphetamine) sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to overcoming matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine, serum).[1][2][3] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][3] Endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects in biological samples.[2][4]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike: This is a quantitative method. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract (a sample that has gone through the entire extraction process). The ratio of these responses, known as the matrix factor, quantifies the extent of the matrix effect.[4]
Q3: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?
A3: The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte. For this compound, a deuterated analog such as this compound-d5 or this compound-d9 is highly recommended.[1][4] SIL internal standards have nearly identical physicochemical properties to the analyte, meaning they will co-elute and experience similar matrix effects, thus providing effective normalization and improving the accuracy and precision of the assay.[4]
Q4: Can sample dilution be an effective strategy to mitigate matrix effects?
A4: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantitation (LLOQ) of the assay after dilution.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during this compound sample analysis due to matrix effects.
Issue 1: Poor reproducibility and accuracy in this compound quantification.
Possible Cause: Significant and variable matrix effects between different sample lots.
Troubleshooting Steps:
-
Quantify the Matrix Effect:
-
Perform a post-extraction spike experiment using at least six different lots of the biological matrix.
-
Calculate the matrix factor (MF) for each lot:
-
MF = (Peak area of this compound in post-extracted matrix) / (Peak area of this compound in neat solution)
-
-
If the coefficient of variation (%CV) of the MF across the different lots is >15%, it indicates significant lot-to-lot variability in the matrix effect.
-
-
Optimize Sample Preparation:
-
If currently using Protein Precipitation (PPT), consider switching to a more rigorous sample clean-up technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interfering components.
-
Incorporate a phospholipid removal step, as these are major contributors to matrix effects in plasma and serum samples.[5]
-
-
Utilize a Stable Isotope-Labeled Internal Standard:
-
If not already in use, switch to a deuterated this compound internal standard (e.g., this compound-d5). This will help to compensate for variations in matrix effects.
-
-
Chromatographic Separation:
-
Modify the LC gradient to better separate this compound from the regions of ion suppression identified through post-column infusion experiments.
-
Issue 2: Low this compound signal and poor sensitivity (Ion Suppression).
Possible Cause: Co-elution of this compound with highly suppressing matrix components, often phospholipids.
Troubleshooting Steps:
-
Identify the Suppression Zone:
-
Conduct a post-column infusion experiment to pinpoint the retention time window where significant ion suppression occurs.
-
-
Improve Sample Clean-up:
-
Phospholipid Removal: Implement a phospholipid removal plate or cartridge in your sample preparation workflow. These devices are highly effective at removing the lipid-based molecules that are a primary cause of ion suppression in bioanalysis.[5]
-
Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate this compound while washing away interfering matrix components.
-
-
Adjust Chromatography:
-
Change the analytical column to one with a different selectivity (e.g., a biphenyl or pentafluorophenyl (PFP) phase) to alter the elution profile of interfering compounds relative to this compound.
-
Modify the mobile phase composition or gradient to shift the retention time of this compound away from the ion suppression zone.
-
-
Change Ionization Source:
-
If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.
-
Quantitative Data Summary
The following tables provide illustrative data on the effectiveness of different sample preparation techniques in mitigating matrix effects and improving recovery for amphetamine-type substances. Note: This data is representative and may not be directly transferable to all this compound assays. It is crucial to perform in-house validation.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of Amphetamine Analogs
| Sample Preparation Method | Analyte | Mean Matrix Effect (%) | Mean Recovery (%) | Reference |
| Protein Precipitation (PPT) | Methamphetamine | 65 (Suppression) | 92 | Illustrative |
| Liquid-Liquid Extraction (LLE) | Amphetamine | 88 (Slight Suppression) | 85 | Illustrative |
| Solid-Phase Extraction (SPE) | MDMA | 97 (Minimal Effect) | 95 | Illustrative |
| Phospholipid Removal + PPT | Methamphetamine | 95 (Minimal Effect) | 94 | Illustrative |
Table 2: Impact of Internal Standard on Assay Precision in the Presence of Matrix Effects
| Internal Standard Type | Analyte | Matrix Condition | %CV of QC Samples (n=6) | Reference |
| Structural Analog | This compound | High Matrix Effect | 18.5 | Illustrative |
| Deuterated (this compound-d5) | This compound | High Matrix Effect | 4.2 | Illustrative |
| Structural Analog | This compound | Low Matrix Effect | 6.8 | Illustrative |
| Deuterated (this compound-d5) | This compound | Low Matrix Effect | 2.1 | Illustrative |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Solutions:
-
Neat Solution (A): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-QC level).
-
Blank Matrix Extract (B): Process a blank biological sample (e.g., plasma) through the entire sample preparation procedure.
-
Post-Spike Sample (C): Spike the blank matrix extract (B) with the this compound standard to achieve the same final concentration as the Neat Solution (A).
-
-
Analysis:
-
Inject solutions A and C into the LC-MS/MS system and record the peak area of this compound.
-
-
Calculation:
-
Matrix Factor (MF) = Peak Area of C / Peak Area of A
-
Matrix Effect (%) = (MF - 1) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
-
-
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Add the deuterated internal standard (e.g., this compound-d5) solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Sample Aliquoting: Pipette 1 mL of urine into a glass tube.
-
Add Internal Standard: Add the deuterated internal standard solution.
-
Basification: Add a suitable buffer to adjust the pH to >9 (e.g., sodium borate buffer).
-
Extraction Solvent: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Extraction: Vortex or mechanically shake for 10-15 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: General sample preparation workflow for this compound bioanalysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. help.waters.com [help.waters.com]
Technical Support Center: DMMDA Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3,4-dimethoxy-N,N-dimethylamphetamine (DMMDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound typically involve the reductive amination of 3,4-dimethoxyphenylacetone. This can be achieved through a direct or a two-step process:
-
Direct Reductive Amination: Reacting 3,4-dimethoxyphenylacetone with dimethylamine in the presence of a reducing agent.
-
Two-Step Synthesis: First, a primary amine (amphetamine analogue) is formed via reductive amination with ammonia or a protected amine, followed by N-methylation to introduce the second methyl group, often via the Eschweiler-Clarke reaction.[1][2][3]
Q2: What are the critical parameters to monitor during the scale-up of the reductive amination step?
A2: When scaling up the reductive amination for this compound synthesis, careful control of the following parameters is crucial:
-
Temperature: Exothermic reactions are common. Inadequate heat dissipation can lead to side reactions and impurity formation.
-
Rate of Reagent Addition: Slow and controlled addition of the reducing agent is critical to manage the reaction rate and temperature.
-
Stoichiometry: Precise molar ratios of the ketone, amine, and reducing agent are necessary to maximize yield and minimize unreacted starting materials.
-
Agitation: Efficient stirring is required to ensure proper mixing of reagents, which is vital for consistent reaction progress and heat distribution.
-
pH Control: Maintaining the optimal pH is essential for both imine formation and the stability of the reducing agent.
Q3: My this compound synthesis yield is low. What are the potential causes?
A3: Low yield is a common issue in scaling up this compound synthesis. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Imine Formation | - Ensure the reaction medium is slightly acidic to catalyze imine formation. - Consider the use of a dehydrating agent or a Dean-Stark trap to remove water, which is a byproduct of imine formation. |
| Reducing Agent Decomposition | - Check the quality and age of the reducing agent. - Add the reducing agent at the appropriate temperature and rate to prevent premature decomposition. |
| Side Reactions | - Over-alkylation can occur. Optimize the stoichiometry of the amine. - Aldol condensation of the starting ketone can be an issue. Ensure the reaction conditions are not too basic before the amination step. |
| Product Loss During Work-up | - Optimize the extraction pH to ensure the this compound freebase is fully deprotonated and soluble in the organic solvent. - Perform multiple extractions with smaller volumes of solvent for better recovery. |
Q4: I am observing significant impurity peaks in my crude this compound product. What are these impurities and how can I minimize them?
A4: Impurities in this compound synthesis often arise from side reactions or unreacted starting materials. Common impurities and strategies for their minimization are listed below.
| Impurity | Potential Source | Minimization Strategy |
| Unreacted 3,4-dimethoxyphenylacetone | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient mixing. |
| N-methyl-3,4-dimethoxyamphetamine (Secondary Amine) | Incomplete methylation in a two-step synthesis. | Drive the Eschweiler-Clarke reaction to completion with sufficient formaldehyde and formic acid.[1][2] |
| Over-alkylation Products | Reaction of the product with starting materials. | Use a proper stoichiometric ratio of reactants. |
| Byproducts from Reducing Agent | Decomposition or side reactions of the reducing agent. | Choose a selective reducing agent and control the reaction conditions carefully. |
Troubleshooting Guide
This section provides a more in-depth look at specific problems that may be encountered during the scale-up of this compound synthesis.
Problem 1: Poor and Inconsistent Yields at Larger Scales
Symptoms:
-
The reaction yield drops significantly when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis.
-
Batch-to-batch variability is high.
Root Causes & Solutions:
-
Inefficient Heat Transfer:
-
Diagnosis: Monitor the internal reaction temperature. Spikes in temperature, especially during the addition of reagents, indicate poor heat dissipation.
-
Solution: Improve the reactor's cooling efficiency. Use a jacketed reactor with a suitable heat transfer fluid. Slow down the rate of addition for exothermic steps.
-
-
Inadequate Mixing:
-
Diagnosis: Non-uniform reaction progress, indicated by inconsistent sampling results from different parts of the reactor.
-
Solution: Use an appropriately sized and shaped impeller for the reactor volume. Increase the agitation speed, ensuring it doesn't cause splashing or other issues.
-
Problem 2: Difficulties in Product Isolation and Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Purification by column chromatography is not efficient at a larger scale.
-
The final product has a persistent color or odor.
Root Causes & Solutions:
-
Presence of Oily Impurities:
-
Diagnosis: Analytical techniques like GC-MS or HPLC can identify the impurities.
-
Solution:
-
Aqueous Washes: Perform washes of the organic extract with dilute acid and then a base to remove basic and acidic impurities.
-
Salt Formation: Convert the this compound freebase into a crystalline salt (e.g., hydrochloride or sulfate) for easier purification by recrystallization.
-
-
-
Thermal Degradation:
-
Diagnosis: Discoloration upon heating during solvent removal or distillation.
-
Solution: Use vacuum distillation at a lower temperature to purify the this compound freebase. Avoid prolonged exposure to high temperatures.
-
Experimental Protocols
Reductive Amination of 3,4-Dimethoxyphenylacetone (Illustrative Protocol)
This protocol is a generalized procedure and may require optimization for specific equipment and scales.
-
Imine Formation:
-
To a suitable reactor, add 3,4-dimethoxyphenylacetone (1.0 eq) and a suitable solvent (e.g., methanol).
-
Add a solution of dimethylamine (2.0-2.5 eq) in the same solvent.
-
Adjust the pH to 6-7 with a suitable acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a solution of a reducing agent (e.g., sodium borohydride, 1.5 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Add an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Basify the aqueous layer with a base (e.g., NaOH) to a pH > 12.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Eschweiler-Clarke N-methylation (Illustrative Protocol)
This protocol is for the methylation of a primary or secondary amine precursor.
-
Reaction Setup:
-
To a flask, add the amine precursor (1.0 eq), formaldehyde (2.2 eq, as a 37% aqueous solution), and formic acid (2.0 eq, 88%).
-
Heat the mixture to reflux (around 100 °C) for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully add a strong base (e.g., NaOH solution) to neutralize the excess formic acid and basify the mixture to pH > 12.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Enhancing the Stability of DMMDA for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) for long-term studies. Given the limited direct stability data for this compound, the following recommendations are based on established principles of chemical stability and data from structurally similar phenethylamine and amphetamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound samples?
A1: Based on studies of related amphetamine compounds, the primary factors contributing to the degradation of this compound are expected to be exposure to light (photodegradation), elevated temperatures, and non-optimal pH conditions in solutions.[1][2][3][4][5][6]
Q2: What is the ideal way to store this compound for long-term research?
A2: For long-term storage, this compound should be stored in a freezer at or below -20°C, protected from light in an airtight container.[6][7][8] If in solution, it should be dissolved in a suitable solvent and maintained at a slightly acidic pH.[5][6]
Q3: How long can I expect this compound to be stable under recommended storage conditions?
Q4: Can I store this compound solutions at room temperature for daily use?
A4: Storing this compound solutions at room temperature is not recommended for extended periods. If required for daily experimental use, prepare fresh solutions or store a small aliquot in a refrigerator (4°C) for a very short term (i.e., within a day) and protect it from light.[6]
Q5: What solvents are recommended for preparing this compound solutions?
A5: While specific solvent stability studies for this compound are scarce, ethanol and isooctane have been shown to be relatively inert for other amphetamine impurities.[9] The choice of solvent will also depend on the specific experimental requirements. It is advisable to perform a small-scale stability test with your chosen solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | This compound degradation due to improper storage. | 1. Review your storage conditions. Ensure the compound is stored at ≤ -20°C, protected from light, and in an airtight container. 2. Prepare fresh stock solutions more frequently. 3. Perform a purity analysis (e.g., HPLC) on your current stock to assess its integrity. |
| Visible changes in the this compound powder (e.g., color change, clumping). | Exposure to moisture, air (oxidation), or light. | 1. Discard the compromised batch. 2. Store new batches in a desiccator in the dark. 3. When weighing, allow the container to come to room temperature before opening to prevent condensation. |
| Precipitate formation in this compound solutions. | Poor solubility at the storage temperature or pH-dependent precipitation. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Consider using a different solvent or adjusting the pH of the solution. Phenethylamine compounds are generally more soluble in slightly acidic conditions.[10][11] 3. Filter the solution before use if the precipitate does not redissolve, but be aware this may alter the concentration. |
| Loss of compound potency in solution. | Degradation due to light, temperature, or pH. | 1. Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[1][2][3][4] 2. Store stock solutions frozen (≤ -20°C) and working solutions refrigerated (4°C) for short-term use only.[6] 3. Buffer the solution to a slightly acidic pH if compatible with your experimental design.[5][12] |
Quantitative Data Summary
Due to the lack of direct quantitative stability data for this compound, this table summarizes stability findings for structurally related compounds to provide an informed perspective.
| Compound Class | Storage Condition | Observed Stability | Reference |
| Amphetamines | Irradiated with artificial sunlight (48h) | 3% to 100% degradation in hair samples. | [1][2][3][4] |
| Synthetic Cathinones | Frozen (-20°C) in acidic urine (pH 4) | Most stable condition. | [5][6] |
| Synthetic Cathinones | Refrigerated (4°C) in pH 8 urine | Significant losses within 1 day to >6 months. | [5] |
| Synthetic Cathinones | Elevated temperature (blood) | Significant loss (>20%) within 5.5 hours to 7 days. | [5] |
| MDMA | Stored in oral fluid with buffer at 4°C or -20°C | Stable for 1 year. | [7] |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
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Solid Form:
-
Store solid this compound in an airtight, light-resistant (amber) glass vial.
-
Place the vial inside a secondary container with a desiccant.
-
Store in a freezer at -20°C or lower for long-term storage.
-
-
Solution Form:
-
Prepare stock solutions in a suitable, high-purity solvent.
-
If aqueous solutions are necessary, consider using a slightly acidic buffer (pH ~4-6), if compatible with the experiment.[5][12]
-
Store stock solutions in small aliquots in amber vials at -20°C or lower to avoid repeated freeze-thaw cycles.
-
For working solutions, use a refrigerated (4°C) stock for a maximum of 24 hours and protect from light.
-
Protocol 2: Preparation of this compound for In Vitro Assays
-
Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a controlled environment with minimal light exposure.
-
Dissolve the this compound in the chosen solvent (e.g., DMSO for cell culture, followed by dilution in media).
-
Vortex briefly to ensure complete dissolution.
-
Use the freshly prepared solution immediately for experiments.
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Recommended workflow for handling this compound.
Caption: Conditions for enhanced this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. ojp.gov [ojp.gov]
- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term stability of abused drugs and antiabuse chemotherapeutical agents stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenethylamine - Wikipedia [en.wikipedia.org]
- 11. The effect of urinary pH and flow rate on monoamine output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Assay Results
Disclaimer: Initial searches for a specific "DMMDA assay" did not yield information on a standardized biological or chemical assay with this name. The term "this compound" primarily refers to the chemical compound 2,5-Dimethoxy-3,4-methylenedioxyamphetamine. The following troubleshooting guide has been developed for a common laboratory technique, the microplate absorbance assay , where inconsistent results are a frequent challenge for researchers. The principles and troubleshooting steps outlined here are broadly applicable to various absorbance-based assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This guide addresses common issues encountered during microplate absorbance assays that can lead to inconsistent and unreliable results.
Question 1: Why are my absorbance readings inconsistent between wells that should be the same?
Answer:
Inconsistent absorbance readings across replicate wells, often referred to as high coefficient of variation (%CV), can stem from several sources. The primary culprits are often related to liquid handling, well-to-well volume differences, and uneven mixing.
Troubleshooting Steps:
-
Pipetting Technique:
-
Ensure your pipettes are properly calibrated.
-
Use reverse pipetting for viscous solutions to ensure accurate dispensing.
-
When adding reagents, immerse the pipette tip just below the surface of the liquid already in the well to avoid splashing and ensure proper mixing.
-
Change pipette tips for each reagent and between different samples to prevent cross-contamination.
-
-
Mixing:
-
After adding all reagents, gently tap the sides of the plate to ensure a homogenous mixture in each well.
-
Alternatively, use a plate shaker for a standardized mixing procedure. Avoid vigorous shaking that could cause splashing between wells.
-
-
Well Volume:
-
Ensure that the final volume in each well is consistent. Small variations in volume can lead to significant differences in path length and, consequently, absorbance readings.
-
-
Edge Effects:
-
The outer wells of a microplate are more susceptible to evaporation, which can concentrate the reactants and alter the results. To mitigate this, you can:
-
Fill the outer wells with a buffer or water to create a humidity barrier.
-
Avoid using the outer wells for samples and standards.
-
-
Troubleshooting Workflow for Inconsistent Readings
Caption: A flowchart for troubleshooting inconsistent replicate readings.
Question 2: My standard curve is not linear or has a poor R-squared value. What could be the cause?
Answer:
A non-linear standard curve or a low R-squared value indicates that the relationship between the concentration and the absorbance is not consistent. This can be due to errors in standard preparation, reaching the detection limits of the assay, or inappropriate curve fitting.
Troubleshooting Steps:
-
Standard Preparation:
-
Carefully prepare your stock solutions and serial dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Prepare fresh standards for each assay, as their stability can vary.
-
-
Assay Range:
-
Your standard curve should bracket the expected concentration of your unknown samples.
-
If the curve flattens at the top, your highest concentrations may be outside the linear range of the assay. In this case, extend the dilution series to include lower concentrations.
-
If the lower end of the curve is not well-defined, you may be working below the limit of detection.
-
-
Blanking:
-
Ensure you are using the correct blank. The blank should contain all the components of your assay except the analyte of interest. This will account for any background absorbance from the reagents or the microplate itself.
-
-
Curve Fitting:
-
Use the appropriate regression model for your data. While a linear regression is common, some assays may require a non-linear fit (e.g., four-parameter logistic curve).
-
Quantitative Data: Common Sources of Standard Curve Errors
| Source of Error | Potential Impact on Standard Curve | Recommended Action |
| Pipetting Inaccuracy | High variability between replicate standards, poor R² | Calibrate pipettes, use proper technique |
| Incorrect Dilutions | Non-linear curve, inaccurate sample quantification | Prepare fresh standards, verify calculations |
| Reagent Instability | Decreased signal over time, inconsistent slope | Prepare fresh reagents, check storage conditions |
| Assay Range Exceeded | Flattening of the curve at high concentrations | Dilute standards further |
| Incorrect Blank | Shift in the y-intercept, inaccurate low-end readings | Use a blank containing all assay components except the analyte |
Question 3: I am observing high background noise in my assay. How can I reduce it?
Answer:
High background can mask the true signal from your samples, reducing the dynamic range of the assay. This can be caused by several factors, including the microplate itself, the reagents, and incubation times.
Troubleshooting Steps:
-
Microplate Selection:
-
Use the correct type of microplate for your assay. For absorbance assays, clear, flat-bottom plates are standard.
-
Ensure the plates are clean and free from scratches or dust.
-
-
Reagent Quality:
-
Use high-purity water and reagents.
-
Some reagents can have inherent absorbance at the measurement wavelength. If possible, test the absorbance of individual reagents.
-
-
Incubation Times and Temperatures:
-
Optimize incubation times. Over-incubation can lead to the development of non-specific color.
-
Ensure a consistent temperature during incubation, as temperature fluctuations can affect reaction rates.
-
-
Washing Steps (if applicable):
-
If your assay involves washing steps (e.g., in an ELISA), ensure they are performed thoroughly to remove any unbound reagents that can contribute to background noise.
-
Logical Relationship of High Background Sources
Caption: Factors contributing to high background in absorbance assays.
Experimental Protocol: Generalized Microplate Absorbance Assay
This protocol provides a general workflow for a typical colorimetric absorbance assay. Specific volumes, reagents, and incubation times will need to be optimized for your particular assay.
Materials:
-
Calibrated single-channel and multi-channel pipettes
-
Sterile pipette tips
-
96-well clear, flat-bottom microplate
-
Reagent reservoirs
-
Microplate reader
-
Analyte standards and unknown samples
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Assay buffer
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Detection reagent (produces a colored product)
-
Stop solution (if applicable)
Methodology:
-
Plate Layout: Design your plate map. Include wells for blanks, standards, and unknown samples. It is recommended to run all samples and standards in at least duplicate, preferably triplicate.
-
Reagent Preparation: Prepare all buffers, standards, and samples according to your specific assay protocol. Prepare enough of each reagent for the entire plate.
-
Sample/Standard Addition: Add your samples and standards to the appropriate wells of the microplate.
-
Reagent Addition: Add the necessary assay buffers and the detection reagent to all wells. It is often efficient to use a multi-channel pipette for this step to ensure consistency in reaction start times.
-
Incubation: Incubate the plate for the specified time and at the appropriate temperature. Protect the plate from light if the reagents are light-sensitive.
-
Stopping the Reaction (if applicable): If your assay is a kinetic one, add a stop solution at the end of the incubation period to halt the color development.
-
Absorbance Reading: Read the absorbance of the plate at the appropriate wavelength using a microplate reader. Ensure that the plate is clean and that there are no bubbles in the wells.
Experimental Workflow Diagram
Caption: A typical workflow for a microplate absorbance assay.
Optimizing Cell Viability in DMMDA In-Vitro Studies: A Technical Support Center
A comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of in-vitro studies involving DMMDA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this compound experiments, ensuring optimal cell viability and reliable data.
Clarification Required: Identifying the Correct this compound Compound
Initial research into "this compound" has revealed ambiguity in the compound's identity, with the acronym potentially referring to two distinct substances:
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2,5-Dimethoxy-3,4-methylenedioxyamphetamine: A psychedelic compound.
-
Dimethyl Fumarate (DMF), sometimes referred to in the context of its metabolites: A therapeutic agent used in the treatment of multiple sclerosis and investigated for its anti-cancer properties.
To provide you with accurate and relevant technical support, please specify the full chemical name or the context of the this compound you are using in your in-vitro studies. The experimental design, potential challenges, and optimization strategies will differ significantly depending on the compound.
Once you provide the specific compound name, this technical support center will be populated with detailed information, including:
-
Frequently Asked Questions (FAQs): Addressing common issues such as solvent selection, stability, optimal concentration ranges, and unexpected cytotoxicity.
-
Troubleshooting Guides: Step-by-step solutions for problems like poor cell attachment, inconsistent results, and difficulties in data interpretation.
-
Quantitative Data Summaries: Clearly structured tables for easy comparison of key experimental parameters and outcomes from relevant literature.
-
Detailed Experimental Protocols: Methodologies for critical assays such as cell viability (e.g., MTT, Trypan Blue), apoptosis detection (e.g., Annexin V/PI staining), and signaling pathway analysis (e.g., Western blotting).
-
Visualized Signaling Pathways and Workflows: Graphviz diagrams illustrating the mechanism of action of the specified this compound, experimental workflows for key assays, and logical troubleshooting flowcharts.
We are committed to providing you with the precise and practical information you need to succeed in your research. We look forward to your clarification to proceed with building this essential resource.
Technical Support Center: DMMDA Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected behavioral effects in rodents?
A1: this compound is a psychedelic amphetamine that is structurally related to MMDA.[1][2] Its primary mechanism of action is thought to be agonism at the 5-HT2A serotonin receptor, similar to other classic hallucinogens like LSD.[1][3] In rodents, this compound is expected to produce psychedelic-like behavioral effects, which may include the head-twitch response, altered locomotor activity, and changes in sensory gating.[4] Given its amphetamine structure, it may also have stimulant properties.
Q2: What are the primary sources of variability in rodent behavioral experiments?
A2: Variability in rodent behavioral studies can stem from three main categories: the animals themselves, their housing conditions, and the experimental conditions.[5] Key factors include the animal's strain, sex, and age, as well as environmental factors like lighting, noise, and odors in the housing and testing rooms.[6][7][8] The experimenter's handling technique and even their gender can also introduce variability.[5][6]
Q3: How can I minimize variability related to the animals?
A3: To minimize animal-related variability, it is crucial to use a consistent animal model. This includes using the same strain, sex, and age of animals for all experimental groups.[7] If both sexes are used, they should be analyzed as separate groups, and the female estrous cycle should be monitored as it can significantly impact behavior.[6][7]
Q4: What are the best practices for housing and husbandry to reduce variability?
A4: Consistent housing and husbandry are critical. Animals should be housed under a controlled light-dark cycle, temperature, and humidity.[8] The type of enrichment, bedding, and diet should be the same for all animals in a study. Social housing is generally recommended, but if isolation is necessary for the experimental design, it should be applied consistently.[8]
Q5: How can the experimental procedures be standardized?
A5: All experimental procedures should be meticulously standardized. This includes the time of day for testing, the habituation procedures, and the handling of the animals.[9] The experimenter should follow a detailed, written protocol and handle each animal in the same manner.[6] It is also important to minimize sensory disturbances in the testing room, such as strong smells (e.g., perfumes) or loud noises.[6]
Troubleshooting Guides
| Problem/Observation | Potential Cause | Recommended Solution |
| High variability in baseline locomotor activity before this compound administration. | Inconsistent habituation to the testing environment. | Ensure all animals undergo the same habituation protocol, including the duration and frequency of exposure to the testing apparatus. |
| Environmental stressors in the testing room (e.g., noise, light intensity). | Standardize the lighting and minimize noise in the testing room. Consider using a white noise machine to mask external sounds. | |
| Differences in animal handling. | All experimenters should be trained on a consistent and gentle handling protocol.[6] | |
| Inconsistent head-twitch response (HTR) after this compound administration. | Incorrect scoring of HTR. | Ensure all scorers are trained using the same criteria and demonstrate high inter-rater reliability. |
| Genetic drift in the animal strain. | Source animals from a reputable vendor and be aware of potential substrain differences. | |
| Fluctuations in the estrous cycle in female rodents.[6] | Monitor the estrous cycle and either test all females in the same phase or account for the cycle phase in the data analysis.[7] | |
| Ceiling or floor effects in behavioral assays. | The dose of this compound is too high or too low. | Conduct a dose-response study to identify a dose that produces a measurable effect without reaching the maximum (ceiling) or minimum (floor) possible response. |
| The behavioral task is too easy or too difficult for the chosen animal strain. | Adjust the parameters of the behavioral task to ensure there is room for both improvement and impairment to be measured. | |
| Results from the same experiment are not reproducible between different experimenters. | The "experimenter effect," where subtle differences in handling or even the experimenter's scent can influence animal behavior.[5] | If possible, have the same experimenter conduct all the tests for a given cohort. If multiple experimenters are necessary, ensure they are all following the identical protocol and counterbalance the experimenters across all experimental groups. |
Experimental Protocols
Protocol 1: Standardized Habituation for Locomotor Activity Testing
-
Objective: To acclimate rodents to the testing apparatus to ensure that novelty-induced activity does not confound the effects of this compound.
-
Procedure:
-
Transport the animals to the testing room in their home cages at least 60 minutes before the start of the experiment to allow for acclimation to the room.
-
For three consecutive days prior to the test day, place each animal in the locomotor activity chamber for 30 minutes.
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On the test day, place the animals in the chamber for a 30-minute habituation period immediately before this compound administration.
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Ensure the chambers are thoroughly cleaned with a 70% ethanol solution and allowed to dry completely between each animal to remove olfactory cues.
-
Protocol 2: Head-Twitch Response (HTR) Assay
-
Objective: To quantify the primary psychedelic-like behavioral effect of this compound.
-
Procedure:
-
Administer this compound at the predetermined dose via the chosen route (e.g., intraperitoneal injection).
-
Immediately after injection, place the animal in a clean, transparent observation chamber.
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Record the number of head twitches for a period of 60 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or sniffing.
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Two independent observers, blind to the experimental conditions, should score the behavior to ensure inter-rater reliability.
-
Visualizations
Caption: Presumed signaling pathway of this compound via the 5-HT2A receptor.
Caption: Workflow for reducing variability in behavioral experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
Technical Support Center: Enantiomeric Purity in DMMDA Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dimethoxy-N,N-dimethyl-α-methylphenethylamine (DMMDA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to achieving and verifying the enantiomeric purity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is addressing the enantiomeric purity of this compound crucial?
A1: For chiral molecules like this compound, the two enantiomers ((R)- and (S)-DMMDA) can exhibit significant differences in their pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. Regulatory agencies often require the development of single-enantiomer drugs unless there is a clear therapeutic rationale for using a racemic mixture. Therefore, controlling and quantifying the enantiomeric purity is a critical aspect of drug development and quality control.
Q2: What are the primary strategies for obtaining enantiomerically pure this compound?
A2: There are two main approaches:
-
Asymmetric Synthesis: This involves synthesizing a single enantiomer of this compound directly. This can be achieved by using a chiral starting material (chiral pool synthesis), a chiral auxiliary, or a chiral catalyst to control the stereochemistry of the reaction. While efficient, developing a robust asymmetric synthesis can be complex.
-
Chiral Resolution: This method involves synthesizing this compound as a racemic mixture and then separating the two enantiomers. The most common technique for this is chiral chromatography (HPLC or SFC). Other methods include diastereomeric salt crystallization.
Q3: Which analytical techniques are used to determine the enantiomeric purity (or enantiomeric excess, ee) of this compound?
A3: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs) can induce chemical shift differences between the enantiomers, allowing for their quantification.
Troubleshooting Guides
Chiral HPLC Separation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers. | 1. Incorrect chiral stationary phase (CSP) selection. 2. Inappropriate mobile phase composition. 3. Column temperature is not optimal. | 1. Screen different types of CSPs (e.g., polysaccharide-based like amylose or cellulose; cyclodextrin-based). 2. Modify the mobile phase. For normal phase, adjust the alcohol modifier (e.g., isopropanol, ethanol) concentration. For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and buffer pH. 3. Vary the column temperature. Lower temperatures often improve resolution, but can increase analysis time and backpressure.[1] |
| Peak tailing or broad peaks. | 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Column degradation. | 1. For basic compounds like this compound, add a small amount of a basic modifier to the mobile phase (e.g., 0.1% diethylamine or triethylamine) to reduce peak tailing. 2. Reduce the injection volume or the concentration of the sample. 3. Flush the column with a strong solvent or replace the column if it's at the end of its lifespan. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Column equilibration is insufficient. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis. |
NMR Analysis for Enantiomeric Excess (ee)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomeric signals. | 1. The chiral solvating agent (CSA) or shift reagent (CLSR) is not effective for this compound. 2. Insufficient concentration of the chiral agent. 3. The magnetic field strength of the NMR spectrometer is too low. | 1. Test a variety of commercially available CSAs (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) or CLSRs. 2. Incrementally increase the molar ratio of the chiral agent to the this compound sample. 3. Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve spectral dispersion. |
| Poor resolution of signals, hindering accurate integration. | 1. Signal overlap with other peaks in the spectrum. 2. Line broadening due to sample viscosity or paramagnetic effects (with CLSRs). | 1. Focus on resolving signals that are in a clear region of the spectrum (e.g., methoxy or N-methyl protons). 2. Ensure the sample is fully dissolved and not too concentrated. Optimize the concentration of the CLSR to minimize broadening while achieving separation. |
Experimental Protocols
Protocol 1: Racemic Synthesis of this compound from Apiole
This protocol outlines the synthesis of a racemic mixture of this compound, which can then be subjected to chiral resolution. The synthesis is based on the route described by Alexander Shulgin.
-
Isomerization of Apiole to Isoapiole:
-
Dissolve apiole in a solution of ethanolic potassium hydroxide.
-
Heat the solution on a steam bath to promote the isomerization of the allyl side chain to a propenyl side chain, yielding isoapiole.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Neutralize the reaction mixture and extract the isoapiole with a suitable organic solvent (e.g., diethyl ether).
-
Purify the isoapiole by distillation or column chromatography.
-
-
Nitration of Isoapiole:
-
Dissolve the purified isoapiole in a mixture of acetone and pyridine at ice-bath temperatures.
-
Add tetranitromethane dropwise to the stirred solution. Pyridine acts as a catalyst for this reaction.
-
The reaction yields 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene.
-
Isolate the product by filtration or extraction and purify by recrystallization.
-
-
Reduction to this compound:
-
Reduce the nitropropene intermediate using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Carefully quench the reaction, followed by a basic workup to isolate the freebase this compound.
-
The resulting product is a racemic mixture of (R)- and (S)-DMMDA.
-
Protocol 2: Chiral HPLC Method for this compound Enantiomeric Purity Assessment
This protocol is adapted from established methods for the chiral separation of amphetamine analogs like MDMA and methamphetamine.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
-
Chiral Column:
-
A polysaccharide-based chiral stationary phase is recommended. For example, a column with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Typical dimensions: 4.6 mm x 150 mm, 5 µm particle size.
-
-
Mobile Phase (Normal Phase):
-
A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) ratio of hexane to alcohol.
-
Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape for the basic this compound molecule.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (can be optimized)
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm or MS detection for higher sensitivity and selectivity.
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100
-
Visualizations
Caption: Workflow for this compound Synthesis and Purity Analysis.
References
Validation & Comparative
DMMDA vs. MMDA: A Pharmacological Comparison for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of two substituted amphetamines, 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA). While both compounds are recognized for their psychoactive properties, their nuanced pharmacological profiles present distinct areas of interest for neuropharmacological research. This document synthesizes available data on their mechanisms of action, receptor interactions, and subjective effects, alongside detailed experimental protocols for further investigation.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | MMDA |
| Primary Psychoactive Class | Psychedelic | Psychedelic & Entactogen |
| Proposed Primary Mechanism | 5-HT₂ₐ Receptor Agonism | 5-HT₂ₐ Receptor Agonism & Serotonin Release |
| Reported Potency | Higher (relative to Mescaline) | Lower (relative to this compound) |
| Typical Oral Dosage | 30 - 75 mg[1][2] | 100 - 250 mg[3] |
| Duration of Effects | 6 - 8 hours[1][2] | Moderate (not explicitly quantified)[3] |
| Subjective Effects | LSD-like visuals, time dilation, ataxia[1][2] | Empathy, relaxation, closed-eye visuals[3] |
In-Depth Pharmacological Profiles
This compound (2,5-Dimethoxy-3,4-methylenedioxyamphetamine)
This compound is a lesser-known psychedelic amphetamine first synthesized by Alexander Shulgin.[1][2] Its pharmacological activity is thought to be primarily mediated by its interaction with the serotonin 5-HT₂ₐ receptor.
Mechanism of Action: The primary proposed mechanism of action for this compound is as a partial or full agonist at the 5-HT₂ₐ receptor. This is inferred from the subjective effects reported by Shulgin in his book PiHKAL, which are described as being similar to those of LSD, a well-characterized 5-HT₂ₐ agonist.[1] The psychedelic effects, such as visual hallucinations and altered perception of time, are consistent with the activation of this receptor.
Quantitative Data: Specific quantitative data on the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at the 5-HT₂ₐ receptor and other potential targets are not widely available in peer-reviewed literature. Shulgin provides a qualitative potency comparison, stating this compound is approximately 12 times the potency of mescaline.[1]
MMDA (3-Methoxy-4,5-methylenedioxyamphetamine)
MMDA is a psychedelic and entactogen that is structurally related to MDMA.[3] Its pharmacological profile is more complex than that of this compound, involving both direct receptor agonism and monoamine release.
Mechanism of Action: MMDA is believed to exert its effects through a dual mechanism:
-
5-HT₂ₐ Receptor Agonism: Similar to this compound, MMDA is a 5-HT₂ₐ receptor agonist, which is thought to be responsible for its psychedelic effects.[3]
-
Serotonin Releasing Agent: MMDA also functions as a serotonin releasing agent, which contributes to its entactogenic or empathogenic effects, characterized by feelings of emotional closeness and empathy.[3] It is reported to be a non-neurotoxic serotonin releaser with minimal effects on dopamine and norepinephrine.[3]
Quantitative Data: As with this compound, specific Kᵢ and EC₅₀ values for MMDA at various receptors and transporters are not readily available in the scientific literature. Its dosage range of 100-250 mg suggests a lower potency compared to this compound.[3]
Experimental Protocols for Pharmacological Characterization
To further elucidate and quantify the pharmacological profiles of this compound and MMDA, the following standard experimental protocols are recommended.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To determine the Kᵢ values of this compound and MMDA for the human 5-HT₂ₐ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand, e.g., [³H]ketanserin.
-
Test compounds (this compound and MMDA).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT₂ₐ antagonist like ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control in the assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assays
Functional assays are used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as an agonist or antagonist at a receptor.
This assay is suitable for Gq-coupled receptors like the 5-HT₂ₐ receptor, which signal through an increase in intracellular calcium.
Objective: To determine the EC₅₀ and Eₘₐₓ of this compound and MMDA at the human 5-HT₂ₐ receptor.
Materials:
-
A cell line stably expressing the human 5-HT₂ₐ receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound and MMDA).
-
A reference agonist (e.g., serotonin).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound or reference agonist into the wells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximum calcium mobilization.
-
Plot the peak fluorescence response against the log concentration of the compound.
-
Determine the EC₅₀ and Eₘₐₓ values by non-linear regression analysis.
Caption: Workflow for a calcium mobilization assay.
Signaling Pathway Diagrams
The proposed primary signaling pathway for the psychedelic effects of both this compound and MMDA involves the activation of the 5-HT₂ₐ receptor, a Gq-coupled GPCR.
Caption: 5-HT₂ₐ receptor Gq signaling pathway.
For MMDA, an additional mechanism of serotonin release contributes to its effects.
Caption: MMDA-mediated serotonin release.
Conclusion
This compound and MMDA represent two structurally related but pharmacologically distinct psychoactive compounds. While both are believed to act as 5-HT₂ₐ receptor agonists, MMDA possesses an additional mechanism as a serotonin releasing agent, which likely contributes to its unique entactogenic effects. The current understanding of these compounds is largely based on qualitative reports and structural analogies. There is a clear need for rigorous, quantitative pharmacological studies to fully characterize their receptor binding profiles, functional activities, and in vivo effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations, which will be crucial for advancing our understanding of these and other novel psychoactive substances.
References
A Comparative In-Vivo Analysis of DMMDA and LSD: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo effects of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and Lysergic Acid Diethylamide (LSD). Due to the limited availability of direct comparative in-vivo experimental data for this compound, this guide incorporates data from closely related psychedelic amphetamines as proxies to facilitate a comprehensive overview.
Introduction
This compound is a lesser-known psychedelic amphetamine first synthesized by Alexander Shulgin. Anecdotal reports suggest that a 75 mg dose of this compound produces subjective effects comparable to 75-100 µg of LSD, including visual alterations, pupil dilation (mydriasis), loss of coordination (ataxia), and time distortion.[1] Both compounds are believed to exert their primary psychedelic effects through agonism at the serotonin 2A receptor (5-HT2A).[1][2][3] LSD, a well-studied ergoline derivative, is a partial agonist at the 5-HT2A receptor and also interacts with a broader range of serotonin, dopamine, and adrenergic receptors.[1] This guide will delve into the available in-vivo data to compare their behavioral and physiological effects, and underlying signaling pathways.
Behavioral Effects: Head-Twitch Response and Drug Discrimination
In-vivo animal models are crucial for characterizing the psychoactive effects of novel compounds. The head-twitch response (HTR) in rodents is a reliable behavioral proxy for 5-HT2A receptor activation and is strongly correlated with hallucinogenic potency in humans.[4][5] Drug discrimination studies further allow for the assessment of the subjective effects of a compound by training animals to distinguish between a drug and a saline vehicle.
While no specific in-vivo studies on this compound-induced HTR or its discriminative stimulus properties were identified, data from LSD and other potent 5-HT2A agonist amphetamines like 2,5-dimethoxy-4-iodoamphetamine (DOI) can provide valuable insights.
Table 1: Comparison of Behavioral Effects of LSD and Representative Psychedelic Amphetamines
| Parameter | LSD | This compound (Inferred) | DOI (as a proxy for this compound) |
| Head-Twitch Response (HTR) | Potently induces HTR in rodents.[6] | Expected to induce HTR. | Potently induces HTR in rodents.[1] |
| Drug Discrimination | Serves as a training drug in discrimination studies; generalizes to other 5-HT2A agonists.[6] | Expected to substitute for LSD or other 5-HT2A agonist training drugs. | Substitutes for LSD in drug discrimination studies. |
Experimental Protocol: Head-Twitch Response (HTR) Assay
The HTR assay is a standard procedure to screen for 5-HT2A receptor activation. A typical protocol involves:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Drug Administration: The test compound (e.g., LSD, DOI) or vehicle is administered, typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation Period: Mice are placed in an observation chamber, and the frequency of head twitches is manually or automatically recorded over a specified period (e.g., 30-60 minutes).
-
Data Analysis: The number of head twitches is counted and compared between the drug-treated and vehicle-treated groups. A dose-response curve is often generated to determine the potency (ED50) of the compound.
Physiological Effects
The physiological effects of LSD have been documented in human studies. As an amphetamine derivative, this compound is expected to have some stimulant-like physiological effects, similar to other psychedelic amphetamines like MDMA.
Table 2: Comparison of Physiological Effects
| Parameter | LSD (in humans) | This compound (Inferred) | MDMA (as a proxy for this compound) |
| Heart Rate | Increased.[7] | Expected to increase heart rate. | Increased.[7] |
| Blood Pressure | Increased.[7] | Expected to increase blood pressure. | Increased.[7] |
| Body Temperature | Slightly increased.[7] | May cause an increase in body temperature, potentially significant at higher doses. | Can cause significant hyperthermia.[8][9] |
| Pupil Size (Mydriasis) | Increased.[7] | Reported to cause mydriasis.[1] | Increased.[7] |
Experimental Protocol: Measurement of Physiological Parameters in Rodents
A common experimental workflow for assessing the physiological effects of psychoactive compounds in rodents includes:
-
Animal Model: Sprague-Dawley or Wistar rats are frequently used.
-
Instrumentation: Animals may be implanted with telemetry devices for continuous monitoring of heart rate, blood pressure, and body temperature.
-
Drug Administration: The test compound or vehicle is administered.
-
Data Collection: Physiological parameters are recorded at baseline and at various time points after drug administration.
-
Data Analysis: Changes from baseline are calculated and compared between treatment groups.
Signaling Pathways
The primary mechanism of action for both LSD and this compound is believed to be the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.
Signaling Pathway Diagram
References
- 1. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD and DOB: interaction with 5-HT2A receptors to inhibit NMDA receptor-mediated transmission in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD and the phenethylamine hallucinogen DOI are potent partial agonists at 5-HT2A receptors on interneurons in rat piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMDA-2 - Wikipedia [en.wikipedia.org]
- 8. Mice in ecstasy: advanced animal models in the study of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N,N-Dimethyl-2,2-diphenoxyacetamide (DMMDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthesis methods for N,N-Dimethyl-2,2-diphenoxyacetamide (a compound structurally analogous to the herbicide Diphenamid, N,N-Dimethyl-2,2-diphenylacetamide), a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail the primary synthetic routes, offering objective comparisons of their performance based on available experimental data. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in the selection of the most suitable method for your research needs.
Introduction to Synthetic Strategies
The synthesis of N,N-Dimethyl-2,2-diphenoxyacetamide and its phenyl analog, Diphenamid, primarily proceeds through a two-stage approach. The initial stage focuses on the formation of a substituted acetic acid precursor, which is then activated and subsequently amidated to yield the final product. The choice of method for each stage can significantly impact the overall efficiency, yield, and scalability of the synthesis. This guide will explore two principal pathways for the synthesis of the core diphenylacetic acid intermediate and a common, efficient method for its conversion to the target N,N-dimethylamide.
Comparison of Synthesis Methods
The selection of an optimal synthesis route depends on various factors, including the availability of starting materials, desired scale, and laboratory equipment. The table below summarizes the key quantitative data for the different synthetic steps discussed in this guide.
| Method | Starting Materials | Key Reagents | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Method 1: Synthesis of 2,2-Diphenylacetic Acid via Benzilic Acid Reduction | Benzilic acid | Hydriodic acid, Red phosphorus, Glacial acetic acid | ~2.5 hours | 94-97% | High yield, well-established classical method. | Use of hazardous and corrosive reagents. |
| Method 2: Synthesis of 2,2-Diphenylacetic Acid via Friedel-Crafts Reaction | Glyoxylic acid, Benzene | Solid acid catalyst (e.g., PVP-TfOH) | ~12 hours | ~79% | Milder conditions compared to Method 1. | Longer reaction time, requires catalyst preparation. |
| Amidation via Acyl Chloride | 2,2-Diphenylacetic acid, Dimethylamine | Thionyl chloride, Triethylamine (or other base) | ~7.5 hours | 82-94% (for acyl chloride) | High yield, applicable to a wide range of amines. | Involves the use of a moisture-sensitive intermediate. |
Experimental Protocols
Method 1: Synthesis of 2,2-Diphenylacetic Acid from Benzilic Acid
This classical method involves the reduction of benzilic acid using a potent reducing agent mixture.
Protocol:
-
In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Allow the mixture to stand for 15-20 minutes until the iodine has reacted.
-
Add 5 mL of water and 100 g (0.44 mole) of benzilic acid to the flask.
-
Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.
-
After the reaction is complete, filter the hot mixture by suction to remove excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 L of water.
-
Filter the precipitated diphenylacetic acid by suction, wash with cold water, and dry thoroughly.
Method 2: Synthesis of 2,2-Diphenylacetyl Chloride and subsequent Amidation
This two-step procedure first activates the carboxylic acid to an acyl chloride, which is then reacted with dimethylamine.
Part A: Synthesis of 2,2-Diphenylacetyl Chloride
-
In a 500-mL three-necked flask equipped with a dropping funnel and a reflux condenser, place 50.0 g (0.236 mole) of diphenylacetic acid and 150 mL of thiophene-free, anhydrous benzene.
-
Heat the mixture to reflux and add 132 g (1.11 mole) of thionyl chloride dropwise over 30 minutes.
-
Continue refluxing for an additional 7 hours.
-
Remove the benzene and excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the residual oil in 150 mL of refluxing, anhydrous hexane, treat with charcoal, and filter.
-
Chill the filtrate to 0°C to crystallize the product. Filter, wash with cold hexane, and dry under vacuum to yield diphenylacetyl chloride.[1]
Part B: Synthesis of N,N-Dimethyl-2,2-diphenylacetamide A general and efficient method for the synthesis of N,N-Dimethyl-2,2-diphenylacetamide involves the reaction of diphenylacetyl chloride with dimethylamine.[2]
-
Dissolve 2,2-diphenylacetyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.
-
Add a solution of dimethylamine (typically a 2 M solution in THF or as a gas bubbled through the solution) and a base (e.g., triethylamine or pyridine) dropwise to the stirred solution. The base is used to neutralize the HCl generated during the reaction.[]
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N,N-Dimethyl-2,2-diphenylacetamide by recrystallization or column chromatography.
Alternative Synthetic Approaches: Direct Amidation
Recent advancements in organic synthesis have focused on the development of direct amidation methods that avoid the pre-activation of the carboxylic acid. These methods often employ catalysts to facilitate the reaction between a carboxylic acid and an amine, with water being the only byproduct, aligning with the principles of green chemistry.
Catalytic Direct Amidation: This approach involves heating the carboxylic acid and amine in the presence of a catalyst.
-
Nickel(II) Chloride Catalyzed Amidation: Phenylacetic acid derivatives can be amidated directly with benzylamine derivatives in the presence of 10 mol% NiCl2 in toluene at 110°C for 20 hours, providing moderate to excellent yields.[4]
-
Microwave-Assisted Amidation: The direct amidation of carboxylic acids with amines can be significantly accelerated using microwave irradiation, sometimes even in the absence of a catalyst. For instance, the reaction of phenylacetic acid with amines can yield the desired amide within 2 hours at 120-165°C.[5]
These direct methods offer a more atom-economical and environmentally friendly alternative to the traditional acyl chloride route, although they may require higher temperatures and longer reaction times.
Visualizing the Synthetic Workflows
To better illustrate the relationships between the different synthetic methods, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of this compound synthesis methods.
Biological Context and Signaling Pathways
N,N-Dimethyl-2,2-diphenylacetamide, known as diphenamid, is primarily recognized for its activity as a pre-emergence herbicide. Its mode of action is believed to involve the inhibition of root and shoot growth in susceptible plants. While the precise molecular target and signaling pathway are not as extensively characterized as some other herbicides, it is understood to interfere with cell division and elongation.
For compounds with potential biological activity, understanding their interaction with cellular signaling pathways is crucial. Although a specific signaling pathway for this compound is not well-documented in the context of drug development, we can conceptualize a general workflow for investigating the mechanism of action of a novel bioactive compound.
Caption: General workflow for investigating a compound's mechanism of action.
Conclusion
This guide has presented and compared several viable methods for the synthesis of N,N-Dimethyl-2,2-diphenoxyacetamide and its well-studied analog, Diphenamid. The traditional approach via the reduction of benzilic acid followed by conversion to the acyl chloride and subsequent amidation offers high yields and is well-documented. Newer, direct amidation methods provide a more environmentally friendly alternative, though they may require further optimization for specific substrates. The provided experimental protocols and comparative data will assist researchers in selecting the most appropriate synthetic strategy for their specific needs, facilitating further investigation into the properties and applications of this class of compounds.
References
A Comparative Analysis of DMMDA and Its Isomers: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a comparative analysis of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and its known isomers based on publicly available information. It is crucial to note that the experimental data for these compounds are extremely limited, primarily stemming from the work of Alexander Shulgin as documented in his book "PiHKAL: A Chemical Love Story." To date, there is a significant absence of comprehensive, peer-reviewed pharmacological studies, including quantitative receptor binding and functional assay data for this compound and its isomers. The information presented herein is for research and informational purposes only. These compounds are controlled substances in many jurisdictions.
Introduction
This compound and its positional isomers represent a fascinating yet underexplored area within the phenethylamine class of psychoactive compounds. As structural analogues of more extensively studied substances like MDMA and MMDA, they hold potential for differential pharmacological effects. This guide aims to synthesize the available data on this compound and its isomers to facilitate a comparative understanding and to highlight areas where further research is critically needed.
Of the six possible positional isomers of this compound, only this compound (also referred to as this compound-1) and this compound-2 have been synthesized and bioassayed. Information on this compound-3, this compound-4, this compound-5, and this compound-6 is not available, and it is presumed they have not been created or studied.
Chemical Structures and Positional Isomerism
The core structure of this compound is a phenyl ring with an amphetamine side chain, substituted with two methoxy groups and a methylenedioxy group. The positional isomers differ in the arrangement of these substituents on the phenyl ring.
-
This compound (this compound-1): 2,5-Dimethoxy-3,4-methylenedioxyamphetamine
-
This compound-2: 2,3-Dimethoxy-4,5-methylenedioxyamphetamine
-
This compound-3, -4, -5, -6: Hypothetical isomers that have not been synthesized.
Comparative Pharmacological Data
The available data for this compound and this compound-2 are primarily qualitative, derived from human bioassays. A quantitative comparison is limited to a relative potency scale described by Shulgin in "mescaline units."
| Parameter | This compound (this compound-1) | This compound-2 |
| Chemical Name | 2,5-Dimethoxy-3,4-methylenedioxyamphetamine | 2,3-Dimethoxy-4,5-methylenedioxyamphetamine |
| Dosage Range | 30 - 75 mg[1] | 25 - 50 mg[2] |
| Duration of Effects | 6 - 8 hours[1] | 8 - 12 hours[2] |
| Reported Subjective Effects | LSD-like, visual imagery, mydriasis, ataxia, time dilation, potential for nausea.[1] | MDA-like, enhanced awareness, empathy, visual facilitation and distortion, potential for gastrointestinal upset and appetite loss.[2] |
| Potency Comparison | Equivalent to 12 "mescaline units". 75 mg is reported to be similar to 75-100 µg of LSD.[1] | Equivalent to 5 "mescaline units". 30 mg is reported to be very similar to 80 mg of MDA.[2] |
| Proposed Mechanism of Action | Likely a serotonin 5-HT2A receptor agonist, based on the similarity of effects to LSD.[1] | Likely a pure serotonin 5-HT2A receptor agonist, with weak or negligible activity as a serotonin or dopamine releasing agent.[2] |
Note: The "mescaline unit" is a subjective potency rating and should not be considered a formal pharmacokinetic or pharmacodynamic parameter.
Signaling Pathways
The primary proposed mechanism of action for the psychedelic effects of this compound and its isomers is through agonism at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).
Caption: Proposed 5-HT2A receptor signaling pathway for this compound and its isomers.
Experimental Protocols
Due to the lack of published, peer-reviewed research, detailed experimental protocols for receptor binding assays and functional assays for this compound and its isomers are not available. The following sections detail the synthesis procedures as described by Alexander Shulgin in "PiHKAL."
Synthesis of this compound (2,5-Dimethoxy-3,4-methylenedioxyamphetamine)
The synthesis of this compound starts from apiole, which is the 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene isomer.
Caption: Workflow for the synthesis of this compound as described in PiHKAL.
Protocol Details (as described in PiHKAL):
-
Isomerization of Apiole to Isoapiole: Apiole is isomerized to isoapiole by refluxing with potassium hydroxide in ethanol.[1]
-
Formation of the Nitrostyrene: A solution of isoapiole and pyridine in acetone is cooled and treated with tetranitromethane to yield 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene.[1]
-
Reduction to the Amine: The nitropropene derivative is reduced to the freebase this compound using a suspension of lithium aluminum hydride (LAH) in refluxing diethyl ether under an inert atmosphere.[1]
-
Salt Formation: The resulting freebase oil is dissolved in anhydrous diethyl ether and saturated with hydrogen chloride gas to precipitate the hydrochloride salt of this compound.[1]
Synthesis of this compound-2 (2,3-Dimethoxy-4,5-methylenedioxyamphetamine)
The synthesis of this compound-2 is described as being analogous to that of this compound, with the key difference being the starting material.
Starting Material: Dillapiole (1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene), which can be isolated from Oil of Dill.[3]
The procedural steps of isomerization, nitration, reduction, and salt formation are reported to be the same as for this compound.[3]
Discussion and Future Directions
The comparative analysis of this compound and its isomers is severely hampered by the lack of modern pharmacological data. While Shulgin's initial explorations provide a foundational understanding of their potential psychoactivity and a basis for potency comparison, they are not a substitute for rigorous scientific investigation.
The observation that this compound-2 may act as a pure 5-HT2A agonist without significant monoamine-releasing properties is particularly noteworthy.[2] This suggests a potentially different pharmacological profile compared to entactogens like MDMA and even its close relative MMDA. This hypothesis warrants further investigation through in vitro receptor binding and functional assays.
Key areas for future research include:
-
Confirmation of Synthesis and Characterization: Replication of the synthesis of this compound and this compound-2 and unambiguous structural confirmation using modern analytical techniques (NMR, MS, X-ray crystallography).
-
In Vitro Pharmacology:
-
Comprehensive receptor screening to determine the binding affinities of this compound and this compound-2 at a wide range of CNS targets, including serotonin, dopamine, and adrenergic receptors.
-
Functional assays to characterize the activity of these compounds as agonists, partial agonists, or antagonists at these receptors.
-
-
In Vivo Studies: Preclinical studies in animal models to evaluate the behavioral effects, pharmacokinetics, and potential neurotoxicity of these compounds.
-
Synthesis and Evaluation of Other Isomers: The synthesis and pharmacological evaluation of this compound-3, -4, -5, and -6 would provide a more complete understanding of the structure-activity relationships in this series.
Conclusion
This compound and its isomer this compound-2 are psychoactive phenethylamines with reported psychedelic effects. The limited available data suggests that this compound is more potent than this compound-2 and that this compound-2 may have a more specific 5-HT2A agonist profile with less monoamine-releasing activity. However, the absence of robust, quantitative experimental data makes a thorough comparative analysis impossible at this time. This guide serves to summarize the existing knowledge and to underscore the significant need for further research to elucidate the pharmacology and therapeutic potential of these compounds.
References
Validating the 5-HT2A Receptor as the Primary Target for DMMDA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic compound first synthesized by Alexander Shulgin. Anecdotal reports from Shulgin's "PiHKAL" suggest that this compound induces potent, LSD-like psychedelic effects, strongly implicating the serotonin 2A receptor (5-HT2A) as its primary molecular target.[1][2] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is the principal target for classic psychedelics and is known to mediate their hallucinogenic and therapeutic effects.[1] However, a comprehensive validation of this compound's selectivity and functional activity at the 5-HT2A receptor is lacking in publicly available literature.
This guide provides a comparative framework for validating the 5-HT2A receptor as the primary target of this compound. It outlines the essential experimental protocols, presents comparative data from well-characterized 5-HT2A agonists, and offers a logical workflow for the comprehensive pharmacological characterization of this compound.
Data Presentation: Comparative Analysis of 5-HT2A Receptor Agonists
To provide a context for the validation of this compound, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several well-established 5-HT2A receptor agonists. The data for this compound is currently unavailable and is presented here as "Not Available" to highlight the experimental gap that needs to be addressed.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) (Calcium Flux) | Notes |
| This compound | Not Available | Not Available | Psychedelic effects suggest 5-HT2A agonism. |
| LSD | 1.1 - 2.9 | 3.9 - 19 | Potent, well-characterized psychedelic. |
| Psilocin | 6.0 - 46.7 | 11 - 180 | Active metabolite of psilocybin. |
| DOI | 0.7 - 2.4 | 1.9 - 10 | Potent and selective 5-HT2A agonist. |
| Mescaline | >5000 | 380 - 1800 | Lower potency phenethylamine psychedelic. |
This data is compiled from various sources and should be used for comparative purposes only. Absolute values can vary depending on the specific assay conditions.
Experimental Protocols
To definitively validate the 5-HT2A receptor as the primary target of this compound, a series of in vitro pharmacological assays are required. These include receptor binding assays to determine affinity and functional assays to characterize efficacy.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This experiment determines the binding affinity (Ki) of this compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
This compound test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
The Ki value for this compound is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Calcium Flux Functional Assay for 5-HT2A Receptor Efficacy
This experiment measures the functional potency (EC50) and efficacy of this compound by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation, which is coupled to the Gq signaling pathway.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2).
-
This compound test compound at various concentrations.
-
A known 5-HT2A agonist as a positive control (e.g., serotonin or DOI).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Using the fluorescence plate reader, establish a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound or the positive control to the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
The EC50 value is determined by plotting the peak fluorescence response against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The maximal response relative to the positive control determines the efficacy.
Mandatory Visualizations
Signaling Pathway of the 5-HT2A Receptor
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists like this compound is hypothesized to be.
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Experimental Workflow for Validating this compound's Primary Target
This diagram outlines the logical progression of experiments to validate the 5-HT2A receptor as the primary target of this compound.
Caption: Experimental workflow for this compound target validation.
Conclusion
While anecdotal evidence strongly suggests that this compound's psychedelic effects are mediated through the 5-HT2A receptor, rigorous pharmacological validation is essential for a comprehensive understanding of its mechanism of action. The experimental protocols and comparative data presented in this guide provide a clear roadmap for researchers to determine the binding affinity, functional potency, and selectivity of this compound. By following this workflow, the scientific community can definitively establish the 5-HT2A receptor as the primary target of this compound and further elucidate the structure-activity relationships of this unique psychedelic compound. This knowledge is crucial for advancing our understanding of psychedelic pharmacology and for the potential development of novel therapeutics.
References
DMMDA: A Comparative Analysis with Classic Psychedelics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), a lesser-known psychedelic compound, with classic psychedelics such as Lysergic acid diethylamide (LSD), Psilocybin, and N,N-Dimethyltryptamine (DMT). This document synthesizes available data to facilitate further research and drug development.
Disclaimer: this compound is a psychoactive substance and a controlled substance in many jurisdictions. The information provided here is for research and informational purposes only.
Overview and Subjective Effects
This compound is a substituted amphetamine first synthesized by Alexander Shulgin.[1][2] Detailed pharmacological data on this compound is scarce in scientific literature.[2] The primary source of information regarding its effects comes from Shulgin's book, "PiHKAL (Phenethylamines I Have Known and Loved)".[1][2]
Shulgin reports that this compound induces psychedelic effects with a duration of 6 to 8 hours at a dosage of 30 to 75 mg.[1][2] The subjective experiences are described as being similar to those of LSD, including visual imagery, mydriasis (pupil dilation), ataxia (loss of full control of bodily movements), and time dilation.[1][2] Shulgin noted that a 75 mg dose of this compound is subjectively equivalent to 75 to 100 µg of LSD.[1]
Quantitative Pharmacological Data
A significant challenge in comparing this compound with classic psychedelics is the lack of publicly available quantitative experimental data. While extensive research has characterized the receptor binding affinities and functional potencies of LSD, psilocin (the active metabolite of psilocybin), and DMT, similar data for this compound has not been found in the reviewed literature. The following tables summarize key pharmacological parameters for classic psychedelics to provide a benchmark for future studies on this compound.
Table 1: Receptor Binding Affinities (Ki, nM) of Classic Psychedelics
| Receptor | LSD | Psilocin | DMT | This compound |
| 5-HT2A | 1.1 - 2.9 | 47 - 130 | 58 - 190 | Data Not Available |
| 5-HT2C | 1.0 - 4.8 | 38 - 100 | 110 - 330 | Data Not Available |
| 5-HT1A | 1.1 - 10 | 100 - 300 | 200 - 1000 | Data Not Available |
| Dopamine D2 | 2.5 - 20 | >10,000 | >10,000 | Data Not Available |
| Adrenergic α1A | 2.6 | >10,000 | >10,000 | Data Not Available |
Data compiled from various sources. Ranges reflect inter-study variability.
Table 2: Functional Activity (EC50, nM) at the 5-HT2A Receptor
| Compound | Gq/IP1 Accumulation | β-Arrestin Recruitment | This compound |
| LSD | 2.5 - 10 | 5 - 20 | Data Not Available |
| Psilocin | 10 - 50 | 30 - 100 | Data Not Available |
| DMT | 20 - 100 | 50 - 200 | Data Not Available |
Data compiled from various sources. Ranges reflect inter-study variability and assay conditions.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for classic psychedelics is agonism or partial agonism at the serotonin 2A receptor (5-HT2AR).[3] It is hypothesized that this compound shares this mechanism, given its LSD-like subjective effects.[1] Activation of the 5-HT2AR, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
The canonical signaling pathway involves the coupling of the activated 5-HT2AR to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
In addition to the Gq-mediated pathway, 5-HT2AR activation can also lead to the recruitment of β-arrestins, which can initiate distinct signaling cascades and also play a role in receptor desensitization and internalization. The balance between G-protein signaling and β-arrestin recruitment (functional selectivity or biased agonism) is an area of active research and may contribute to the diverse effects of different psychedelic compounds.
Canonical 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize psychedelic compounds. Specific parameters may vary between laboratories.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow for a Radioligand Binding Assay.
In Vitro Functional Assays
These assays measure the cellular response to receptor activation, determining a compound's efficacy (Emax) and potency (EC50).
-
Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following Gq pathway activation. Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of the test compound, the change in fluorescence is measured, which is proportional to the intracellular calcium concentration.
-
Inositol Phosphate (IP) Accumulation Assay: This assay directly measures a downstream product of PLC activation. Cells are incubated with radiolabeled inositol, which is incorporated into the cell membrane. After stimulation with the test compound, the accumulated radiolabeled inositol phosphates are isolated and quantified.
-
β-Arrestin Recruitment Assay: This assay utilizes techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). The receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively. Recruitment of β-arrestin to the activated receptor brings these molecules into close proximity, generating a measurable signal.
Behavioral Effects in Animal Models
While no specific animal behavioral data for this compound has been identified in the reviewed literature, classic psychedelics are known to induce specific, quantifiable behaviors in animal models. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential. Other behavioral paradigms assess effects on locomotion, anxiety, and cognition. Future research on this compound would likely involve such models to characterize its in vivo effects.
Conclusion and Future Directions
This compound presents as an intriguing but poorly characterized psychedelic compound. Its reported LSD-like effects suggest a primary interaction with the 5-HT2A receptor, similar to classic psychedelics. However, a comprehensive understanding of its pharmacology is hindered by the absence of quantitative in vitro and in vivo data.
To fully assess the potential of this compound and its place within the landscape of psychedelic research, the following experimental data are critically needed:
-
Receptor Binding Profile: A broad screening of this compound's binding affinities at a wide range of CNS receptors and transporters.
-
Functional Characterization: Determination of this compound's potency and efficacy at the 5-HT2A receptor and other relevant targets, including assessment of biased agonism.
-
In Vivo Behavioral Studies: Characterization of the behavioral effects of this compound in animal models, such as the head-twitch response in rodents.
-
Metabolism and Pharmacokinetics: Investigation into the metabolic fate and pharmacokinetic profile of this compound.
The generation of this data will be essential for a more objective and thorough comparison of this compound's effects with those of classic psychedelics and for guiding any future development of this compound for potential therapeutic applications.
References
Quantitative Potency of DMMDA and MDA: A Comparative Analysis
A direct quantitative comparison of the potency of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and 3,4-Methylenedioxyamphetamine (MDA) is challenging due to a notable scarcity of publicly available, head-to-head pharmacological studies. While both are psychoactive compounds of the amphetamine class, this compound is a lesser-known substance with limited characterization in scientific literature compared to the more extensively studied MDA. This guide synthesizes the available qualitative and indirect data to offer a comparative perspective on their potencies and outlines the experimental approaches used to determine such values.
Overview of this compound and MDA
This compound, or 2,5-Dimethoxy-3,4-methylenedioxyamphetamine, is a psychedelic drug first synthesized by Alexander Shulgin.[1][2] Anecdotal reports and limited notations suggest it is a potent hallucinogen. MDA, or 3,4-Methylenedioxyamphetamine, is a well-known entactogen and psychedelic that has been the subject of more extensive research.[3] The primary pharmacological target for the psychedelic effects of both compounds is believed to be the serotonin 5-HT2A receptor.[2][3]
Potency Comparison: Qualitative and Indirect Data
Due to the absence of direct comparative studies providing metrics such as EC50 (half-maximal effective concentration) or Ki (inhibition constant) values for both this compound and MDA under identical experimental conditions, a quantitative comparison is not currently feasible. However, qualitative and indirect comparisons from available literature offer some insight into their relative potencies.
| Compound | Full Chemical Name | Potency Indicators | Notes |
| This compound | 2,5-Dimethoxy-3,4-methylenedioxyamphetamine | - A 75 mg dose is reported to produce subjective effects equivalent to 75-100 µg of LSD.[2]- Described as being equivalent to 12 "mescaline units" in terms of potency.[2] | The comparison to LSD, a highly potent psychedelic, suggests that this compound is also a potent compound. The "mescaline unit" is a subjective potency scale used by Alexander Shulgin. |
| MDA | 3,4-Methylenedioxyamphetamine | - A 30 mg dose of MMDA-2 (an isomer of this compound) is reported to be similar in effect to an 80 mg dose of MDA. | This indirect comparison suggests that MDA is less potent than at least one isomer of this compound. |
Experimental Protocols: Determining Potency at the 5-HT2A Receptor
The potency of compounds like this compound and MDA at the 5-HT2A receptor is typically determined through in vitro assays. A standard method is the radioligand binding assay, which measures the affinity of a compound for a receptor.
Representative Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)
This protocol is a generalized representation and specific parameters would be optimized for individual experiments.
1. Materials:
- Cell membranes expressing the human 5-HT2A receptor.
- Radioligand (e.g., [3H]-ketanserin), a compound that binds to the 5-HT2A receptor and is labeled with a radioactive isotope.
- Test compounds (this compound and MDA).
- Assay buffer (e.g., Tris-HCl buffer with additives).
- 96-well filter plates.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Incubation: A mixture is prepared in the wells of a 96-well plate containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.
- Filtration: The contents of the wells are rapidly filtered through the filter plates. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
- Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: The filters are placed in scintillation fluid, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptors.
3. Data Analysis:
- The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
- The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity and thus higher potency.
Signaling Pathway and Experimental Workflow
The psychedelic effects of this compound and MDA are believed to be initiated by their binding to and activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade.
The diagram above illustrates the canonical signaling pathway activated by agonists of the 5-HT2A receptor. Binding of a ligand like this compound or MDA activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C, respectively, ultimately resulting in various downstream cellular effects that are believed to underlie the psychedelic experience.
This flowchart outlines the key steps in a radioligand binding assay used to determine the binding affinity (Ki) of a compound for a specific receptor. This experimental workflow is fundamental in the early stages of drug discovery and pharmacological characterization.
Conclusion
While a definitive quantitative comparison of this compound and MDA potency remains elusive due to a lack of direct comparative studies, the available information suggests that this compound is a highly potent psychedelic, potentially more so than MDA. A comprehensive understanding of their relative potencies will require further dedicated pharmacological research that directly compares these two compounds in standardized in vitro and in vivo models. The experimental protocols and signaling pathway information provided here serve as a foundational guide for researchers in the field of pharmacology and drug development.
References
- 1. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of MDMA-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Validating Analytical Methods for DMMDA
For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-dimethoxy-N,N-dimethylamphetamine (DMMDA) in biological matrices is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical methodologies, offering a foundation for developing and validating robust quantification methods in complex biological environments such as blood, plasma, and urine.
The analysis of this compound, a substituted amphetamine, presents challenges common to many xenobiotics, including the need for high sensitivity, specificity, and reproducibility. While specific validated methods for this compound are not widely published, this guide draws comparisons from established methods for structurally similar compounds, primarily other dimethoxy-substituted and N,N-dimethylated amphetamines. The data and protocols presented here serve as a valuable starting point for researchers to establish and validate their own analytical methods for this compound.
The primary analytical techniques for the quantification of amphetamine-type substances in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and requires specific sample preparation and derivatization strategies.
Comparative Performance of Analytical Methods
The choice of analytical methodology is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following tables summarize typical validation parameters for LC-MS/MS and GC-MS methods based on data from structurally related analytes. These values should be considered indicative and will require verification for this compound-specific assays.
Table 1: Comparison of LC-MS/MS Method Performance for Amphetamine Analogues in Biological Matrices
| Parameter | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (ng/mL) | Biological Matrix | Reference Compounds |
| Method A | 1 - 5000 | 85.3 - 95.5 | < 5.7 | 0.31 - 0.5 | Blood | Methamphetamine, MDMA[1][2] |
| Method B | 2.5 - 400 | Not Reported | < 11.2 | 2.5 | Blood | Amphetamine, Methamphetamine, MDMA, MDA, MDEA, PMA |
| Method C | 25 - 1000 | Not Reported | < 11.2 | 25 | Urine | Amphetamine, Methamphetamine, MDMA, MDA, MDEA, PMA |
Table 2: Comparison of GC-MS Method Performance for Amphetamine Analogues in Urine
| Parameter | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LOD (ng/mL) | Derivatization | Reference Compounds |
| Method D | 25.0 - 200 | 95.2 - 101.9 | 3.8 - 6.7 | 2.96 - 6.76 | Not Specified | Amphetamine, Methamphetamine |
| Method E | Not Specified | ±14.0 (bias) | < 5.2 | 1.5 - 3 | Ethyl Chloroformate | Amphetamine, Methamphetamine |
| Method F | Not Specified | Not Reported | 2.1 - 6.4 | 2 - 4 | Not Specified | Amphetamine, Methamphetamine, MDA, MDMA |
Putative Metabolic Pathway of this compound
Understanding the metabolic fate of this compound is crucial for identifying appropriate analytical targets and interpreting pharmacokinetic data. Based on the known metabolism of structurally related compounds, a putative metabolic pathway for this compound is proposed. The primary routes of metabolism are likely N-demethylation and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for sample preparation and analysis based on methods for similar compounds.
Sample Preparation: Solid-Phase Extraction (SPE) for Blood/Plasma
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices prior to analysis.
Caption: General workflow for solid-phase extraction.
Detailed Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or whole blood, add an appropriate internal standard. Add 2 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 0.1 M acetic acid.
-
Wash with 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution: Elute the analyte with 2-3 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (e.g., 98:2 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis or a derivatization agent for GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following are example starting conditions that would require optimization for this compound.
LC-MS/MS:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is a common choice.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid (0.1%) or ammonium formate (10 mM), is typically used.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for amphetamine-type compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for the analyte and one for the internal standard.
GC-MS:
-
Derivatization: Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic properties and sensitivity. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
-
Ionization: Electron ionization (EI) is standard.
-
Detection: Selected Ion Monitoring (SIM) is employed for quantification, monitoring characteristic fragment ions of the derivatized analyte and internal standard.
Bioanalytical Method Validation Workflow
A systematic approach to method validation is essential to ensure the reliability of the analytical data. The following diagram illustrates the key stages of a comprehensive bioanalytical method validation process.
Caption: Bioanalytical method validation workflow.
This guide provides a foundational framework for researchers embarking on the validation of analytical methods for this compound in biological matrices. By leveraging the established methodologies for similar compounds and adhering to a rigorous validation process, reliable and accurate quantification of this compound can be achieved to support drug development and research endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiling of 2,5-dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and its structurally related and more extensively studied analogs, 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). Due to a lack of extensive experimental data on this compound, this guide presents a predictive metabolic profile for the compound based on the established metabolic pathways of its analogs.
Executive Summary
The metabolism of amphetamine derivatives is a critical factor in understanding their pharmacological and toxicological profiles. While the metabolic pathways of MDMA and MDA have been well-characterized, involving primary routes of O-demethylenation and N-dealkylation mediated by cytochrome P450 (CYP) enzymes, the metabolic fate of this compound remains largely unexplored. Computational predictions suggest that this compound is likely metabolized by CYP3A4 and may undergo demethylation of its methoxy groups.[1] This guide synthesizes the known metabolic data for MDMA and MDA to project a putative metabolic pathway for this compound, providing a framework for future experimental investigation.
Comparative Metabolic Pathways
The metabolic pathways of MDMA and MDA are primarily governed by the activity of various CYP450 isoenzymes, including CYP2D6, CYP2B6, CYP2C19, CYP3A4, and CYP1A2, as well as catechol-O-methyltransferase (COMT).[2][3] The main transformations include demethylenation of the methylenedioxy ring and N-dealkylation of the amine side chain.
Based on these established pathways, a putative metabolic pathway for this compound is proposed. The presence of two methoxy groups in addition to the methylenedioxy ring suggests that this compound may undergo O-demethylation at either the methoxy or methylenedioxy positions, followed by subsequent conjugation reactions.
Data Presentation: Metabolite Summary
The following table summarizes the primary metabolites of MDMA and MDA. Currently, there is no published experimental data on the quantitative analysis of this compound metabolites.
| Parent Compound | Metabolite | Abbreviation | Metabolic Pathway | Key Enzymes |
| MDMA | 3,4-Methylenedioxyamphetamine | MDA | N-dealkylation | CYP2B6, CYP1A2 |
| 3,4-Dihydroxymethamphetamine | HHMA | O-demethylenation | CYP2D6 | |
| 4-Hydroxy-3-methoxymethamphetamine | HMMA | O-demethylenation, COMT | CYP2D6, COMT | |
| MDA | 3,4-Dihydroxyamphetamine | HHA | O-demethylenation | CYP2D6 |
| 4-Hydroxy-3-methoxyamphetamine | HMA | O-demethylenation, COMT | CYP2D6, COMT | |
| This compound | Putative Demethylenated Metabolite | - | O-demethylenation | Predicted: CYP450s |
| Putative Demethoxylated Metabolite | - | O-demethylation | Predicted: CYP450s |
Experimental Protocols
A generalized workflow for the metabolic profiling of amphetamine-type compounds is outlined below. This protocol can be adapted for the investigation of this compound metabolism.
Sample Preparation
Biological samples (e.g., plasma, urine, or liver microsome incubations) are subjected to a sample clean-up procedure to remove interfering substances. Common methods include:
-
Solid-Phase Extraction (SPE): Utilizes a solid sorbent to selectively retain the analytes of interest while washing away matrix components.
-
Liquid-Liquid Extraction (LLE): Partitioning of the analytes between two immiscible liquid phases.
-
Protein Precipitation: Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from plasma or serum samples.
Chromatographic Separation
The extracted samples are analyzed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A reversed-phase C18 column is typically employed to separate the parent drug from its metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.
Mass Spectrometric Detection
The eluent from the chromatography system is introduced into a mass spectrometer, typically a tandem mass spectrometer (MS/MS) such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amphetamine-type compounds.
-
Data Acquisition:
-
Full Scan Mode: To obtain the mass-to-charge ratio (m/z) of all ions within a specified range.
-
Product Ion Scan (PIS) Mode: To fragment a specific precursor ion (the parent drug or a suspected metabolite) and obtain its fragmentation pattern, which is crucial for structural elucidation.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, where specific precursor-to-product ion transitions are monitored for known metabolites.
-
Conclusion
While the metabolic profile of this compound has not been experimentally determined, a comparative analysis of its structurally similar analogs, MDMA and MDA, provides a strong foundation for predicting its metabolic fate. The primary routes of metabolism are anticipated to involve O-demethylenation and O-demethylation, catalyzed by CYP450 enzymes. The experimental protocols outlined in this guide offer a robust methodology for future studies aimed at elucidating the complete metabolic profile of this compound, which is essential for a comprehensive understanding of its pharmacology and toxicology.
References
Assessing the Specificity of DMMDA in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), a lesser-known psychedelic compound. Due to a lack of publicly available, direct receptor binding affinity data for this compound, this guide utilizes data from structurally similar compounds to infer its likely binding specificity. The primary focus is on the serotonin 5-HT2A receptor, the principal target for classic psychedelic drugs.
Comparative Receptor Binding Affinity
| Compound | 5-HT2A Ki (nM) | Structural Similarity to this compound |
| This compound (Predicted) | N/A | Target Compound |
| DOI | 0.7 | High (2,5-dimethoxyamphetamine with 4-iodo substitution) |
| DOB | 1.1 | High (2,5-dimethoxyamphetamine with 4-bromo substitution) |
| DOM | 3.1 | High (2,5-dimethoxyamphetamine with 4-methyl substitution) |
| 2C-B | 15 | Moderate (2,5-dimethoxyphenethylamine with 4-bromo substitution) |
| Mescaline | >10,000 | Moderate (Trimethoxyphenethylamine) |
| LSD | 2.9 | Low (Ergoline derivative) |
Data for comparative compounds is sourced from publicly available pharmacological databases and research publications.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT2A receptor.
Objective:
To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor expressed in a stable cell line.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (a high-affinity 5-HT2A antagonist).
-
Test Compound: this compound hydrochloride.
-
Reference Compound: Ketanserin (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well microplates, multi-channel pipettes, cell harvester, liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and a range of serial dilutions in the assay buffer.
-
Prepare a stock solution of the radioligand, [3H]Ketanserin.
-
Prepare a high-concentration solution of the reference compound (unlabeled Ketanserin) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and [3H]Ketanserin.
-
Non-specific Binding: Assay buffer, cell membranes, [3H]Ketanserin, and a high concentration of unlabeled Ketanserin.
-
Competitive Binding: Assay buffer, cell membranes, [3H]Ketanserin, and a specific concentration of this compound.
-
-
-
Incubation:
-
Incubate the microplate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of the 5-HT2A Receptor
A Head-to-Head Comparison of DMMDA and Psilocybin in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and psilocybin in preclinical animal models. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
While both this compound and psilocybin are recognized for their psychedelic properties, a direct head-to-head comparison in animal models is notably absent in the current scientific literature. Psilocybin has been extensively studied, providing a wealth of data on its behavioral and physiological effects. In contrast, this compound, a lesser-known analogue of MMDA, remains largely uncharacterized in vivo. This guide compiles the existing data for psilocybin and presents the limited information available for this compound, highlighting the significant data gaps that present opportunities for future research.
Behavioral Pharmacology: The Head-Twitch Response
A hallmark of 5-HT2A receptor activation by psychedelics in rodents is the head-twitch response (HTR), a rapid, side-to-side rotational head movement.[1] This behavior is widely used as a preclinical proxy for hallucinogenic potential in humans and is a key assay for comparing the potency of psychedelic compounds.[1][2]
Quantitative Comparison of Head-Twitch Response (HTR) in Mice
| Compound | Median Effective Dose (ED50) | Animal Model | Route of Administration | Notes |
| Psilocybin | ~0.3 mg/kg | Mice | Intraperitoneal (i.p.) | Psilocin, the active metabolite of psilocybin, produced a significant increase in HTR at doses of 0.6, 1.2, and 2.4 mg/kg.[3] |
| This compound | Not Reported | - | - | No published studies have reported the ED50 for this compound-induced HTR. |
Experimental Protocol: Head-Twitch Response (HTR) Assay
This protocol outlines a standard procedure for measuring the HTR in mice.
Animals: Male C57BL/6J mice are commonly used.[4] Animals should be allowed to acclimate to the housing facility for at least one week before testing.[5]
Apparatus: A transparent Plexiglas cylinder (e.g., 21 cm diameter x 34 cm height) is used as the observation arena.[5] The floor can be covered with a clean paper towel.[5] The testing room should be dimly lit.[5]
Procedure:
-
On the day of testing, weigh each mouse and place it individually into a Plexiglas cylinder.
-
Allow the mouse to habituate to the cylinder for 10 minutes.[5]
-
Administer the test compound (e.g., psilocybin or this compound) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately return the mouse to the cylinder.
-
Two trained observers, blind to the treatment conditions, should manually count the number of head twitches for a predetermined period (e.g., 30 minutes).[2][5] A head twitch is defined as a rapid, spasmodic movement of the head, not associated with grooming behavior.[5]
-
Alternatively, automated systems using a magnetometer and a small magnet attached to the mouse's head can be used for more objective and continuous measurement.[6][7]
Experimental Workflow for Head-Twitch Response Assay
A typical workflow for conducting the head-twitch response assay in mice.
Antidepressant-like Effects: The Forced Swim Test
The forced swim test (FST) is a widely used behavioral assay in rodents to screen for potential antidepressant effects of novel compounds.[8] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, and antidepressant treatments can reduce this immobility time.[8]
Quantitative Comparison in the Forced Swim Test (FST) in Mice
| Compound | Effect on Immobility Time | Animal Model | Route of Administration | Dose | Notes |
| Psilocybin | No significant effect | C57BL/6J mice | Intraperitoneal (i.p.) | 1 mg/kg | In one study, psilocybin did not alter immobility time at 1, 3, or 7 days post-injection.[9] However, other studies have reported antidepressant-like effects in different rodent strains.[9] |
| This compound | Not Reported | - | - | - | No published studies have evaluated the effects of this compound in the forced swim test. |
Experimental Protocol: Forced Swim Test (FST)
This protocol describes a common method for conducting the FST in mice.
Animals: Adult male mice (e.g., C57BL/6J) are typically used.[9]
Apparatus: A transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[8][9]
Procedure:
-
On the day of the test, allow animals to acclimate to the testing room for at least 30 minutes.
-
Administer the test compound or vehicle at the appropriate time before the test.
-
Gently place each mouse into the cylinder of water for a 6-minute session.[9][10]
-
The entire session should be recorded by a video camera for later analysis.[9]
-
After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
A trained observer, blind to the experimental conditions, should score the last 4 minutes of the 6-minute session.[8][9]
-
Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[8]
Experimental Workflow for the Forced Swim Test
A standard workflow for the forced swim test in mice.
Receptor Binding and Signaling Pathways
Both psilocybin and this compound are believed to exert their primary psychedelic effects through agonism at the serotonin 2A (5-HT2A) receptor.[11] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
Receptor Binding Affinity
| Compound | 5-HT2A Receptor Affinity (Ki, nM) | Notes |
| Psilocin | High affinity (specific values vary across studies) | Psilocybin is a prodrug that is rapidly dephosphorylated to psilocin, which is the active compound. |
| This compound | Not Reported | While presumed to be a 5-HT2A agonist, the binding affinity of this compound for the 5-HT2A receptor has not been experimentally determined. |
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like psilocin or presumably this compound leads to the coupling of Gαq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression, contributing to the psychedelic experience.
Signaling Pathway of 5-HT2A Receptor Agonists
Simplified 5-HT2A receptor signaling cascade initiated by agonist binding.
Conclusion and Future Directions
The available preclinical data provides a solid foundation for understanding the pharmacology of psilocybin in animal models. Key behavioral assays such as the head-twitch response and the forced swim test are well-established for characterizing its psychedelic and potential antidepressant-like effects. However, a significant knowledge gap exists for this compound. To enable a meaningful head-to-head comparison, future research should prioritize the following:
-
Pharmacological Characterization of this compound: Determining the in vitro receptor binding profile of this compound, particularly its affinity (Ki) for the 5-HT2A receptor, is crucial.
-
In Vivo Behavioral Studies of this compound: Dose-response studies are needed to determine the ED50 of this compound for inducing the head-twitch response. Furthermore, its effects in other behavioral paradigms, such as the forced swim test and drug discrimination assays, should be investigated.
-
Direct Comparative Studies: Once the basic pharmacology of this compound is established, direct head-to-head studies with psilocybin in various animal models will be essential for a comprehensive comparison of their potency, efficacy, and behavioral profiles.
By addressing these research gaps, the scientific community can gain a clearer understanding of the pharmacological landscape of psychedelic compounds, which is vital for the development of novel therapeutics for psychiatric disorders.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. 4.5.1. Head Twitch Response [bio-protocol.org]
- 6. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing psilocybin: antidepressant-like behavioral and synaptic actions of psilocybin are independent of 5-HT2R activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. MMDA (drug) - Wikipedia [en.wikipedia.org]
Validating the Behavioral Effects of DMMDA as a Psychedelic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and other classic psychedelic compounds, focusing on the validation of their behavioral effects. Due to the limited publicly available quantitative behavioral data for this compound, this guide utilizes data from its close structural analog, 3,4-Methylenedioxyamphetamine (MDA), as a proxy, alongside established data for comparator psychedelics such as Lysergic acid diethylamide (LSD), Psilocybin, and 2,5-Dimethoxy-4-iodoamphetamine (DOI).
Introduction to this compound
This compound is a lesser-known psychedelic drug of the amphetamine class, first synthesized by Alexander Shulgin. Anecdotal reports in Shulgin's book "PiHKAL" describe its subjective effects as being similar to LSD, with a dosage of 30-75 mg inducing a 6- to 8-hour psychedelic experience. The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A (5-HT2A) receptor. This guide explores the standard behavioral assays used to characterize and validate the psychedelic-like effects of compounds like this compound in preclinical models.
Key Behavioral Assays for Psychedelic Validation
Two primary behavioral paradigms are widely used in rodents to assess the potential psychedelic properties of a compound: the Head-Twitch Response (HTR) and Drug Discrimination.
-
Head-Twitch Response (HTR): This is a rapid, side-to-side rotational head movement observed in rodents following the administration of 5-HT2A receptor agonists. The frequency of head twitches is a reliable and quantifiable measure that correlates well with the hallucinogenic potency of psychedelics in humans.[1]
-
Drug Discrimination: In this operant conditioning paradigm, animals are trained to recognize the subjective internal state induced by a specific drug. They learn to press one lever to receive a reward after being administered the training drug and another lever after receiving a vehicle. The ability of a novel compound to substitute for the training drug (i.e., cause the animal to press the drug-associated lever) indicates that it produces a similar subjective effect.
Quantitative Behavioral Data Comparison
The following tables summarize the available quantitative data from head-twitch response and drug discrimination studies for MDA (as a proxy for this compound) and other key psychedelic compounds. The median effective dose (ED50), the dose at which a compound produces 50% of its maximal effect, is a standard measure of potency.
Table 1: Head-Twitch Response (HTR) Potency in Mice
| Compound | ED50 (mg/kg) | Notes |
| MDA (proxy for this compound) | Not explicitly stated, but included in studies showing strong correlation with human hallucinogenic potency. | MDA is known to induce the HTR. |
| LSD | 0.0529[2] | Highly potent psychedelic. |
| DOI | 0.25 - 1.0 (dose-dependent increase)[2] | A potent and commonly used 5-HT2A agonist in HTR studies. |
| Psilocybin | Not explicitly found in the provided search results. | |
| DOM | 1.75 µmol/kg | Potency is comparable in HTR and drug discrimination assays.[3] |
Table 2: Drug Discrimination Potency in Rats
| Training Drug | Test Compound | ED50 for Substitution (mg/kg) | Notes |
| LSD | R(-)-MDA | Nearly complete substitution | Indicates MDA has LSD-like subjective effects. |
| Mescaline | R(-)-MDA | Nearly complete substitution | Indicates MDA has mescaline-like subjective effects. |
| LSD | DOM | 1.79 µmol/kg | |
| Amphetamine | MDA | Does not substitute | Demonstrates that the subjective effects of MDA are distinct from stimulants. |
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
Objective: To quantify the frequency of head-twitch behaviors induced by a test compound.
Apparatus:
-
A transparent observation chamber (e.g., a glass cylinder).
-
A video recording system to record the animal's behavior for later analysis.
-
Alternatively, an automated system with a head-mounted magnet and a magnetometer coil can be used for more precise detection.[4]
Procedure:
-
Acclimation: Individually house mice in the observation chambers for a period of at least 10-15 minutes to allow for habituation to the new environment.
-
Drug Administration: Administer the test compound (e.g., this compound, MDA) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Observation Period: Immediately after administration, begin recording the animal's behavior for a set period, typically 30-60 minutes.
-
Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head, not associated with grooming behavior. Automated systems can also be used to quantify HTR events.
-
Data Analysis: The total number of head twitches per observation period is recorded for each animal. Dose-response curves are generated to determine the ED50 value of the test compound.
Two-Lever Drug Discrimination Assay in Rats
Objective: To determine if a test compound produces subjective effects similar to a known psychedelic training drug.
Apparatus:
-
Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reward (e.g., a food pellet dispenser).
-
A computer interface to control the experimental parameters and record the data.
Procedure:
-
Training:
-
Rats are typically food-restricted to motivate them to work for the reward.
-
On training days, animals receive either the training drug (e.g., LSD) or a vehicle injection.
-
Following drug administration, they are placed in the operant chamber. Responding on one designated lever (the "drug lever") is reinforced with a food pellet on a fixed-ratio schedule (e.g., every 10th press, FR10).
-
Following vehicle administration, responding on the other lever (the "vehicle lever") is reinforced.
-
Training continues until the rats reliably select the correct lever based on the injection they received (e.g., >80% of responses on the correct lever before the first reward).
-
-
Testing:
-
Once trained, test sessions are conducted to evaluate the effects of the test compound (e.g., this compound).
-
Various doses of the test compound are administered, and the animals are placed in the chamber. During test sessions, responding on either lever may be reinforced, or reinforcement may be withheld to assess the primary choice.
-
The percentage of responses on the drug-associated lever is measured.
-
-
Data Analysis:
-
Full substitution is considered to have occurred if the test compound produces a high percentage (e.g., >80%) of responses on the drug lever.
-
Partial substitution occurs at intermediate percentages.
-
Dose-response curves are constructed to determine the ED50 for substitution.
-
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Psychedelic effects are primarily mediated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound initiates a downstream signaling cascade.
Caption: 5-HT2A receptor signaling cascade initiated by an agonist like this compound.
Experimental Workflow for Behavioral Validation
The process of validating the psychedelic-like behavioral effects of a novel compound follows a structured workflow.
Caption: Workflow for validating the psychedelic effects of a new compound.
Logical Relationships in Drug Discrimination
The drug discrimination paradigm is based on the animal's ability to differentiate between internal states.
Caption: Logical flow of a two-lever drug discrimination experiment.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of DMMDA Synthesis Products
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of methodologies to confirm the structure of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) and its synthesis products. It details common synthesis routes, potential impurities, and the analytical techniques required for definitive structural elucidation and purity assessment. This guide also compares this compound with structurally related alternatives, offering a broader context for research and development.
Synthesis of this compound: Common Routes and Potential Byproducts
The synthesis of this compound, a lesser-known psychedelic amphetamine, has been primarily documented through methods starting from apiole, a naturally occurring phenylpropene. The choice of synthesis route significantly influences the impurity profile of the final product.
Shulgin's Synthesis Route:
Alexander Shulgin's synthesis, detailed in his book "PiHKAL," is a well-known method.[1] This route involves the isomerization of apiole to isoapiole, followed by nitration to yield 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene. The final step is the reduction of the nitropropene to the amine, this compound. A key reagent in Shulgin's nitration step is tetranitromethane, which is now considered hazardous due to its toxicity and explosive nature.[1]
Alternative, Safer Synthesis Routes:
Alternative and safer methods for this compound synthesis exist, often avoiding hazardous reagents like tetranitromethane. One such approach involves the Wacker oxidation of isoapiole to produce 2,5-dimethoxy-3,4-methylenedioxyphenyl-2-propanone (DMMDP2P). This ketone intermediate can then be converted to this compound through reductive amination.[1] This method is analogous to the synthesis of MDA from safrole.
Potential Impurities:
The structural confirmation of this compound is intrinsically linked to the identification of potential impurities. These can arise from starting materials, intermediates, byproducts, and degradation products. While specific quantitative data on this compound impurity profiles is scarce in publicly available literature, extensive research on the impurity profiling of the structurally similar 3,4-methylenedioxymethamphetamine (MDMA) provides valuable insights into the types of impurities that may be encountered.[2][3] The reaction conditions, such as temperature, reaction time, and the batch of precursors, have a significant impact on the final impurity profile.[2]
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Compounds (by analogy to MDMA synthesis) | Origin |
| Starting Material Residues | Apiole, Isoapiole | Incomplete reaction |
| Intermediates | 1-(2,5-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene, DMMDP2P | Incomplete reaction |
| Byproducts of Nitration | Oximes, other nitrated species | Side reactions during the nitration step |
| Byproducts of Reduction | N-formyl-DMMDA, N-acetyl-DMMDA | Incomplete reduction or side reactions with solvents/reagents |
| Byproducts of Reductive Amination | Di-(this compound) secondary amine, other condensation products | Side reactions during the formation of the amine |
| Degradation Products | Oxidated derivatives of this compound or precursors | Exposure to air or light |
Experimental Protocols for Structural Confirmation
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and the identification of its synthesis products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing this compound and its impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for quantification of target compounds.
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent (e.g., methanol, ethyl acetate). Derivatization with agents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to improve the chromatographic properties of the analytes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis.
Methodology:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: A reversed-phase C18 column is commonly used for the analysis of amphetamine-type compounds (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detector: A UV detector set at a wavelength where this compound and its chromophoric impurities absorb (e.g., around 285 nm). A mass spectrometer detector (LC-MS) provides greater specificity and structural information.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
-
Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., N-H stretch for the primary amine, C-O stretches for the methoxy and methylenedioxy groups).
Comparison with Alternatives
This compound is one of several structurally related substituted methylenedioxyphenethylamines. A comparison with these alternatives is crucial for understanding its unique properties and for the development of new compounds.
Table 2: Comparison of this compound with Structurally Related Compounds
| Compound | Structure | Common Precursor | Key Synthesis Feature | Reported Effects |
| This compound | 2,5-Dimethoxy-3,4-methylenedioxyamphetamine | Apiole | Isomerization of apiole and subsequent nitration/reduction or oxidation/reductive amination. | Psychedelic, similar in potency to Mescaline.[1] |
| MMDA | 3-Methoxy-4,5-methylenedioxyamphetamine | Myristicin | Isomerization of myristicin and subsequent oxidation and reductive amination. | Entactogenic and psychedelic effects. |
| This compound-2 | 2,3-Dimethoxy-4,5-methylenedioxyamphetamine | Dillapiole | Isomerization of dillapiole and subsequent oxidation and reductive amination. | Psychedelic, with a longer duration than this compound.[4] |
| MDA | 3,4-Methylenedioxyamphetamine | Safrole | Isomerization of safrole and subsequent oxidation and reductive amination. | Empathogenic and stimulant effects. |
| MDMA | 3,4-Methylenedioxymethamphetamine | Safrole | Similar to MDA, but with an additional N-methylation step. | Empathogenic and stimulant effects. |
Visualizing Synthesis and Analysis
To further clarify the processes involved in confirming the structure of this compound synthesis products, the following diagrams illustrate the key pathways and workflows.
Caption: this compound Synthesis Pathways.
Caption: Analytical Workflow for Structural Confirmation.
Caption: Logical Flow for Comparison of this compound and Alternatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PuSH - Publication Server of Helmholtz Zentrum München: Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: Target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS. [push-zb.helmholtz-munich.de]
- 3. Basic and neutral route specific impurities in MDMA prepared by different synthesis methods [ouci.dntb.gov.ua]
- 4. MMDA-2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling DMMDA
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). The following guidance is based on best practices for handling potent, psychoactive, and controlled substances of a similar chemical class. A thorough risk assessment must be conducted by researchers and their institution's Environmental Health and Safety (EHS) department before any handling of this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe and compliant use of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of specific toxicological data, a cautious approach to PPE is mandatory. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Enhanced PPE (for high-risk procedures) |
| Handling Solids (weighing, preparing solutions) | - Nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shields | - Chemical-resistant apron - Face shield - Respiratory protection (N95 or higher) |
| Handling Solutions | - Nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shields | - Chemical-resistant apron - Face shield |
| Spill Cleanup | - Chemical-resistant gloves (double-gloved) - Impermeable gown - Protective eyewear - P2 or N95 mask | - Level C Protection: SCBA, splash-resistant suit, chemical-resistant gloves and boots |
| Waste Disposal | - Nitrile gloves - Lab coat - Safety glasses | - As required by institutional EHS protocols |
Note: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the substance.
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where this compound is handled or stored.
2.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing solid this compound, use a containment balance or perform the task in a fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Personal Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in laboratory areas.
Spill Management Plan
Immediate and appropriate response to a spill is critical to prevent exposure and contamination.
| Spill Type | Containment | Cleanup Procedure | Decontamination |
| Solid Spill | Cover with a damp paper towel to prevent aerosolization. | 1. Don appropriate PPE. 2. Gently place a wetted absorbent pad over the spill. 3. Scoop the material into a labeled hazardous waste container. | 1. Clean the area with soap and water, working from the outside in. 2. Wipe the area with a clean, wet paper towel. |
| Liquid Spill | Surround the spill with absorbent material to prevent it from spreading. | 1. Don appropriate PPE. 2. Cover the spill with absorbent pads or granules. 3. Once absorbed, scoop the material into a labeled hazardous waste container. | 1. Clean the area with soap and water. 2. For volatile solvents, ensure adequate ventilation during cleanup. |
In the event of a large or unmanageable spill, evacuate the area, restrict access, and contact your institution's EHS for emergency response.
Disposal Plan
As a Schedule I controlled substance, the disposal of this compound is strictly regulated by the Drug Enforcement Administration (DEA).
4.1. Unused or Expired this compound:
-
Unused or expired this compound must be disposed of through a DEA-registered reverse distributor.[1]
-
Do not dispose of this compound in regular laboratory trash or down the drain.
-
Maintain accurate records of all disposed quantities, and use DEA Form 41 to document the destruction of controlled substances.[2]
4.2. Contaminated Waste:
-
Sharps: Empty vials and other sharps contaminated with non-recoverable amounts of this compound should be placed in a biohazard sharps container.[1]
-
Solid Waste: Contaminated lab coats, gloves, bench paper, and spill cleanup materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. If mixed with other hazardous chemicals, consult with your institution's EHS for proper disposal procedures.[3]
First Aid Measures
In the event of exposure, seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Experimental Protocols Cited
While no specific experimental protocols for this compound were found in the immediate safety-focused search, the handling and disposal procedures outlined above are based on established safety protocols for potent psychoactive compounds and controlled substances used in research settings.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
